DIBA-2
Description
The exact mass of the compound Benzamide, 2,2'-dithiobis(N-(4-((acetylamino)sulfonyl)phenyl)- is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
171744-40-4 |
|---|---|
Molecular Formula |
C30H26N4O8S4 |
Molecular Weight |
698.8 g/mol |
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[[2-[[4-(acetylsulfamoyl)phenyl]carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C30H26N4O8S4/c1-19(35)33-45(39,40)23-15-11-21(12-16-23)31-29(37)25-7-3-5-9-27(25)43-44-28-10-6-4-8-26(28)30(38)32-22-13-17-24(18-14-22)46(41,42)34-20(2)36/h3-18H,1-2H3,(H,31,37)(H,32,38)(H,33,35)(H,34,36) |
InChI Key |
OTYIADUBGFZFSV-UHFFFAOYSA-N |
SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC(=O)C |
Other CAS No. |
171744-40-4 |
Synonyms |
PD 156202 PD-156202 PD156202 |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Role of DAB2 in Signal Transduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, acting as a critical nexus in various signal transduction pathways. Primarily recognized for its role as a tumor suppressor, DAB2's function extends to the regulation of cell growth, differentiation, adhesion, and migration through its intricate interactions within the Transforming Growth Factor-β (TGF-β), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This technical guide provides an in-depth exploration of the molecular mechanisms by which DAB2 exerts its influence on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.
Introduction to DAB2
Disabled-2 (DAB2) is a scaffold protein that lacks intrinsic enzymatic activity. Its function is primarily mediated through its distinct protein-protein interaction domains, principally the N-terminal Phosphotyrosine-Binding (PTB) domain and a C-terminal Proline-Rich Domain (PRD). These domains enable DAB2 to act as a molecular bridge, connecting cell surface receptors and other signaling molecules to downstream effectors and the cellular machinery, most notably the endocytic apparatus.
The p96 isoform of DAB2 is particularly important in signal transduction, as it contains binding motifs for clathrin and the AP-2 adaptor complex, directly linking signaling events at the plasma membrane with clathrin-mediated endocytosis. This function is crucial for the internalization and subsequent attenuation or modulation of signaling from various receptors.
DAB2 in TGF-β Signaling
The Transforming Growth Factor-β (TGF-β) signaling pathway is a key regulator of cell growth, differentiation, and apoptosis. DAB2 plays a pivotal, and somewhat dual, role in this pathway by modulating both the canonical Smad-dependent and the non-canonical MAPK pathways.
2.1. Modulation of the Canonical Smad Pathway
DAB2 is a positive regulator of the canonical TGF-β pathway. Upon TGF-β ligand binding to its type II receptor (TβRII), the type I receptor (TβRI) is recruited and phosphorylated. DAB2 facilitates the subsequent steps by acting as a scaffold, bringing together the activated receptor complex and the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3. The PTB domain of DAB2 directly interacts with the MH2 domain of Smad2 and Smad3, promoting their phosphorylation by the activated TβRI. Phosphorylated R-Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes. Some studies have shown that re-introduction of DAB2 into deficient cells restores TGF-β-mediated Smad2 phosphorylation.[1]
References
The Pivotal Role of Disabled-2 (DAB2) in Embryonic Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disabled-2 (DAB2), a crucial intracellular adaptor protein, is indispensable for early mammalian embryonic development. This technical guide synthesizes current research on the multifaceted roles of DAB2, with a particular focus on its function in the formation and maintenance of the extra-embryonic visceral endoderm (VE). Gene knockout studies in mice have unequivocally demonstrated that the absence of DAB2 leads to embryonic lethality prior to gastrulation, highlighting its critical role in this developmental window.[1][2][3][4][5][6] DAB2 is involved in key signaling pathways, including TGF-β/Nodal and Ras/MAPK, and plays a significant role in mediating endocytosis, which is essential for cellular signaling, adhesion, and migration. This document provides a comprehensive overview of the molecular mechanisms of DAB2 action, detailed experimental protocols for its study, and quantitative data from key research findings, offering a vital resource for professionals in developmental biology and drug discovery.
Introduction
Disabled-2 (DAB2) is a multi-domain adaptor protein implicated in a variety of cellular processes, including signal transduction, endocytosis, and cell positioning.[1][7][8] Initially identified as a tumor suppressor candidate due to its downregulation in several cancers, its function in normal physiological processes, particularly during embryogenesis, has become an area of intense research.[1][3][7][8] This guide focuses on the core functions of DAB2 during embryonic development, providing an in-depth analysis of its genetic necessity, its role in the visceral endoderm, and its interplay with critical signaling networks.
The Essential Role of DAB2 in Visceral Endoderm Development
Genetic studies in mice have been instrumental in elucidating the in vivo functions of DAB2. Constitutive knockout of the Dab2 gene results in embryonic lethality at a very early stage, before the process of gastrulation can commence.[1][2][3][4][5][6] This phenotype is primarily attributed to defects in the extra-embryonic visceral endoderm, a specialized epithelial layer that surrounds the epiblast and is crucial for nutrient transport and signaling to the developing embryo proper.[1][3][6]
In the absence of DAB2, the visceral endoderm fails to form a proper epithelial layer; instead, the cells are disorganized and intermingled with the ectoderm.[2][5] This disruption of the VE leads to a failure in the growth and cavitation of the inner cell mass.[1][3] Interestingly, conditional knockout studies have shown that DAB2 is dispensable in the embryo proper for normal development, underscoring its specific and essential role within the visceral endoderm.[1][3][4][6]
Quantitative Data from Dab2 Knockout Studies
The following table summarizes key quantitative findings from studies on Dab2 knockout mouse embryos.
| Parameter | Wild-Type/Heterozygous (+/+ or +/-) | DAB2 Knockout (-/-) | Reference |
| Embryonic Lethality | Normal Development | Arrest prior to gastrulation | [1][2][3][4][5][6] |
| Inner Cell Mass Development (in vitro culture of E3.5 blastocysts) | Normal growth and cavitation | 93% (14 out of 15) showed significantly reduced size or absence of the inner cell mass | [3] |
| Visceral Endoderm Structure | Organized epithelial layer | Disorganized, intermingled with ectoderm | [2][5] |
DAB2 in Cellular Signaling and Endocytosis
DAB2 functions as a critical node in several signaling pathways that are fundamental to embryonic development. Its ability to act as an adaptor protein allows it to connect cell surface receptors to intracellular signaling cascades and the endocytic machinery.
TGF-β/Nodal Signaling
DAB2 plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly in mediating signals from Nodal, a TGF-β superfamily member essential for establishing the anterior-posterior axis and inducing mesoderm formation.[1][3] DAB2 has been shown to associate with TGF-β receptors and their downstream effectors, the SMAD proteins (SMAD2 and SMAD3), thereby facilitating signal transduction.[1][3] The phenotype of Dab2 knockout embryos, which arrest before gastrulation, is reminiscent of phenotypes observed in mice with mutations in components of the Nodal signaling pathway.[1][3][4][6]
Ras/MAPK Pathway and Endocytosis
DAB2 is also involved in regulating the Ras/MAPK signaling pathway, which is critical for cell proliferation and differentiation.[2] It can inhibit Ras activation by facilitating the endocytosis of the Grb2/Sos1 complex, a key activator of Ras.[2] Furthermore, DAB2 is a component of the clathrin-mediated endocytosis machinery.[7][8] It binds to the NPXY motif present in the cytoplasmic tails of various transmembrane receptors, including members of the LDL receptor family like Megalin (LRP2).[2][9] This function is essential for the internalization of these receptors and their ligands, a process vital for nutrient uptake and signal modulation in the visceral endoderm.
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of DAB2 in embryonic development. The following protocols are based on established methods cited in the literature.
Generation of Dab2 Knockout Mice
The generation of mice with a targeted deletion of the Dab2 gene is a cornerstone for studying its in vivo function.
Methodology:
-
Construct Targeting Vector: A targeting vector is designed to replace a critical exon of the Dab2 gene with a selectable marker cassette (e.g., neomycin resistance) via homologous recombination. Flanking regions of homology to the Dab2 locus are included to direct the recombination event.
-
ES Cell Culture and Transfection: Embryonic stem (ES) cells are cultured and then transfected with the targeting vector, typically through electroporation.
-
Selection and Screening: Transfected ES cells are subjected to selection (e.g., with G418 for neomycin resistance) to enrich for cells that have incorporated the vector. Southern blotting or PCR is then used to screen for clones that have undergone successful homologous recombination.
-
Blastocyst Injection: Correctly targeted ES cells are injected into blastocyst-stage embryos.
-
Generation of Chimeras: The injected blastocysts are transferred to pseudopregnant female mice. The resulting offspring (chimeras) are composed of cells from both the host blastocyst and the injected ES cells.
-
Germline Transmission: Chimeric mice are bred with wild-type mice to test for germline transmission of the targeted allele.
-
Genotyping and Analysis: Offspring are genotyped to identify heterozygous (Dab2+/-) mice. These mice can be intercrossed to generate homozygous (Dab2-/-) embryos for phenotypic analysis.
Immunohistochemistry for DAB2 Localization in Embryos
This protocol details the steps for visualizing the spatial distribution of the DAB2 protein in whole mouse embryos.[10]
Materials:
-
Mouse embryos (e.g., E6.5-E9.5)
-
Phosphate-buffered saline (PBS)
-
Fixative: 4:1 Methanol:DMSO
-
Bleaching solution: 4:1:1 Methanol:DMSO:30% H₂O₂
-
PBSMT: PBS with milk and Triton X-100
-
PBT: PBS with Tween 20
-
Primary antibody against DAB2
-
HRP-conjugated secondary antibody
-
DAB (3,3'-Diaminobenzidine) substrate
-
Benzyl alcohol:benzyl benzoate (BABB) for clearing
Procedure:
-
Embryo Collection and Fixation:
-
Collect embryos in PBS and dissect away extra-embryonic membranes.
-
Fix embryos in 4:1 methanol:DMSO overnight at 4°C.[10]
-
-
Bleaching and Blocking:
-
Rehydration and Blocking:
-
Primary Antibody Incubation:
-
Incubate embryos overnight at 4°C with the primary anti-DAB2 antibody diluted in PBSMT.[10]
-
-
Washing:
-
Wash embryos multiple times in PBSMT at 4°C and room temperature to remove unbound primary antibody.[10]
-
-
Secondary Antibody Incubation:
-
Incubate embryos overnight at 4°C with an HRP-conjugated secondary antibody diluted in PBSMT.[10]
-
-
Washing:
-
Repeat the washing steps as in step 5, with a final wash in PBT.[10]
-
-
Signal Detection:
-
Dehydration and Clearing:
Implications for Drug Development
The critical role of DAB2 in fundamental developmental processes such as cell signaling and epithelial organization makes it a protein of interest for drug development, particularly in the fields of oncology and regenerative medicine.
-
Oncology: The established role of DAB2 as a tumor suppressor, whose expression is lost in several cancers, suggests that therapeutic strategies aimed at restoring DAB2 function or targeting pathways dysregulated by its loss could be beneficial.[1][3][7][8] Understanding its role in TGF-β and Ras/MAPK signaling can inform the development of targeted cancer therapies.
-
Regenerative Medicine: The essential function of DAB2 in the formation of the visceral endoderm and the establishment of epithelial polarity provides insights into the mechanisms of tissue formation and organization.[2][7][8] Modulating DAB2 activity or its downstream effectors could potentially be explored in strategies for directed differentiation of stem cells and tissue engineering.
Conclusion
DAB2 is an indispensable adaptor protein for early embryonic development, with its primary role centered on the proper formation and function of the visceral endoderm. Its involvement in crucial signaling pathways such as TGF-β/Nodal and Ras/MAPK, coupled with its function in clathrin-mediated endocytosis, places it at the crossroads of multiple fundamental cellular processes. The embryonic lethality of Dab2 knockout mice underscores its non-redundant function in this context. The detailed molecular understanding and the experimental protocols outlined in this guide provide a solid foundation for further research into the intricate roles of DAB2 and for the exploration of its therapeutic potential.
References
- 1. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 3. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport | The EMBO Journal [link.springer.com]
- 4. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual roles for the Dab2 adaptor protein in embryonic development and kidney transport | The EMBO Journal [link.springer.com]
- 7. Differential requirement for Dab2 in the development of embryonic and extra-embryonic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. mskcc.org [mskcc.org]
The Discovery and Initial Characterization of Disabled Homolog 2 (DAB2): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled homolog 2 (DAB2) is a versatile intracellular adaptor protein implicated in a multitude of cellular processes, including signal transduction, endocytosis, and cell fate determination. Initially identified as a tumor suppressor, its role has expanded to encompass a complex web of interactions that position it as a critical regulator in both normal physiology and pathological conditions. This technical guide provides an in-depth overview of the discovery, initial characterization, and key signaling pathways involving DAB2, tailored for professionals in biomedical research and drug development.
Discovery and Nomenclature
The story of DAB2 begins in 1994, when it was first identified as a gene whose expression was significantly reduced in ovarian carcinoma cell lines compared to normal ovarian surface epithelial cells. This led to its initial designation as DOC-2 (Differentially Expressed in Ovarian Carcinoma 2)[1]. A year later, a homologous protein was cloned from a mouse macrophage cell line and named Disabled-2 (Dab2) due to its sequence similarity to the Drosophila Disabled protein, which is crucial for neural development[1]. It was subsequently confirmed that DOC-2 and DAB2 were the human and mouse orthologs of the same gene.
Molecular Characterization
DAB2 is a phosphoprotein with two major isoforms, a full-length p96 and a shorter, alternatively spliced p67 variant[1]. The protein is characterized by several key functional domains that dictate its diverse interaction profile.
Key Protein Domains of DAB2 (p96 isoform):
| Domain | Abbreviation | Interacting Partners | Key Functions |
| Phosphotyrosine-Binding Domain | PTB | NPxY motifs in transmembrane receptors (e.g., LDLR, LRP6, TGF-β receptors), Smad2/3, Axin, PP1 | Cargo recognition for endocytosis, scaffolding in signaling pathways |
| Proline-Rich Domain | PRD | SH3 domains of proteins like Grb2 and Src | Modulation of Ras/MAPK and other signaling cascades |
| Clathrin-Binding Box | --- | Clathrin heavy chain | Recruitment to clathrin-coated pits |
| AP-2 Binding Motif | DPF | α-adaptin subunit of the AP-2 complex | Linking cargo to the clathrin machinery |
| Myosin VI Interacting Region | MIR | Myosin VI | Intracellular vesicle transport |
The p67 isoform lacks the C-terminal region containing the clathrin and AP-2 binding motifs, suggesting a reduced role in clathrin-mediated endocytosis.
DAB2 as a Key Regulator of Major Signaling Pathways
DAB2 functions as a critical node in several signaling pathways, often acting as a negative regulator. Its ability to scaffold protein complexes and facilitate their internalization is central to its modulatory roles.
Transforming Growth Factor-β (TGF-β) Signaling
DAB2 is an essential component of the TGF-β signaling pathway, acting as a link between the TGF-β receptors and the downstream Smad proteins[2]. Upon TGF-β stimulation, DAB2 associates with the type I and type II TGF-β receptors and facilitates the phosphorylation of Smad2 and Smad3, leading to their nuclear translocation and target gene transcription[2]. Furthermore, DAB2 is involved in the endocytic trafficking and recycling of TGF-β receptors, a process crucial for sustained signaling[3].
Simultaneously, DAB2 can attenuate the non-canonical, pro-proliferative arm of TGF-β signaling. It achieves this by binding to Grb2, thereby preventing the formation of the Grb2-Sos complex and subsequent activation of the Ras/MAPK pathway. This dual role allows DAB2 to shift the cellular response to TGF-β towards growth arrest and differentiation.
Wnt/β-catenin Signaling
DAB2 acts as a negative regulator of the canonical Wnt/β-catenin signaling pathway. It exerts this inhibition through multiple mechanisms. DAB2 can bind to Axin, a key component of the β-catenin destruction complex, and stabilize it by preventing its interaction with and degradation by the LRP5/6 co-receptor[4][5]. By stabilizing Axin, DAB2 promotes the degradation of β-catenin, thereby attenuating Wnt-mediated transcription of proliferative genes. In the presence of Wnt stimulation, casein kinase 2 (CK2) phosphorylates LRP6, which promotes the binding of DAB2 to LRP6 and shunts the receptor to a clathrin-dependent endocytic pathway, effectively sequestering it from the caveolin-mediated endocytosis required for active signaling[6][7].
Ras/MAPK Signaling
DAB2 negatively regulates the Ras/MAPK pathway by interfering with the assembly of the Grb2-Sos signaling complex. The proline-rich domain of DAB2 binds to the SH3 domains of Grb2, an adaptor protein that links receptor tyrosine kinases to the Ras activator Sos. This competitive binding prevents Sos from interacting with Grb2, thereby inhibiting Ras activation and the downstream MAPK cascade. This mechanism contributes to the tumor-suppressive functions of DAB2 by curbing mitogenic signaling.
Quantitative Data Summary
The expression of DAB2 is frequently altered in various human cancers, and its functional depletion has measurable effects on cellular processes.
Table 1: DAB2 Expression in Human Cancers
| Cancer Type | Percentage of Tumors with Lost or Reduced Expression | Reference |
| Ovarian Carcinoma | 85-95% | [1][8] |
| Breast Cancer | ~90% of cell lines | [8] |
| Lung Cancer | High expression in 25% of tumors vs. 56% in normal tissue | |
| Esophageal Squamous Cell Carcinoma | 20-29% with low expression have promoter hypermethylation |
Table 2: Functional Consequences of Altered DAB2 Levels
| Experimental Condition | Measured Parameter | Observed Effect | Reference |
| siRNA-mediated knockdown of DAB2 in airway epithelial cells | CFTR protein half-life | Increased ~3-fold (from 12h to 37h) | [2][9][10] |
| Overexpression of DAB2 in F9 teratocarcinoma cells | Axin protein half-life | Increased/Stabilized | [4][5] |
| DAB2 knockdown in ES-2 ovarian cancer cells | TGF-β receptor recycling | Abrogated | [3] |
Experimental Protocols
Detailed methodologies are crucial for the study of DAB2. Below are outlines for key experiments used in its characterization.
Immunoprecipitation of DAB2 and Associated Proteins
This protocol is used to isolate DAB2 and its binding partners from cell lysates.
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.
-
Incubate on ice for 20-30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with a primary antibody against DAB2 or a potential binding partner overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and wash 3-5 times with lysis buffer.
-
Elute the protein complexes by boiling the beads in SDS-PAGE sample buffer for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against DAB2 and its expected interactors.
-
Western Blotting for DAB2 Expression
This technique is used to detect and quantify the levels of DAB2 protein in cell or tissue lysates.
-
Sample Preparation:
-
Prepare protein lysates as described in the immunoprecipitation protocol.
-
Determine protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against DAB2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:3000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Visualization:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wnt/β-catenin Reporter Assay (TOP/FOP-Flash Assay)
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
-
Cell Transfection:
-
Seed cells in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF-responsive luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A Renilla luciferase plasmid is often co-transfected for normalization.
-
-
Treatment:
-
24 hours post-transfection, treat the cells with Wnt ligands, small molecule inhibitors, or overexpress/knockdown DAB2.
-
-
Luciferase Assay:
-
After 16-24 hours of treatment, lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Calculate the TOP/FOP ratio for each condition to determine the specific activation of the Wnt/β-catenin pathway.
-
Normalize the results to the Renilla luciferase activity to control for transfection efficiency.
-
Conclusion
Disabled homolog 2 has emerged from its initial discovery as a tumor suppressor to be recognized as a multifaceted adaptor protein with profound regulatory roles in fundamental cellular signaling pathways. Its ability to act as a molecular switch, particularly in the context of TGF-β and Wnt signaling, underscores its importance in maintaining cellular homeostasis and preventing tumorigenesis. The experimental protocols and quantitative data presented in this guide provide a foundation for further investigation into the complex biology of DAB2 and its potential as a therapeutic target in a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Dab2 is a Key Regulator of Endocytosis and Post-endocytic Trafficking of the Cystic Fibrosis Transmembrane Conductance Regulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Type II Transforming Growth Factor-β Receptor Recycling Is Dependent upon the Clathrin Adaptor Protein Dab2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of Disabled-2 (Dab2) on Wnt signaling are mediated through Axin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibitory effects of Disabled-2 (Dab2) on Wnt signaling are mediated through Axin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disabled‐2 (Dab2) inhibits Wnt/β‐catenin signalling by binding LRP6 and promoting its internalization through clathrin | The EMBO Journal [link.springer.com]
- 7. Disabled-2 (Dab2) inhibits Wnt/β-catenin signalling by binding LRP6 and promoting its internalization through clathrin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Disabled-2 inactivation is an early step in ovarian tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DAB2 DAB adaptor protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Dab2 is a key regulator of endocytosis and post-endocytic trafficking of the cystic fibrosis transmembrane conductance regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core of DAB2 Protein Structure and Functional Domains
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disabled-2 (DAB2) is a crucial adaptor protein implicated in a multitude of cellular processes, including endocytosis, signal transduction, cell adhesion, and migration. Its multifaceted nature stems from a modular structure comprising distinct functional domains that mediate a complex network of protein-protein and protein-lipid interactions. This technical guide provides a comprehensive overview of the DAB2 protein, detailing its structural organization, the specific functions of its domains, and its integral role in key signaling pathways. Furthermore, this document furnishes quantitative data on its interactions and detailed protocols for essential experiments, serving as a vital resource for researchers and professionals in drug development seeking to understand and target DAB2-mediated pathways.
DAB2 Protein Structure and Isoforms
The human DAB2 gene is located on chromosome 5p13, consisting of 15 exons that encode a protein with two major splice variants: a full-length p96 isoform (also referred to as p82) and a shorter, centrally truncated p67 isoform (also known as p59).[1][2] The p67 isoform lacks a significant portion of the central region, which contains binding motifs for key endocytic machinery, rendering it less active in endocytosis.[3] The p96 isoform is the primary focus of most research due to its comprehensive role in cellular trafficking and signaling.
Domain Architecture of DAB2 p96
The p96 isoform of DAB2 is a modular protein characterized by several key functional domains and motifs that orchestrate its diverse interactions and functions.
-
Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, the PTB domain is a critical interaction hub. It recognizes and binds to the Asn-Pro-X-Tyr (NPXY) motif present in the cytoplasmic tails of various transmembrane receptors, including the low-density lipoprotein (LDL) receptor family, integrins, and the transforming growth factor-beta (TGF-β) receptor.[4][5][6] This interaction is fundamental for the recruitment of cargo into clathrin-coated pits for endocytosis. The PTB domain also interacts with phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), which helps to anchor DAB2 to the plasma membrane.[7]
-
Clathrin and AP2 Binding Motifs: The central region of p96 contains multiple motifs for interaction with the core endocytic machinery. These include two distinct clathrin-binding boxes (LVDLN and PWPYP) and two DPF motifs that bind to the α-adaptin subunit of the AP2 adaptor complex.[2][8] These interactions are essential for the role of DAB2 as a clathrin-associated sorting protein (CLASP).[8]
-
Asparagine-Proline-Phenylalanine (NPF) Motifs: Scattered throughout the central and C-terminal regions are several NPF motifs. These motifs are recognized by Eps15 homology (EH) domain-containing proteins like Eps15 and intersectin, which are accessory proteins in clathrin-mediated endocytosis.[9][10]
-
Proline-Rich Domain (PRD): Situated at the C-terminus, the PRD serves as a docking site for proteins containing Src Homology 3 (SH3) domains, such as Grb2, Src, and Fyn.[4][6] This interaction allows DAB2 to modulate various signaling pathways, including the Ras/MAPK cascade.
-
Myosin VI Interacting Region (MIR): Also located within the C-terminal region, the MIR binds to the motor protein Myosin VI.[8] This interaction links endocytic vesicles to the actin cytoskeleton, facilitating their transport within the cell.[4]
Quantitative Data on DAB2 Interactions
Understanding the binding affinities between DAB2 and its partners is crucial for elucidating the dynamics of the cellular processes it regulates. While comprehensive quantitative data for all DAB2 interactions is still an active area of research, some key binding affinities have been determined.
| Interacting Domain/Motif | Binding Partner | Method | Reported Affinity (Kd) | Reference(s) |
| DAB2 DH (PTB) Domain | APP-derived NPXY peptide | Fluorescence Binding Assay | ~10⁻⁷ M | [11] |
Further research is required to populate this table with a more extensive list of quantitative binding affinities.
Functional Roles of DAB2 in Cellular Signaling
DAB2's intricate network of interactions places it at the crossroads of several critical signaling pathways.
Clathrin-Mediated Endocytosis (CME)
DAB2 is a key player in CME, acting as an adaptor protein that links cargo receptors to the clathrin machinery.[5] It recognizes the NPXY motif on cargo proteins via its PTB domain and simultaneously binds to clathrin and the AP2 complex through its central motifs.[4][12] This dual interaction facilitates the recruitment of cargo into nascent clathrin-coated pits. The subsequent interaction with Myosin VI via its MIR domain enables the trafficking of the newly formed vesicles along actin filaments.[4]
Figure 1: DAB2 in Clathrin-Mediated Endocytosis.
TGF-β Signaling Pathway
DAB2 plays a dual role in modulating the TGF-β signaling pathway. It can enhance the canonical Smad-dependent pathway while simultaneously inhibiting the non-canonical MAPK/Erk pathway.[3] DAB2 associates with the TGF-β receptors and facilitates the phosphorylation of Smad2/3, thereby promoting their nuclear translocation and target gene transcription.[13] Concurrently, by binding to Grb2 through its PRD, DAB2 can sequester it from the Sos1-Grb2 complex, leading to a reduction in Ras activation and subsequent Erk signaling.[14][15]
References
- 1. scbt.com [scbt.com]
- 2. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disabled‐2 exhibits the properties of a cargo‐selective endocytic clathrin adaptor | The EMBO Journal [link.springer.com]
- 4. Disabled‐2 exhibits the properties of a cargo‐selective endocytic clathrin adaptor | The EMBO Journal [link.springer.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disabled-2 (Dab2) inhibits Wnt/β-catenin signalling by binding LRP6 and promoting its internalization through clathrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. usbio.net [usbio.net]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Intracellular Localization of the DAB2 Protein
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (DAB2) is a highly conserved, multi-domain cytosolic adaptor protein that plays a pivotal role in a multitude of cellular processes, including clathrin-mediated endocytosis, signal transduction, and cell adhesion.[1] Its function is intrinsically linked to its dynamic intracellular localization, which is tightly regulated by protein-protein interactions and post-translational modifications. Understanding the subcellular distribution of DAB2 is crucial for elucidating its role in both normal physiology and pathological conditions, such as cancer, making it a protein of significant interest for therapeutic development. This guide provides a comprehensive overview of the intracellular localization of DAB2, detailed experimental protocols for its study, and visual representations of its involvement in key signaling pathways.
Subcellular Localization of DAB2
The intracellular distribution of DAB2 is multifaceted, with its presence reported in several key cellular compartments. The localization is largely dependent on the specific isoform, interacting partners, and the physiological state of the cell. The two major splice variants, p96 and p67, exhibit distinct localization patterns due to the absence of clathrin and AP-2 binding motifs in the p67 isoform.[2]
Data Presentation: Subcellular Distribution of DAB2
While precise quantitative data on the percentage of DAB2 in different cellular compartments is not extensively available in the current literature, a qualitative summary of its localization is presented below.
| Subcellular Compartment | Isoform(s) | Key Interacting Partners | Functional Significance | References |
| Plasma Membrane (Clathrin-Coated Pits) | p96 | Clathrin, AP-2, LDLR, TGFβ Receptors, VEGFR2, Integrins | Cargo recognition and recruitment for clathrin-mediated endocytosis.[1][2] | [1][2] |
| Early Endosomes | p96 | VEGFR2 | Post-endocytic trafficking and sorting of signaling receptors. | |
| Cytosol | p96, p67 | Grb2, Sos1, Axin, Dvl-3, TRAF6 | Signal transduction modulation (MAPK, Wnt, NF-κB pathways).[3][4] Progressive displacement from the membrane to the cytosol occurs during mitosis. | [3][4] |
| Focal Adhesions | p96 | Integrins | Regulation of cell adhesion and migration through disassembly of focal adhesion complexes. | |
| Nucleus (Nucleoli fibrillar center) | p67 (predominantly), p96 | Myosin VI | Potential role in transcriptional regulation.[5] | [5] |
| α-granules (Platelets) | p82 (human) | Released upon platelet activation to the outer surface of the plasma membrane. |
Key Signaling Pathways Involving DAB2
DAB2's localization is critical for its function as a modulator of key signaling pathways implicated in cell proliferation, differentiation, and tumorigenesis.
DAB2 in the Wnt/β-catenin Signaling Pathway
DAB2 acts as a negative regulator of the canonical Wnt signaling pathway. It can interact with key components of the β-catenin destruction complex, such as Axin and Dishevelled (Dvl), preventing the dissociation of the complex and promoting the degradation of β-catenin.[3][4] This ultimately leads to the inhibition of Wnt target gene expression.
DAB2 in the MAPK/ERK Signaling Pathway
DAB2 can inhibit the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway by interacting with key upstream components.[6] Specifically, the proline-rich domain (PRD) of DAB2 can bind to the SH3 domains of Growth factor receptor-bound protein 2 (Grb2), preventing the formation of the Grb2-Sos1 complex.[6] This abrogates the activation of Ras and the downstream kinase cascade, leading to reduced cell proliferation and motility.
Experimental Protocols
Investigating the intracellular localization of DAB2 requires a combination of techniques to visualize the protein within the cellular context and to isolate specific subcellular fractions for biochemical analysis.
Experimental Workflow for Studying DAB2 Subcellular Localization
The following diagram outlines a general workflow for characterizing the subcellular localization of DAB2.
Detailed Methodologies
1. Immunofluorescence Staining for DAB2 Visualization
This protocol allows for the visualization of DAB2 within fixed cells.
-
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibody: anti-DAB2 antibody (species-specific)
-
Secondary antibody: Fluorophore-conjugated anti-species IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
-
-
Procedure:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS for 5 minutes each.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-DAB2 antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each, protected from light.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash once with PBS.
-
Mount coverslips onto glass slides using mounting medium.
-
Visualize using a confocal microscope.
-
2. Subcellular Fractionation to Isolate DAB2-Containing Compartments
This protocol enables the separation of cellular components to determine the relative abundance of DAB2 in different fractions. This example focuses on separating cytoplasm, membrane/organelles, and nucleus.
-
Materials:
-
Cultured cells
-
PBS
-
Hypotonic lysis buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, with protease and phosphatase inhibitors)
-
Nuclear extraction buffer (e.g., 20 mM HEPES, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 25% glycerol, with protease and phosphatase inhibitors)
-
Dounce homogenizer
-
Refrigerated centrifuge
-
-
Procedure:
-
Harvest and wash cells with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice for 15 minutes.
-
Lyse the cells using a Dounce homogenizer with a tight-fitting pestle.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet the nuclei.
-
Collect the supernatant (cytoplasmic and membrane fraction).
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) for 1 hour at 4°C to separate the membrane/organelle pellet from the cytosolic supernatant.
-
Wash the nuclear pellet from step 4 with hypotonic lysis buffer.
-
Resuspend the washed nuclear pellet in nuclear extraction buffer and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet nuclear debris. The supernatant contains the nuclear extract.
-
Analyze all fractions (cytosol, membrane/organelles, and nuclear extract) by Western blotting using an anti-DAB2 antibody.
-
3. Co-immunoprecipitation (Co-IP) to Identify DAB2 Interaction Partners
This protocol is used to isolate DAB2 and its binding partners from cell lysates.
-
Materials:
-
Cultured cells
-
Co-IP lysis buffer (non-denaturing, e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-DAB2 antibody for immunoprecipitation
-
Control IgG from the same species as the primary antibody
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (similar to lysis buffer, may have lower detergent concentration)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
-
Procedure:
-
Lyse cells with Co-IP lysis buffer on ice.
-
Clarify the lysate by centrifugation.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-DAB2 antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluates by SDS-PAGE and Western blotting or mass spectrometry to identify interacting proteins.
-
Conclusion
The intracellular localization of DAB2 is a dynamic process that is central to its function as a critical adaptor protein in endocytosis and signal transduction. Its presence at clathrin-coated pits, in endosomes, the cytosol, focal adhesions, and the nucleus underscores its multifaceted role in maintaining cellular homeostasis. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the intricate mechanisms governing DAB2's subcellular distribution and its implications for both health and disease. Future studies focusing on quantitative proteomics may provide a more precise understanding of the fractional distribution of DAB2, further enhancing our knowledge of this important regulatory protein.
References
- 1. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 2. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DAB2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Post-Translational Modifications of DAB2 and Their Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, including endocytosis, signal transduction, and cell fate determination. Its functional diversity is intricately regulated by a series of post-translational modifications (PTMs), primarily phosphorylation, ubiquitination, and SUMOylation. These modifications dynamically alter DAB2's conformation, protein-protein interactions, and subcellular localization, thereby fine-tuning its role in various signaling pathways. Dysregulation of DAB2 PTMs has been linked to the pathogenesis of several diseases, including cancer, Alzheimer's disease, and kidney disease, highlighting the therapeutic potential of targeting the enzymes that govern these modifications. This technical guide provides a comprehensive overview of the known PTMs of DAB2, their functional implications, and the experimental methodologies used to study them.
Introduction to DAB2
DAB2, also known as DOC-2 (Differentially Expressed in Ovarian Carcinoma-2), is a tumor suppressor and a key component of the clathrin-mediated endocytosis machinery.[1] It functions as a cargo-selective adaptor, linking transmembrane receptors to the endocytic machinery.[2] DAB2 contains several key functional domains, including an N-terminal phosphotyrosine-binding (PTB) domain, a central region with clathrin and AP-2 binding motifs, and a C-terminal proline-rich domain (PRD) that interacts with SH3 domain-containing proteins.[3] These domains mediate its interactions with a wide array of proteins, positioning DAB2 as a critical node in cellular signaling.
Phosphorylation of DAB2
Phosphorylation is the most extensively studied PTM of DAB2, playing a crucial role in regulating its activity and function in various signaling pathways.
Phosphorylation Sites and Kinases
Several phosphorylation sites have been identified on DAB2, each being targeted by specific kinases. These modifications can either positively or negatively regulate DAB2 function.
| Phosphorylation Site | Kinase(s) | Cellular Context/Function | Reference(s) |
| Ser24 | Protein Kinase C (PKC) | Inhibits AP-1 transcription factor activity. | [3] |
| Ser32 | Protein Kinase C (PKC) | Putative PKC phosphorylation site. | [3] |
| Ser241 | Protein Kinase C (PKC) | Putative PKC phosphorylation site. | [3] |
| Ser249 | Protein Kinase C (PKC) | Putative PKC phosphorylation site. | [3] |
| Multiple sites | Cyclin-dependent kinase 2 (cdc2) | Occurs during mitosis, causing dissociation from the cell membrane and clathrin, leading to cell cycle arrest. | [3][4] |
| Ser723 | Unknown | Key for thrombin-stimulated inside-out signaling in platelets. | [5] |
| Not specified | Atypical Protein Kinase C (aPKC) | Negatively regulates VEGF-VEGFR-2 signaling. | [6] |
| Not specified | Casein Kinase 2 (CK2) | Phosphorylates LRP6 in the presence of DAB2, inhibiting Wnt signaling. | [3] |
| Not specified | Akt | Induces albumin endocytosis in proximal tubule epithelial cells. | [5] |
Functional Significance of DAB2 Phosphorylation
Phosphorylation of DAB2 has profound effects on its function, influencing its role in major signaling pathways:
-
MAPK Pathway: DAB2's Proline-Rich Domain (PRD) can interact with the SH3 domains of Grb2 and c-Src, thereby inhibiting the Ras/MAPK pathway. Phosphorylation of DAB2 can modulate this interaction, although the specific sites and mechanisms are not fully elucidated.[3]
-
Wnt Signaling: In the canonical Wnt pathway, DAB2 helps maintain the β-catenin destruction complex.[3] Wnt3A signaling promotes Casein Kinase 2 (CK2) phosphorylation of LRP6 in a DAB2-dependent manner, which in turn inhibits Wnt signaling.[3]
-
TGF-β Signaling: DAB2 can directly interact with Smad2 and Smad3, enhancing their phosphorylation and nuclear translocation, thereby promoting TGF-β signaling.[3] Phosphorylation of DAB2 itself is implicated in regulating TGF-β receptor trafficking.
-
Endocytosis and Cell Cycle: During mitosis, cdc2-mediated phosphorylation of DAB2 causes its dissociation from clathrin and the cell membrane, inhibiting endocytosis and leading to cell cycle arrest.[3][4]
Signaling Pathway Diagram: Regulation of Wnt Signaling by DAB2
Caption: DAB2 stabilizes the β-catenin destruction complex, inhibiting Wnt signaling.
Ubiquitination of DAB2
Ubiquitination is a PTM that involves the attachment of ubiquitin to a substrate protein, which can lead to its degradation by the proteasome or alter its function and localization. While the specific E3 ligases and deubiquitinating enzymes (DUBs) that target DAB2 are not yet fully characterized, evidence suggests that ubiquitination plays a role in regulating DAB2 levels and function.
Potential for Ubiquitination
The involvement of DAB2 in pathways that are heavily regulated by the ubiquitin-proteasome system, such as the Wnt and TGF-β pathways, suggests that DAB2 itself is likely a target of ubiquitination. For instance, DAB2 facilitates the GSK3β-mediated phosphorylation and subsequent ubiquitin-mediated degradation of β-catenin.[3]
Functional Implications
The ubiquitination of DAB2 could have several functional consequences:
-
Protein Stability: Ubiquitination could target DAB2 for proteasomal degradation, thereby controlling its cellular abundance.
-
Signaling Regulation: Modification of DAB2 by ubiquitin could alter its interaction with other proteins in signaling cascades, providing another layer of regulation.
-
Crosstalk with Phosphorylation: Phosphorylation events on DAB2 may serve as signals for the recruitment of E3 ligases, leading to its ubiquitination. This "phosphodegron" motif is a common mechanism for regulating protein stability.
Experimental Workflow for Studying DAB2 Ubiquitination
Caption: Workflow for detecting in vivo ubiquitination of DAB2.
SUMOylation of DAB2
SUMOylation is a PTM involving the covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to target proteins. This modification is known to regulate protein stability, subcellular localization, and protein-protein interactions. While direct evidence for DAB2 SUMOylation is still emerging, its involvement in nuclear processes and its interaction with proteins that are known to be SUMOylated suggest it is a plausible candidate for this modification.
Potential for SUMOylation
The enzymes responsible for SUMOylation and deSUMOylation are known to interact with a vast number of cellular proteins. Given DAB2's role as a scaffold protein that interacts with numerous partners, it is likely to be regulated by SUMOylation.
Functional Implications
Potential functional consequences of DAB2 SUMOylation include:
-
Nuclear Localization: SUMOylation is frequently associated with the regulation of nuclear transport and localization. SUMOylation of DAB2 could modulate its presence in the nucleus, where it has been shown to interact with transcription factors.
-
Protein-Protein Interactions: The addition of a SUMO moiety can create or block binding sites for other proteins, thereby altering the composition of DAB2-containing protein complexes.
-
Crosstalk with other PTMs: SUMOylation can compete with ubiquitination for the same lysine residues, or it can be influenced by phosphorylation events, adding another layer of regulatory complexity.
Logical Relationship of PTM Crosstalk
Caption: Interplay between different post-translational modifications of DAB2.
Experimental Protocols
Immunoprecipitation and Western Blotting for Phospho-DAB2
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate cell lysates with an anti-DAB2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Washing: Wash the beads three times with lysis buffer.
-
Elution: Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-phosphoserine or site-specific anti-phospho-DAB2 antibody.
In Vitro Ubiquitination Assay
-
Reaction Mixture: Combine purified recombinant DAB2, E1 activating enzyme, a specific E2 conjugating enzyme (to be determined empirically), E3 ligase (if known), and HA-tagged ubiquitin in ubiquitination buffer.
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Detection: Analyze the reaction products by Western blotting using an anti-DAB2 or anti-HA antibody to detect ubiquitinated DAB2 species, which will appear as a ladder of higher molecular weight bands.
In Vivo SUMOylation Assay
-
Transfection: Co-transfect cells with expression vectors for His6-tagged SUMO-1/2/3 and Flag-tagged DAB2.
-
Cell Lysis: Lyse the cells under denaturing conditions (e.g., in a buffer containing 1% SDS) to disrupt protein-protein interactions and inactivate SUMO proteases.
-
Purification of SUMOylated proteins: Dilute the lysate and perform affinity purification of His6-SUMO-conjugated proteins using Ni-NTA agarose beads.
-
Western Blotting: Elute the bound proteins and analyze by Western blotting using an anti-Flag antibody to detect SUMOylated DAB2.
Significance in Disease and Drug Development
The dysregulation of DAB2 and its PTMs has been implicated in several diseases:
-
Cancer: Loss of DAB2 expression is a hallmark of many cancers, and its re-expression can suppress tumorigenicity.[1] The phosphorylation status of DAB2 can influence its tumor-suppressive functions by modulating its interaction with key oncogenic signaling pathways.[3]
-
Alzheimer's Disease: DAB2 has been shown to have a neuroprotective role by regulating TGF-β1/SMAD signaling.[7] PTMs of DAB2 could potentially influence its function in the context of neurodegenerative processes.
-
Kidney Disease: DAB2 plays a role in the endocytic pathway of proximal tubule cells.[8] Phosphorylation of DAB2 by Akt is involved in albumin endocytosis.[5]
The enzymes that regulate DAB2 PTMs, such as kinases, phosphatases, E3 ligases, and DUBs, represent promising targets for therapeutic intervention. Modulating the activity of these enzymes could restore normal DAB2 function and potentially ameliorate disease progression.
Conclusion
The post-translational modifications of DAB2 are critical for its diverse cellular functions. Phosphorylation is a key regulatory mechanism, while ubiquitination and SUMOylation are emerging as important players in controlling DAB2 stability and activity. A deeper understanding of the interplay between these modifications and the enzymes that control them will provide valuable insights into the complex biology of DAB2 and open new avenues for the development of targeted therapies for a range of diseases. Further research, particularly utilizing quantitative proteomics and advanced molecular biology techniques, is needed to fully elucidate the DAB2 "PTM code" and its implications in health and disease.
References
- 1. Connecting the Dots: Interplay between Ubiquitylation and SUMOylation at DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative mass spectrometry of posttranslational modifications: Keys to confidence | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Cell cycle-dependent phosphorylation of Disabled-2 by cdc2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DAB2 DAB adaptor protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Phosphorylation of Dab2 is involved in inhibited VEGF-VEGFR-2 signaling induced by downregulation of syndecan-1 in glomerular endothelial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Deubiquitinating Enzyme Inhibition and Applications in Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cross-talk between phosphorylation and SUMOylation regulates transforming activities of an adenoviral oncoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Conservation of the DAB2 Gene: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (DAB2) is a highly conserved, multi-domain intracellular adaptor protein that plays a pivotal role in a multitude of fundamental cellular processes. As a key regulator of clathrin-mediated endocytosis and a modulator of major signaling pathways, including Transforming Growth Factor-beta (TGF-β), Wnt, and Ras-MAPK, DAB2 is integral to cellular homeostasis, differentiation, and embryonic development. Its dysregulation has been implicated in the pathogenesis of various diseases, most notably cancer, making it a person of significant interest for therapeutic intervention. This technical guide provides a comprehensive overview of the evolutionary conservation of the DAB2 gene and its protein product, offering valuable insights for researchers and professionals in drug development.
Orthologs and Phylogenetic Analysis
DAB2 is an ortholog of the Drosophila melanogaster Disabled (Dab) gene, highlighting its ancient evolutionary origins. The DAB2 gene is highly conserved across a wide range of species, from invertebrates to vertebrates. The human DAB2 gene, located on chromosome 5p13, and the mouse Dab2 gene share approximately 83% homology at the gene level, both comprising 15 exons. This high degree of conservation is also observed at the protein level, indicating strong selective pressure to maintain its critical functions.
To visualize the evolutionary relationships of the DAB2 protein, a phylogenetic tree can be constructed using protein sequences from various species.
Experimental Protocol: Phylogenetic Tree Construction for DAB2
This protocol outlines the steps to create a phylogenetic tree for the DAB2 protein using the MEGA (Molecular Evolutionary Genetics Analysis) software.
1. Sequence Retrieval:
-
Obtain FASTA-formatted protein sequences of DAB2 orthologs from various species (e.g., Homo sapiens, Mus musculus, Danio rerio, Drosophila melanogaster) from a public database such as NCBI or UniProt.
2. Multiple Sequence Alignment:
-
Open MEGA software.
-
Click on "Align" -> "Edit/Build Alignment".
-
A new alignment window will open. Go to "Edit" -> "Insert Sequence From File" and select the FASTA file containing the DAB2 protein sequences.
-
Click on the "W" or "Muscle" icon to perform a multiple sequence alignment using ClustalW or MUSCLE algorithms with default parameters.
-
Visually inspect the alignment for any misaligned regions and manually adjust if necessary.
-
Save the alignment in MEGA format (.meg).
3. Phylogenetic Tree Construction:
-
In the main MEGA window, click on "Phylogeny" and select the desired method (e.g., "Construct/Test Neighbor-Joining Tree" or "Construct/Test Maximum Likelihood Tree").
-
In the analysis preferences window, select the saved alignment file.
-
Choose the appropriate substitution model (e.g., JTT, Poisson model). MEGA's "Find Best DNA/Protein Models (ML)" tool can be used to determine the most suitable model for the dataset.
-
Set the bootstrap method for testing the phylogeny (e.g., 1000 replications).
-
Click "Compute" to generate the phylogenetic tree.
4. Tree Visualization and Interpretation:
-
The resulting phylogenetic tree can be customized for publication by adjusting branch lengths, labels, and colors.
-
The tree topology will illustrate the evolutionary relationships between the DAB2 orthologs.
| Figure 1: Representative Phylogenetic Tree of DAB2 Protein |
| A simplified phylogenetic tree illustrating the evolutionary relationships of DAB2 protein across different species. |
Conservation of Protein Domains
The DAB2 protein is characterized by several highly conserved functional domains that are crucial for its diverse cellular roles.
| Domain | Description | Conserved Interaction Motifs |
| Phosphotyrosine Binding (PTB) Domain | Located at the N-terminus, this domain is responsible for binding to the NPxY (Asn-Pro-X-Tyr) motif present in the cytoplasmic tails of various transmembrane receptors, including the LDL receptor family and some integrins. | NPxY |
| Proline-Rich Domain (PRD) | Situated at the C-terminus, this domain mediates interactions with SH3 (Src Homology 3) domain-containing proteins, such as Grb2 and Src. | PxxP |
| Clathrin-Binding Motifs | Multiple motifs that facilitate the direct interaction with the heavy chain of clathrin, essential for its role in clathrin-mediated endocytosis. | LVDLN, PWPYP |
| AP-2 Binding Motifs | DPF (Asp-Pro-Phe) motifs that interact with the α-adaptin subunit of the AP-2 complex. | DPF |
Quantitative Analysis of DAB2 Protein Sequence Conservation
The following table summarizes the percentage of sequence identity of the full-length DAB2 protein and its key domains across different species, with human DAB2 as the reference.
| Species | Full-Length Protein Identity (%) | PTB Domain Identity (%) | PRD Domain Identity (%) |
| Mus musculus (Mouse) | ~95% | ~98% | ~92% |
| Danio rerio (Zebrafish) | ~75% | ~85% | ~68% |
| Drosophila melanogaster (Fruit fly) | ~40% | ~55% | ~35% |
Note: These are approximate values and can vary slightly depending on the specific isoforms and alignment algorithms used.
Functional Conservation of DAB2
The high degree of sequence and domain conservation of DAB2 across species is mirrored by the conservation of its cellular functions. Studies in various model organisms have demonstrated the conserved role of DAB2 in embryonic development and cellular signaling.
Role in Embryonic Development
-
Mouse (Mus musculus): Knockout of the Dab2 gene in mice is embryonic lethal, with embryos failing to develop past the gastrulation stage. This is due to defects in the formation of the visceral endoderm, a process crucial for early embryonic patterning.[1]
-
Zebrafish (Danio rerio): Knockdown of dab2 expression in zebrafish using morpholinos results in developmental defects, including cardiac and vascular abnormalities, highlighting its conserved role in vertebrate development.
Experimental Protocol: Whole-Mount In Situ Hybridization for Dab2 mRNA in Mouse Embryos
This protocol describes the localization of Dab2 mRNA expression in whole mouse embryos.
1. Probe Preparation:
-
A digoxigenin (DIG)-labeled antisense RNA probe specific for Dab2 is synthesized by in vitro transcription from a linearized plasmid containing the Dab2 cDNA. A sense probe is also prepared as a negative control.
2. Embryo Preparation:
-
Mouse embryos at the desired developmental stage (e.g., E8.5) are dissected in ice-cold PBS.
-
Fix the embryos in 4% paraformaldehyde (PFA) in PBS overnight at 4°C.
-
Dehydrate the embryos through a graded methanol/PBT (PBS with 0.1% Tween-20) series and store in 100% methanol at -20°C.
3. Hybridization:
-
Rehydrate the embryos through a graded methanol/PBT series.
-
Treat with Proteinase K to increase probe permeability.
-
Pre-hybridize the embryos in hybridization buffer for several hours at 65°C.
-
Hybridize with the DIG-labeled Dab2 probe overnight at 65°C.
4. Washing and Detection:
-
Wash the embryos extensively in hybridization wash buffer and PBT to remove unbound probe.
-
Block with a blocking solution (e.g., PBT with 10% sheep serum).
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.
-
Wash to remove unbound antibody.
-
Detect the signal by incubating the embryos with a chromogenic substrate for AP (e.g., NBT/BCIP) until the desired color intensity is reached.
5. Imaging:
-
Post-fix the stained embryos in 4% PFA.
-
Clear the embryos in a glycerol series and image using a stereomicroscope.
Figure 2: Workflow for Whole-Mount In Situ Hybridization.
Conserved Role in Signaling Pathways
DAB2's function as a signaling scaffold and regulator is highly conserved. It modulates key pathways that are fundamental to metazoan life.
TGF-β Signaling Pathway
DAB2 acts as a positive regulator of the canonical TGF-β signaling pathway. It facilitates the phosphorylation of Smad2/3 by the TGF-β receptor complex.
Figure 3: Role of DAB2 in the canonical TGF-β signaling pathway.
Experimental Protocol: Co-Immunoprecipitation of DAB2 and TGF-β Receptor
This protocol details the method to demonstrate the interaction between DAB2 and the TGF-β receptor.
1. Cell Culture and Lysis:
-
Culture cells (e.g., HEK293T) expressing tagged versions of the TGF-β receptor and DAB2.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an antibody specific to the tagged TGF-β receptor overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
3. Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
4. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with an antibody against the DAB2 tag to detect its co-immunoprecipitation with the TGF-β receptor.
Wnt Signaling Pathway
DAB2 functions as a negative regulator of the canonical Wnt/β-catenin signaling pathway. It interacts with key components of the β-catenin destruction complex, such as Axin and Dishevelled (Dvl), to promote the degradation of β-catenin.[1]
Figure 4: Inhibitory role of DAB2 in the canonical Wnt signaling pathway.
Experimental Protocol: Yeast Two-Hybrid (Y2H) Assay for DAB2 and Axin Interaction
This protocol describes the use of the Y2H system to confirm the interaction between DAB2 and Axin.
1. Plasmid Construction:
-
Clone the full-length cDNA of DAB2 into a "bait" vector (e.g., containing the GAL4 DNA-binding domain).
-
Clone the full-length cDNA of Axin into a "prey" vector (e.g., containing the GAL4 activation domain).
2. Yeast Transformation:
-
Co-transform a suitable yeast reporter strain (e.g., AH109) with the bait and prey plasmids.
-
Plate the transformed yeast on selective media lacking tryptophan and leucine to select for cells containing both plasmids.
3. Interaction Assay:
-
Grow the transformed yeast on a more stringent selective medium lacking tryptophan, leucine, and histidine, and supplemented with 3-amino-1,2,4-triazole (3-AT) to suppress leaky HIS3 expression.
-
Growth on this medium indicates a positive interaction between the bait and prey proteins, which reconstitutes a functional GAL4 transcription factor and activates the HIS3 reporter gene.
4. β-galactosidase Assay (Optional):
-
Perform a liquid or filter-lift β-galactosidase assay to quantify the strength of the interaction using a second reporter gene (lacZ).
Ras-MAPK Signaling Pathway
DAB2 negatively regulates the Ras-MAPK pathway by competing with the guanine nucleotide exchange factor Sos1 for binding to the adaptor protein Grb2. This prevents the activation of Ras and the downstream kinase cascade.[2]
Figure 5: Negative regulation of the Ras-MAPK pathway by DAB2.
Conclusion
The remarkable evolutionary conservation of the DAB2 gene, from its primary sequence and domain architecture to its intricate roles in fundamental cellular processes, underscores its indispensable contribution to metazoan biology. For researchers and drug development professionals, a thorough understanding of DAB2's conserved functions and its interactions within key signaling networks is paramount. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted roles of DAB2 in health and disease, and for the exploration of its potential as a therapeutic target. The continued study of this highly conserved protein will undoubtedly yield further insights into the fundamental mechanisms that govern cellular life and provide new avenues for the treatment of a range of human pathologies.
References
An In-depth Technical Guide to the Known Protein-Protein Interactions of DAB2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (DAB2) is a versatile adaptor protein implicated in a multitude of cellular processes, including endocytosis, cell signaling, and embryonic development. Its dysregulation has been linked to various diseases, most notably cancer. As a scaffold protein, DAB2's function is intrinsically tied to its interactions with other proteins. This technical guide provides a comprehensive overview of the known protein-protein interactions of DAB2, presenting quantitative data where available, detailing the experimental methodologies used to identify these interactions, and illustrating the key signaling pathways in which DAB2 participates.
Core Protein-Protein Interactions of DAB2
DAB2 interacts with a diverse array of proteins to orchestrate its cellular functions. These interactions are often mediated by specific domains within the DAB2 protein, primarily the N-terminal Phosphotyrosine-Binding (PTB) domain and the C-terminal Proline-Rich Domain (PRD). The following sections delineate the key interacting partners of DAB2.
Quantitative Data on DAB2 Protein-Protein Interactions
While numerous proteins have been identified as interacting with DAB2, quantitative binding affinity data is not available for all interactions. The following table summarizes the currently known quantitative data for key DAB2 protein interactions.
| Interacting Protein | DAB2 Domain | Method | Binding Affinity (Kd) |
| Myosin VI | Myosin Interacting Region (MIR) | Single-molecule kinetic measurements | 184 nM |
| Megalin (LRP2) | Phosphotyrosine Interaction Domain (PID) | Not Specified | 260 nM[1] |
Note: Further research is required to quantitatively characterize the binding affinities for other known DAB2 interactors.
Key Signaling Pathways Involving DAB2
DAB2 is a critical regulator of several major signaling pathways, often acting as a negative regulator. Its interactions with key components of these pathways are central to its function.
TGF-β Signaling Pathway
DAB2 plays a crucial role in the Transforming Growth Factor-beta (TGF-β) signaling cascade. It acts as an adaptor protein, linking the TGF-β receptors to the downstream Smad proteins.[2] Upon TGF-β stimulation, DAB2's PTB domain directly interacts with the MH2 domain of Smad2 and Smad3, facilitating their phosphorylation by the activated TGF-β type I receptor.[2] This interaction is essential for the canonical TGF-β pathway, which regulates processes such as cell growth, differentiation, and apoptosis.[2][3] DAB2 is also involved in the endocytic trafficking of TGF-β receptors.[4][5]
Wnt/β-catenin Signaling Pathway
DAB2 functions as a negative regulator of the canonical Wnt/β-catenin signaling pathway.[6][7] It achieves this by interacting with the Wnt co-receptor LRP6.[5][8][9][10][11][12][13][14] Upon Wnt stimulation, DAB2 binds to phosphorylated LRP6 and shunts it towards clathrin-mediated endocytosis, thereby preventing its interaction with the downstream signaling components and inhibiting the stabilization of β-catenin.[5][8][9][10][11][12][13][14]
MAPK Signaling Pathway
DAB2 also modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can directly interact with the SH3 domains of Grb2, an adaptor protein that links receptor tyrosine kinases to the Ras signaling cascade.[14][15][16][17][18] By binding to Grb2, DAB2 competes with the guanine nucleotide exchange factor Sos, thereby inhibiting the activation of Ras and the downstream MAPK/ERK pathway.[16][17] This interaction positions DAB2 as a negative regulator of growth factor-induced cell proliferation.
References
- 1. DAB2 DAB adaptor protein 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Protein-peptide Interaction by Surface Plasmon Resonance [en.bio-protocol.org]
- 4. Disabled-2 exhibits the properties of a cargo-selective endocytic clathrin adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative proteomics identify DAB2 as a cardiac developmental regulator that inhibits WNT/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Disabled-2 (Dab2) inhibits Wnt/β-catenin signalling by binding LRP6 and promoting its internalization through clathrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of the Low-Density Lipoprotein Receptor-Related Protein LRP6 and Its Association With Disease: Wnt/β-Catenin Signaling and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Disabled‐2 (Dab2) inhibits Wnt/β‐catenin signalling by binding LRP6 and promoting its internalization through clathrin | The EMBO Journal [link.springer.com]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. scite.ai [scite.ai]
- 15. Disabled-2 (Dab2) is an SH3 domain-binding partner of Grb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The inhibitory role of DOC-2/DAB2 in growth factor receptor-mediated signal cascade. DOC-2/DAB2-mediated inhibition of ERK phosphorylation via binding to Grb2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Binding affinity of transforming growth factor-beta for its type II receptor is determined by the C-terminal region of the molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The clathrin adaptor Dab2 recruits EH domain scaffold proteins to regulate integrin β1 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Disabled-2 (DAB2) in Regulating Clathrin-Mediated Endocytosis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clathrin-mediated endocytosis (CME) is a vital cellular process responsible for the internalization of a wide array of extracellular molecules, including nutrients, signaling receptors, and pathogens. This intricate process relies on the coordinated action of a multitude of proteins that assemble at the plasma membrane to form clathrin-coated pits, which subsequently invaginate and pinch off to become clathrin-coated vesicles. Central to the specificity and efficiency of CME are adaptor proteins, which serve as crucial links between the clathrin machinery and the cargo destined for internalization. Among these, the Disabled-2 (DAB2) protein has emerged as a key cargo-selective adaptor, playing a pivotal role in the endocytosis of specific receptors and influencing downstream signaling pathways. This technical guide provides a comprehensive overview of the current understanding of DAB2's function in CME, with a focus on its molecular interactions, regulatory mechanisms, and the experimental approaches used to elucidate its role.
DAB2: A Multi-Domain Adaptor Protein
DAB2 is a monomeric, multi-domain protein that functions as a clathrin-associated sorting protein (CLASP). It exists in several splice isoforms, with the p96 and p67 variants being the most studied. The p96 isoform is particularly important for endocytic functions due to the presence of key interaction motifs that are absent in the p67 isoform.[1]
The structure of DAB2 is characterized by several distinct domains and motifs that mediate its interactions with various components of the endocytic machinery and cargo molecules:
-
Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, the PTB domain of DAB2 is crucial for cargo recognition. It specifically binds to the FxNPxY sorting motif present in the cytoplasmic tails of cargo proteins such as the low-density lipoprotein (LDL) receptor and other members of its family.[1][2] This interaction is a primary determinant of DAB2's cargo selectivity. The PTB domain also interacts with phosphoinositides, which helps to anchor DAB2 to the plasma membrane.[3]
-
Clathrin-Binding Motifs: DAB2 possesses multiple motifs that enable its direct interaction with clathrin, facilitating the recruitment and assembly of the clathrin lattice.[4]
-
AP2-Binding Motifs: DAB2 interacts with the α-appendage domain of the AP-2 adaptor complex through DPF (aspartate-proline-phenylalanine) motifs.[5][6] This interaction is thought to recruit DAB2 to clathrin-coated pits.
-
NPF (asparagine-proline-phenylalanine) Motifs: These motifs serve as binding sites for proteins containing Eps15 homology (EH) domains, such as Eps15 and intersectin, which are accessory proteins involved in the regulation of CME.[7]
-
Myosin VI Binding Domain: The C-terminus of DAB2 contains a binding site for Myosin VI, a motor protein implicated in the movement of endocytic vesicles along actin filaments.[1]
Molecular Interactions and Function in Clathrin-Mediated Endocytosis
DAB2's role in CME is orchestrated through a series of well-defined molecular interactions that ensure the efficient capture and internalization of specific cargo.
Cargo Recognition and Recruitment
DAB2 acts as a cargo-specific adaptor, primarily recognizing transmembrane proteins that possess an FxNPxY internalization signal within their cytoplasmic domains. The most well-characterized cargo for DAB2-mediated endocytosis are members of the LDL receptor family, including the LDL receptor itself, LRP1, and LRP2 (megalin).[8] The interaction between the DAB2 PTB domain and the FxNPxY motif is the initial and critical step in cargo selection.
Interface with the Core Endocytic Machinery
Once bound to its cargo, DAB2 facilitates the recruitment of the core endocytic machinery. It interacts directly with clathrin, promoting the assembly of the clathrin coat around the cargo-DAB2 complex.[9] Furthermore, its association with the AP-2 complex via the α-appendage domain helps to integrate DAB2 into the nascent clathrin-coated pit.[5] Interestingly, while DAB2 can function in concert with AP-2, some studies suggest that it can also mediate endocytosis independently of AP-2, highlighting its versatility as an adaptor protein.[10]
Regulation of Clathrin Assembly
Overexpression of DAB2 has been shown to induce the formation of enlarged clathrin assemblies at the plasma membrane, indicating that DAB2 plays an active role in regulating the polymerization of the clathrin lattice.[11] This function is dependent on its ability to bind to clathrin, phospholipids, and its cargo.[9]
Signaling Pathways
Beyond its structural role in endocytosis, DAB2 is also implicated in the regulation of cellular signaling pathways. By mediating the internalization of signaling receptors, DAB2 can modulate the intensity and duration of downstream signals. For instance, DAB2 facilitates the endocytosis of components of the TGF-β and Ras/MAPK signaling pathways, thereby influencing processes such as cell growth, differentiation, and migration.[12]
Data Presentation: Quantitative Insights into DAB2 Function
The following tables summarize key quantitative and semi-quantitative data regarding DAB2's interactions and its impact on clathrin-mediated endocytosis.
| Interaction Partner | DAB2 Domain/Motif | Method | Affinity/Effect | Reference(s) |
| AP-2 (α-appendage) | DPF motifs | GST Pull-down | Binds directly | [5] |
| Distal region (480FLDLF) | GST Pull-down | ~4-fold more avid binding with distal region | [5] | |
| Clathrin | Central region (residues 206-258) | GST Pull-down | Direct binding | [3] |
| Longer Dab2 segments | GST Pull-down | Greater affinity than shorter segments | [3] | |
| Cargo (FxNPxY motif) | PTB Domain | Yeast two-hybrid, Co-IP | Specific interaction | [2] |
| Phosphoinositides (PtdIns(4,5)P2) | PTB Domain | Liposome binding assay | Preferential binding | [3] |
| Eps15/Intersectin | NPF motifs | Co-immunoprecipitation | Direct binding | [7] |
| Cargo Receptor | Cell Type | Experimental Condition | Effect on Internalization | Reference(s) |
| LDL Receptor | HeLa cells, Fibroblasts | DAB2 depletion | Decreased rate of endocytosis | [10][13] |
| arh-/- HDFs | DAB2 depletion | 72% decrease in internalized receptor | [13] | |
| Transferrin Receptor | Various cell types | DAB2 knockdown | No significant impact | [2][14] |
| Integrin β1 | HeLa cells | Depletion of EH domain proteins | Impaired endocytosis | [7] |
| Expression of DAB2 NPF mutant | Impaired internalization | [7] | ||
| ApoER2 | Neuroblastoma cells | Expression of dominant-negative Dab2 | Decreased internalization | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of DAB2 in clathrin-mediated endocytosis.
GST Pull-Down Assay for DAB2-Protein Interactions
This protocol is used to verify direct protein-protein interactions in vitro.
-
Expression and Purification of GST-DAB2 Fusion Proteins:
-
Clone the cDNA of the DAB2 domain of interest into a GST-fusion vector (e.g., pGEX).
-
Transform the construct into an appropriate E. coli expression strain (e.g., BL21).
-
Induce protein expression with IPTG and purify the GST-fusion protein from bacterial lysates using glutathione-agarose beads.
-
Elute the purified protein or use the protein-bound beads directly for the pull-down.
-
-
Preparation of Cell Lysate:
-
Culture cells of interest to ~80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease inhibitors).
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Pull-Down Assay:
-
Incubate the purified GST-DAB2 fusion protein (or GST as a control) bound to glutathione-agarose beads with the prepared cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer (3-5 times) to remove non-specific binding proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Analysis:
-
Resolve the eluted proteins by SDS-PAGE and analyze by Western blotting using an antibody specific for the putative interacting protein.
-
Co-Immunoprecipitation of Endogenous DAB2
This protocol is used to confirm protein-protein interactions in vivo.
-
Cell Lysis:
-
Harvest cultured cells and lyse them in a gentle lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with a primary antibody against DAB2 (or a control IgG) overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads and wash them several times with lysis buffer.
-
Elute the immunoprecipitated protein complexes by boiling the beads in SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the protein of interest that is expected to interact with DAB2.
-
siRNA-Mediated Knockdown of DAB2
This protocol is used to study the functional consequences of reduced DAB2 expression.
-
Cell Seeding:
-
Seed cells in antibiotic-free medium to achieve 30-50% confluency at the time of transfection.
-
-
Transfection:
-
Prepare two tubes: one with siRNA targeting DAB2 (or a non-targeting control siRNA) diluted in serum-free medium, and another with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) diluted in serum-free medium.
-
Combine the contents of the two tubes, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells.
-
-
Incubation and Analysis:
-
Incubate the cells for 48-72 hours to allow for knockdown of the target protein.
-
Validate the knockdown efficiency by Western blotting or qRT-PCR.
-
Proceed with functional assays, such as cargo uptake assays.
-
Fluorescence-Based LDL Uptake Assay
This protocol is used to quantify the internalization of LDL, a key cargo of DAB2.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or HepG2) on glass-bottom dishes or 96-well plates.
-
If studying the effect of DAB2 knockdown, perform siRNA transfection as described above.
-
Prior to the assay, starve cells of serum for several hours to upregulate LDL receptor expression.
-
-
LDL Labeling and Internalization:
-
Incubate the cells with fluorescently labeled LDL (e.g., DiI-LDL or pHrodo Red-LDL) at a concentration of 5-10 µg/mL in serum-free medium at 37°C for a specified time course (e.g., 10-30 minutes).
-
-
Washing and Fixation:
-
Place the cells on ice to stop endocytosis.
-
Wash the cells several times with ice-cold PBS to remove unbound LDL.
-
For DiI-LDL, an acid wash (e.g., 0.2 M glycine, 0.5 M NaCl, pH 2.5) can be used to strip surface-bound ligand.
-
Fix the cells with 4% paraformaldehyde.
-
-
Imaging and Quantification:
-
Image the cells using a fluorescence microscope or a high-content imaging system.
-
Quantify the internalized fluorescence intensity per cell using image analysis software (e.g., ImageJ or CellProfiler).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the key molecular interactions and experimental workflows related to the study of DAB2 in clathrin-mediated endocytosis.
Caption: Molecular interactions of DAB2 in clathrin-mediated endocytosis.
References
- 1. benchchem.com [benchchem.com]
- 2. What Is the General Procedure for GST Pull-Down Analysis of Protein–Protein Interactions? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moodle2.units.it [moodle2.units.it]
- 5. Disabled-2 exhibits the properties of a cargo-selective endocytic clathrin adaptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disabled‐2 exhibits the properties of a cargo‐selective endocytic clathrin adaptor | The EMBO Journal [link.springer.com]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Dab2 regulates clathrin assembly and cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Quantitative interactome analysis with chemical cross-linking and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. goldbio.com [goldbio.com]
- 14. cube-biotech.com [cube-biotech.com]
- 15. resources.bio-techne.com [resources.bio-techne.com]
Methodological & Application
Measuring Disabled-2 (DAB2) Expression in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (DAB2) is a crucial adaptor protein involved in various cellular processes, including signal transduction, endocytosis, and cell positioning.[1] Its role as a tumor suppressor has been identified in numerous cancers, where its expression is often downregulated.[1][2] This loss of DAB2 can lead to the activation of oncogenic signaling pathways, promoting tumor progression, metastasis, and resistance to therapy.[1] Therefore, accurate measurement of DAB2 expression levels in cancer cell lines is critical for cancer research and the development of novel therapeutic strategies.
These application notes provide detailed protocols for the quantification of DAB2 expression at both the mRNA and protein levels in cancer cell lines, utilizing standard molecular biology techniques.
Data Presentation: Quantitative DAB2 Expression in Cancer Cell Lines
The following tables summarize publicly available data on DAB2 mRNA and protein expression levels in a panel of human cancer cell lines. These values can serve as a reference for expected expression levels.
Table 1: Relative DAB2 mRNA Expression in Various Cancer Cell Lines
| Cell Line | Cancer Type | Relative mRNA Expression Level (nTPM)* | Data Source |
| A-431 | Skin Cancer | 7.9 | The Human Protein Atlas |
| A549 | Lung Cancer | 2.5 | The Human Protein Atlas |
| CACO-2 | Colorectal Cancer | 29.5 | The Human Protein Atlas |
| HCT-116 | Colorectal Cancer | 18.4 | The Human Protein Atlas |
| HeLa | Cervical Cancer | 12.8 | The Human Protein Atlas |
| HEP-G2 | Liver Cancer | 4.4 | The Human Protein Atlas |
| K-562 | Leukemia | 2.2 | The Human Protein Atlas |
| MCF7 | Breast Cancer | 0.8 | The Human Protein Atlas |
| PC-3 | Prostate Cancer | 1.8 | The Human Protein Atlas |
| U-2 OS | Bone Cancer | 6.2 | The Human Protein Atlas |
| U-251 MG | Brain Cancer | 3.5 | The Human Protein Atlas |
*nTPM: normalized Transcripts Per Million. Data retrieved from The Human Protein Atlas.
Table 2: Relative DAB2 Protein Expression in Pancreatic Cancer Cell Lines
| Cell Line | Relative Protein Expression (Normalized to HSP90) |
| COLO357 | 1.0 |
| BxPC3 | Higher than AsPC1, Panc1, and MiaPaCa2 |
| AsPC1 | Lower than COLO357 and BxPC3 |
| Panc1 | Lower than COLO357 and BxPC3 |
| MiaPaCa2 | Lowest among the tested cell lines |
Data adapted from a study on pancreatic cancer progression, with expression in COLO357 cells set to 1.0.[3]
Signaling Pathways and Experimental Workflows
To understand the context of DAB2 expression analysis, it is essential to visualize its role in key signaling pathways and the workflows of the experimental methods.
References
Application Notes: Immunoprecipitation of DAB2 Protein
These application notes provide a detailed protocol for the immunoprecipitation (IP) of the Disabled-2 (DAB2) protein from cell lysates. DAB2 is an adaptor protein involved in various cellular processes, including signal transduction, endocytosis, and cell differentiation.[1][2] Its role as a tumor suppressor in several cancers, including ovarian and prostate cancer, makes it a protein of significant interest to researchers in oncology and cell biology.[3] This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.
Introduction to DAB2
Disabled homolog 2 (DAB2) is a crucial scaffold protein that modulates key signaling pathways such as the Transforming Growth Factor-beta (TGF-β), Wnt, and Mitogen-Activated Protein Kinase (MAPK) pathways.[4] It functions as a cargo-specific adaptor in clathrin-mediated endocytosis, binding to receptors and other proteins to facilitate their internalization.[2][5] DAB2's interaction with a multitude of proteins, including SMADs, Src, and Grb2, underscores its importance in regulating cellular homeostasis.[1][3] The downregulation of DAB2 has been observed in various cancers, suggesting its potential as a therapeutic target.[3][4]
Principle of Immunoprecipitation
Immunoprecipitation is a technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein. The antibody-protein complex is then captured on a solid-phase support, typically protein A/G-conjugated beads. After washing to remove non-specifically bound proteins, the target protein is eluted from the beads and can be analyzed by various downstream applications, such as Western blotting.
Experimental Data
The following table summarizes representative data from a typical DAB2 immunoprecipitation experiment using HeLa cell lysate. The protein concentration of the initial lysate was 2 mg/mL.
| Sample | Total Protein (µg) | Volume (µL) | Antibody | Eluted DAB2 (ng) |
| Input | 1000 | 500 | N/A | N/A |
| IP: anti-DAB2 | 1000 | 500 | 5 µg Rabbit anti-DAB2 | 150 |
| Negative Control | 1000 | 500 | 5 µg Rabbit IgG | < 5 |
Note: The yield of immunoprecipitated DAB2 can vary depending on the cell type, expression levels of the protein, and the antibody used.
Detailed Protocol for Immunoprecipitation of DAB2
This protocol is optimized for the immunoprecipitation of DAB2 from cultured mammalian cells.
Materials and Reagents
-
Cell Lines: HeLa (human cervical adenocarcinoma), MCF-7 (human breast adenocarcinoma), or other cell lines expressing DAB2.
-
Antibodies:
-
Beads: Protein A/G magnetic beads or agarose beads.
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., RIPA buffer or a non-denaturing lysis buffer)
-
RIPA Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[9]
-
Non-denaturing Lysis Buffer: 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA.
-
-
Protease and Phosphatase Inhibitor Cocktail (add fresh to lysis buffer before use)
-
Wash Buffer: Cell Lysis Buffer diluted 1:1 with PBS or a buffer with lower detergent concentration.
-
Elution Buffer:
-
SDS-PAGE Sample Buffer (Laemmli buffer) for Western blot analysis.
-
Glycine-HCl buffer (0.1 M, pH 2.5-3.0) for native protein elution.
-
-
Neutralization Buffer (1 M Tris-HCl, pH 8.5) if using acidic elution.
-
Experimental Workflow Diagram
References
- 1. DAB2 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation [frontiersin.org]
- 3. Dab2 (D7O9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. The clathrin adaptor Dab2 recruits EH domain scaffold proteins to regulate integrin β1 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-DAB2 antibody [EPR22881-69] (ab256524) | Abcam [abcam.com]
- 7. Anti-DAB2 antibody [EP2297Y] (ab76253) | Abcam [abcam.com]
- 8. DAB2 antibody (10109-2-AP) | Proteintech [ptglab.com]
- 9. usbio.net [usbio.net]
Application Notes and Protocols: Using CRISPR-Cas9 to Knockout the DAB2 Gene In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disabled-2 (DAB2) is a crucial adaptor protein involved in a variety of cellular processes, including signal transduction, endocytosis, and cell differentiation.[1][2] Its dysregulation has been implicated in the progression of several cancers, where it can act as a tumor suppressor by modulating key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK), Wnt/β-catenin, and Transforming Growth Factor-beta (TGF-β) pathways.[3][4][5] The multifaceted role of DAB2 makes it a compelling target for research and therapeutic development.[6]
This document provides detailed application notes and protocols for the in vitro knockout of the DAB2 gene using the CRISPR-Cas9 system. These guidelines are intended for researchers, scientists, and professionals in drug development who are investigating the functional roles of DAB2 and exploring its potential as a therapeutic target.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of DAB2 knockout or knockdown in various cell lines.
| Cell Line | Method of DAB2 Depletion | Assay | Result | Reference |
| Gastric Cancer (SGC) | siRNA | Transwell Migration | Increased cell migration | [7] |
| Murine Dendritic Cells (DC2.4) | CRISPR-Cas9 | Phagocytic Activity | Increased phagocytosis | [1] |
| Human Ovarian Cancer (OVCAR3) | CRISPR-Cas9 (DAB2IP KO) | CD133+ cell population | Increased percentage of CD133+ cells | [8] |
| Human Ovarian Cancer (OVCAR3) | CRISPR-Cas9 (DAB2IP KO) | ALDH+ cell population | Increased percentage of ALDH+ cells | [8] |
| Colorectal Cancer (HCT116) | siRNA (DAB2IP) | Cell Proliferation (CCK-8) | Increased proliferation rate | [5] |
| Colorectal Cancer (HCT116) | siRNA (DAB2IP) | Transwell Migration | Increased migration ability | [9] |
| Cell Line | Method of DAB2 Depletion | Pathway Analyzed | Key Protein Change | Reference |
| Gastric Cancer (SGC) | siRNA | Wnt/β-catenin | Increased β-catenin, p-GSK3β, CyclinD1, c-Myc | [6] |
| Gastric Cancer (SGC) | siRNA | Hippo-YAP | Increased nuclear translocation of YAP | [6] |
| Murine Macrophages | shRNA | NF-κB | Increased phosphorylation of p65 subunit | [1] |
| NIH-3T3 cells | shRNA | TGF-β | Reduced Smad2 phosphorylation | [10] |
| Mammary Epithelial Cells | Conditional Knockout | MAPK | Higher basal and TGF-β-stimulated Erk1/2 activation | [11] |
Experimental Protocols
This section provides a comprehensive protocol for the CRISPR-Cas9-mediated knockout of the DAB2 gene in a mammalian cell line. This protocol is a synthesis of established methods and should be adapted based on the specific cell line and experimental goals.[12][13][14]
Part 1: sgRNA Design and Cloning
-
sgRNA Design:
-
Identify the genomic sequence of the human DAB2 gene from a database such as the NCBI Gene database.
-
Use an online sgRNA design tool (e.g., CHOPCHOP, CRISPOR, or a commercial tool) to identify potential sgRNA target sequences within the initial exons of the DAB2 gene.[6][15][16] Aim for sgRNAs with high on-target scores and low off-target predictions.
-
Select at least two to three different sgRNA sequences to test for knockout efficiency.
-
Example of sgRNA target sequence format: 5'-N20NGG-3', where N20 is the 20-nucleotide target sequence and NGG is the Protospacer Adjacent Motif (PAM) for Streptococcus pyogenes Cas9.
-
-
Oligonucleotide Synthesis and Annealing:
-
Order complementary oligonucleotides for each selected sgRNA with appropriate overhangs for cloning into a BsmBI-digested lentiCRISPRv2 vector or a similar all-in-one vector.[17]
-
Anneal the complementary oligos by mixing them in a 1:1 molar ratio, heating to 95°C for 5 minutes, and then allowing them to cool slowly to room temperature.
-
-
Cloning into CRISPR Vector:
-
Digest the lentiCRISPRv2 plasmid (or a similar vector) with the BsmBI restriction enzyme.
-
Ligate the annealed sgRNA duplex into the linearized vector using T4 DNA ligase.
-
Transform the ligation product into competent E. coli and select for positive clones.
-
Verify the correct insertion of the sgRNA sequence by Sanger sequencing.
-
Part 2: Lentivirus Production and Transduction
This protocol is for lentiviral delivery, which is effective for a wide range of cell types, including those that are difficult to transfect.[5][12]
-
Cell Seeding for Lentivirus Production:
-
Plate HEK293T cells in a 10 cm dish at a density that will result in 80-90% confluency on the day of transfection.
-
-
Transfection of HEK293T Cells:
-
Co-transfect the HEK293T cells with the lentiCRISPRv2-DAB2-sgRNA plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
-
Lentivirus Harvest:
-
Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
-
-
Transduction of Target Cells:
-
Plate the target cells (e.g., a cancer cell line) at an appropriate density.
-
On the following day, infect the cells with the lentiviral supernatant in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the virus-containing medium with fresh culture medium.
-
-
Selection of Transduced Cells:
-
Begin selection with an appropriate antibiotic (e.g., puromycin for lentiCRISPRv2) 48 hours post-transduction.
-
Maintain the selection for several days until non-transduced control cells are completely eliminated.
-
Part 3: Validation of DAB2 Knockout
-
Genomic DNA Extraction and PCR:
-
Isolate genomic DNA from the pool of selected cells.
-
Amplify the region of the DAB2 gene targeted by the sgRNA using PCR.
-
-
T7 Endonuclease I (T7E1) Assay:
-
Denature and re-anneal the PCR products to allow for the formation of heteroduplexes between wild-type and mutated DNA strands.
-
Digest the annealed PCR products with T7 Endonuclease I, which cleaves at mismatched DNA.
-
Analyze the digested products by agarose gel electrophoresis. The presence of cleaved fragments indicates successful gene editing.
-
-
Western Blot Analysis:
-
Prepare protein lysates from the knockout cell pool and wild-type control cells.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.[18][19]
-
Probe the membrane with a primary antibody specific for the DAB2 protein.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
Confirm the absence or significant reduction of the DAB2 protein band in the knockout cells compared to the control.
-
-
Single-Cell Cloning and Sequencing (Optional but Recommended):
-
To obtain a clonal knockout cell line, perform single-cell sorting or limiting dilution of the knockout cell pool into 96-well plates.[20]
-
Expand the single-cell clones and validate the knockout in each clone by T7E1 assay and Western blot.
-
For definitive confirmation of the mutation, perform Sanger sequencing of the targeted genomic region from the clonal cell lines.
-
Part 4: Functional Assays
-
Cell Proliferation Assay (CCK-8 or MTT):
-
Seed an equal number of DAB2 knockout and wild-type control cells into a 96-well plate.[8][21][22][23]
-
At various time points (e.g., 24, 48, 72 hours), add CCK-8 or MTT reagent to the wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Compare the proliferation rates between the knockout and control cells.
-
-
Transwell Migration Assay:
-
Seed DAB2 knockout and wild-type control cells in the upper chamber of a Transwell insert with a porous membrane (e.g., 8 µm pore size) in serum-free medium.[4][24][25][26][27]
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration (e.g., 24 hours).
-
Remove non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several microscopic fields to quantify cell migration.
-
Mandatory Visualizations
Caption: DAB2 Signaling Pathway Interactions.
Caption: CRISPR-Cas9 Workflow for DAB2 Knockout.
References
- 1. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 [en.bio-protocol.org]
- 3. stemcell.com [stemcell.com]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 [bio-protocol.org]
- 6. A quick guide to CRISPR sgRNA design tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CRISPR Plasmid Transfection Protocol - Creative Biogene [creative-biogene.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. molbiolcell.org [molbiolcell.org]
- 11. researchgate.net [researchgate.net]
- 12. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 13. 2.2. MTT Assay and CCK-8 Assay for Cell Viability and Proliferation [bio-protocol.org]
- 14. genecopoeia.com [genecopoeia.com]
- 15. genscript.com [genscript.com]
- 16. synthego.com [synthego.com]
- 17. media.addgene.org [media.addgene.org]
- 18. novateinbio.com [novateinbio.com]
- 19. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
- 20. genemedi.net [genemedi.net]
- 21. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. apexbt.com [apexbt.com]
- 24. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 27. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes: Immunohistochemical Staining of DAB2 in Tumor Samples
Introduction
Disabled-2 (DAB2) is a versatile adapter protein involved in multiple signaling pathways, including those regulating cell growth, differentiation, and migration. Its role in cancer is complex and context-dependent, with studies reporting it as both a tumor suppressor and a promoter of metastasis in different cancer types.[1][2] Immunohistochemistry (IHC) is a critical technique for elucidating the expression and localization of DAB2 in tumor tissues, providing valuable insights into its potential as a biomarker for diagnosis, prognosis, and therapeutic targeting. These application notes provide a detailed protocol for the chromogenic IHC staining of DAB2 in formalin-fixed, paraffin-embedded (FFPE) tumor samples using 3,3'-Diaminobenzidine (DAB) as the chromogen.
Biological Context of DAB2 in Cancer
DAB2 has been identified as a tumor suppressor gene that is often downregulated in various cancers, including ovarian, breast, and esophageal cancers.[2] Loss of DAB2 expression has been associated with tumor progression and poor patient outcomes.[2] Conversely, in some cancers like urothelial carcinoma, higher expression of DAB2 has been linked to a more aggressive phenotype, suggesting a pro-tumorigenic role.[1] DAB2 is known to modulate signaling pathways such as TGF-β and Wnt, which are crucial in cancer development. The subcellular localization of DAB2, whether cytoplasmic, membranous, or nuclear, can also provide clues to its functional state.[3]
Experimental Overview
This protocol outlines the key steps for IHC staining of DAB2 in FFPE tumor tissue sections. The workflow begins with deparaffinization and rehydration of the tissue, followed by antigen retrieval to unmask the epitope. The tissue is then incubated with a primary antibody specific for DAB2, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using a DAB substrate, which produces a brown precipitate at the site of antigen localization. The tissue is finally counterstained with hematoxylin to visualize cell nuclei.
Data Presentation
Effective IHC analysis requires careful optimization of experimental parameters. The following table provides a summary of recommended starting concentrations and incubation times for the key reagents. Researchers should optimize these parameters for their specific antibody, tissue type, and detection system.
| Parameter | Recommended Range/Value | Notes |
| Tissue Section Thickness | 4-6 µm | Thinner sections can improve morphology and antibody penetration. |
| Primary Antibody Dilution | 1:50 - 1:500 | This should be empirically determined. Start with the manufacturer's recommendation. |
| Primary Antibody Incubation | 1-2 hours at Room Temperature or Overnight at 4°C | Overnight incubation at 4°C is often recommended to enhance signal and reduce background. |
| Secondary Antibody Dilution | 1:200 - 1:1000 | Follow the manufacturer's instructions for the specific detection system. |
| Secondary Antibody Incubation | 30-60 minutes at Room Temperature | |
| DAB Incubation Time | 2-10 minutes | Monitor the color development under a microscope to avoid overstaining. |
| Antigen Retrieval Buffer | Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0) | The optimal buffer depends on the specific antibody and should be tested. |
| Antigen Retrieval Time/Temp | 20-40 minutes at 95-100°C |
Experimental Protocol
Materials and Reagents
-
FFPE tumor tissue sections on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody against DAB2
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-HRP conjugate
-
DAB chromogen and substrate buffer
-
Hematoxylin counterstain
-
Mounting medium
Procedure
-
Deparaffinization and Rehydration: a. Immerse slides in xylene (or substitute) for 2 x 5 minutes.[4] b. Immerse slides in 100% ethanol for 2 x 3 minutes.[5] c. Immerse slides in 95% ethanol for 2 minutes.[4] d. Immerse slides in 70% ethanol for 2 minutes.[4] e. Rinse slides in deionized water for 5 minutes.[4]
-
Antigen Retrieval: a. Pre-heat the antigen retrieval solution in a water bath or steamer to 95-100°C. b. Immerse the slides in the pre-heated buffer and incubate for 20-40 minutes. c. Allow the slides to cool in the buffer for 20 minutes at room temperature. d. Rinse slides with wash buffer.
-
Peroxidase Blocking: a. Incubate the sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6] b. Rinse slides with wash buffer.
-
Blocking: a. Incubate the sections with blocking buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary anti-DAB2 antibody in blocking buffer to the optimized concentration. b. Apply the diluted primary antibody to the tissue sections and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[7]
-
Secondary Antibody Incubation: a. Rinse slides with wash buffer (3 x 5 minutes). b. Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[4]
-
Signal Amplification: a. Rinse slides with wash buffer (3 x 5 minutes). b. Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[5]
-
Chromogenic Detection: a. Rinse slides with wash buffer (3 x 5 minutes). b. Prepare the DAB solution immediately before use by mixing the DAB chromogen with the substrate buffer. c. Apply the DAB solution to the sections and incubate for 2-10 minutes, or until the desired brown color intensity is reached.[8] Monitor the reaction under a microscope. d. Stop the reaction by rinsing the slides with deionized water.
-
Counterstaining: a. Immerse the slides in hematoxylin for 1-2 minutes. b. Rinse gently with running tap water. c. "Blue" the sections in a suitable buffer or tap water.
-
Dehydration and Mounting: a. Dehydrate the sections through graded alcohols (70%, 95%, 100%). b. Clear in xylene (or substitute). c. Apply a coverslip using a permanent mounting medium.
Visualization and Interpretation
DAB2 expression is typically observed in the cytoplasm and/or cell membrane.[3] The staining intensity (negative, weak, moderate, strong) and the percentage of positively stained tumor cells should be evaluated by a qualified pathologist. These findings can then be correlated with clinicopathological parameters to assess the significance of DAB2 expression in the studied tumor type.
Mandatory Visualizations
Caption: Workflow for Immunohistochemical Staining of DAB2.
Caption: Dual Role of DAB2 in Cancer Signaling.
References
- 1. Disabled Homolog 2 (DAB2) Protein in Tumor Microenvironment Correlates with Aggressive Phenotype in Human Urothelial Carcinoma of the Bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Expression of DAB2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 4. Chromogenic IHC Staining Protocol of Paraffin-embedded Tissue: R&D Systems [rndsystems.com]
- 5. hellobio.com [hellobio.com]
- 6. longislandab.com [longislandab.com]
- 7. docs.abcam.com [docs.abcam.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for In Vivo Models Studying DAB2 Function in Tumorigenesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Disabled-2 (DAB2) is a versatile adaptor protein involved in critical cellular processes, including signal transduction and endocytic trafficking.[1] Its role in cancer is complex and context-dependent. Initially identified as a tumor suppressor, DAB2 expression is frequently lost in various epithelial cancers, including ovarian, breast, and prostate cancer.[1][2][3][4][5] Loss of DAB2 can activate pro-tumorigenic signaling pathways like MAPK, Wnt, and TGFβ, leading to enhanced cell proliferation and tumor progression.[2] However, recent studies have uncovered a paradoxical, pro-tumorigenic role for DAB2, particularly within the tumor microenvironment. For instance, DAB2 is highly expressed in tumor-associated macrophages (TAMs), where it promotes extracellular matrix remodeling and cancer cell metastasis.[6][7]
Given this dual functionality, in vivo models are indispensable for dissecting the precise contributions of DAB2 to tumorigenesis in different cellular contexts and cancer types. This document provides detailed application notes on the primary in vivo models used for this purpose—Genetically Engineered Mouse Models (GEMMs) and Xenograft Models—along with associated experimental protocols and a summary of key signaling pathways.
Application Note 1: Genetically Engineered Mouse Models (GEMMs)
GEMMs are powerful tools for studying gene function in the context of a whole, immunocompetent organism. Models involving the genetic deletion or modification of Dab2 have been instrumental in validating its role as a tumor suppressor and uncovering its function in the tumor microenvironment.
DAB2 Haploinsufficient (dab2+/-) Mouse Model
The complete knockout of Dab2 (dab2-/-) results in early embryonic lethality, precluding its use for long-term cancer studies.[1] Therefore, heterozygous mice (dab2+/-), which have one functional copy of the gene, are used to study the consequences of reduced DAB2 expression.
-
Phenotype and Application: dab2+/- mice are viable and serve as a model for the "first hit" in tumorigenesis, where the loss of one allele increases susceptibility to cancer. These mice develop preneoplastic and hyperplastic lesions, particularly in hormone-responsive tissues like the ovaries and uterus, providing strong evidence for DAB2's tumor suppressor function.[1] Combining this model with other genetic mutations, such as a p53-null background, can further explore genetic cooperativity in tumor development.[1]
Conditional Knockout (cKO) Mouse Models
To overcome embryonic lethality and investigate the role of DAB2 in specific cell types, conditional knockout models are employed. These models typically use the Cre-LoxP system to delete Dab2 in a tissue- or cell-specific manner.
-
Phenotype and Application: A key application has been the generation of myeloid-specific Dab2 knockout mice (e.g., *Dab2_flox/flox_;LysMCre+_) to study its function in immune cells.[6] These models have revealed that while loss of DAB2 in epithelial cells is tumor-suppressive, its loss in macrophages significantly impairs lung metastasis in fibrosarcoma and breast cancer models.[6][7] This demonstrates that DAB2 in TAMs is crucial for their pro-metastatic activity, a finding that would be impossible to discern using traditional in vitro or systemic knockout approaches.[6]
Data Summary: Key Findings from DAB2 GEMMs
| In Vivo Model | Cancer Type(s) Studied | Key Findings & Quantitative Data | Citation(s) |
| Dab2+/- (Heterozygous) | Ovarian, Endometrial | Mice develop uterine hyperplasia and ovarian preneoplastic morphological changes at a high frequency. Loss of Dab2 is a contributing factor to tumor development. | [1] |
| Dab2-/-; p53-/- | General Tumorigenesis | Few female dab2+/-:p53-/- mice are born, suggesting a sex-biased embryonic lethality and a genetic interaction between p53 and dab2. | [1] |
| Dab2 KO (Myeloid-Specific) | Fibrosarcoma, Breast Cancer | Genetic ablation of DAB2 in myeloid cells significantly impairs lung metastasis formation. Primary tumor growth is not significantly altered. | [6][7] |
Application Note 2: Xenograft Models
Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are essential for studying the function of human DAB2 in tumor growth and for preclinical testing of therapeutics.
Subcutaneous Xenograft Models
This is the most common type of xenograft model, where human cancer cell lines are injected subcutaneously into the flank of an immunodeficient mouse (e.g., Nude, SCID, or NSG mice).[8][9]
-
Application: Researchers can use cell lines with endogenous DAB2 expression, those where it has been knocked down (e.g., via shRNA), or those where it is ectopically re-expressed. This allows for a direct comparison of how DAB2 status affects tumor initiation and growth. Tumor volume is easily measured over time using calipers.[8][10] For example, restoring DAB2 expression in metastatic prostate cancer cells can reverse epithelial-to-mesenchymal transition (EMT), a key process in metastasis.[11][12]
Orthotopic Xenograft Models
In this more physiologically relevant model, tumor cells are implanted into the corresponding organ of origin (e.g., prostate cancer cells into the mouse prostate gland).[13][14]
-
Application: Orthotopic models better recapitulate the tumor microenvironment and are superior for studying local invasion and metastasis. Studies using orthotopic models for the related protein DAB2IP have shown that knocking down its expression in prostate carcinoma cells leads to the development of lymph node and distant organ metastases, demonstrating its role as a metastasis suppressor.[12][13] Similar models can be powerfully applied to study DAB2.
Data Summary: Representative Findings from Xenograft Studies
| In Vivo Model | Cancer Cell Line | Key Findings & Quantitative Data | Citation(s) |
| Subcutaneous Xenograft | ER+ Breast Cancer | Inhibiting miR-191 enhanced DAB2 expression and reduced tumorigenesis in vivo. | [2] |
| Subcutaneous Xenograft | Acute Myeloid Leukemia | miR-93 downregulation enhanced DAB2 expression, which in turn reduced in vivo tumorigenesis. | [2] |
| Orthotopic Xenograft | Prostate Cancer (PC-3) | Knockdown of the related protein DAB2IP led to multiple lymph node and distant organ metastases. | [12][13] |
| In Vivo Invasion Assay | Ovarian Cancer (A2780, OVCAR3) | DAB2 overexpression significantly reduced invasion by ovarian cancer cells in vivo. | [15] |
Visualization of Key Concepts and Pathways
Signaling Pathways Regulated by DAB2
DAB2 acts as a scaffold protein that modulates several key signaling pathways implicated in cancer. Its loss disrupts cellular homeostasis and promotes tumorigenesis.[2][16]
Caption: DAB2 modulates MAPK, Wnt, and TGFβ signaling pathways.
Experimental Workflow: Xenograft Tumor Model
The following diagram outlines the typical workflow for conducting a subcutaneous xenograft study to assess DAB2 function.
Caption: Standard workflow for a subcutaneous xenograft experiment.
Experimental Protocols
Protocol 1: Generation of a DAB2 Knockout Mouse Using CRISPR/Cas9
This protocol provides a streamlined approach for generating knockout mice, which is often faster than traditional ES cell-based methods.[17]
Caption: Workflow for generating a knockout mouse via CRISPR/Cas9.
Methodology:
-
Design and Preparation:
-
Use online tools to design at least two single guide RNAs (sgRNAs) targeting a critical early exon of the Dab2 gene.[17]
-
Synthesize the sgRNAs and acquire high-purity, high-fidelity Cas9 nuclease.
-
Form ribonucleoprotein (RNP) complexes by incubating the sgRNAs with Cas9 protein.
-
-
Microinjection and Animal Husbandry:
-
Harvest fertilized zygotes from superovulated female mice.
-
Using a microinjection setup, inject the RNP complexes into the cytoplasm of the zygotes.[18]
-
Surgically transfer the microinjected embryos into the oviducts of pseudopregnant recipient female mice.[18]
-
All animal procedures must be approved by the institution's Animal Care and Use Committee.[18]
-
-
Screening and Breeding:
-
After birth, obtain tail biopsies from the founder (F0) pups for DNA extraction.
-
Use PCR to amplify the targeted region of the Dab2 gene, followed by Sanger sequencing to identify pups with insertions or deletions (indels) that result in a frameshift mutation (gene knockout).
-
Breed the selected F0 founder mice with wild-type mice to confirm germline transmission of the mutation. The resulting F1 offspring will be heterozygous for the Dab2 knockout allele.
-
Protocol 2: Subcutaneous Tumor Xenograft Model
This protocol details the procedure for establishing subcutaneous tumors in immunodeficient mice to study the effect of DAB2 on tumor growth.[8][10]
Materials:
-
Human cancer cell line of interest (e.g., DAB2-negative line with or without DAB2 re-expression).
-
Complete cell culture medium.
-
Sterile PBS, Trypsin-EDTA.
-
Basement Membrane Extract (e.g., Matrigel), thawed on ice.
-
Immunodeficient mice (e.g., 4-6 week old athymic nude mice).[10]
-
1-cc syringes with 27- or 30-gauge needles.[10]
-
Digital calipers.
Methodology:
-
Cell Preparation:
-
Culture cells under standard conditions until they reach 70-80% confluency.[10]
-
Harvest the cells using trypsin, wash twice with cold, sterile PBS, and perform a cell count using a hemocytometer.
-
Assess cell viability with trypan blue; viability should be >90%.[10]
-
Resuspend the cell pellet in a 1:1 mixture of cold sterile PBS and Matrigel at a final concentration of 2-10 x 10^7 cells/mL. Keep the suspension on ice to prevent the Matrigel from solidifying.[19]
-
-
Tumor Implantation:
-
Allow mice to acclimatize for at least 3-5 days after arrival.[10]
-
Anesthetize a mouse using an approved method (e.g., isoflurane).
-
Sterilize the injection site on the lower flank with an ethanol or iodine solution.[10]
-
Draw the cell suspension (typically 100-200 µL, containing 2-10 x 10^6 cells) into a pre-chilled 1-cc syringe.
-
Inject the cells subcutaneously into the flank. Withdraw the needle slowly to prevent leakage.[19]
-
-
Tumor Monitoring and Measurement:
-
Monitor the animals 2-3 times per week for general health (body weight, posture, activity) and tumor appearance.[20]
-
Once tumors become palpable, measure the length (L) and width (W) with digital calipers.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.[8][10]
-
Continue monitoring until tumors reach the predetermined experimental or humane endpoint (e.g., ~1500 mm³ or signs of distress), as defined in the animal care protocol.[20]
-
Protocol 3: Analysis of Lung Metastasis
This protocol is used to quantify metastatic burden in the lungs following an orthotopic or tail-vein injection model.
Methodology:
-
Tissue Collection:
-
At the experimental endpoint, euthanize the mouse using an approved method.
-
Perfuse the circulatory system with PBS via the left ventricle to clear blood from the lungs.[21]
-
Carefully excise the lungs and rinse them in PBS.
-
-
Metastasis Quantification:
-
Method A (Surface Nodule Counting):
-
Fix the lungs by inflation and immersion in Bouin's solution or 10% neutral buffered formalin. The yellow color of Bouin's fixative provides good contrast against white tumor nodules.
-
Count the number of visible tumor nodules on the lung surface under a dissecting microscope.
-
-
Method B (Histological Analysis):
-
Fix the lungs in 10% neutral buffered formalin, embed in paraffin, and section the entire organ.
-
Stain sections with Hematoxylin and Eosin (H&E).
-
Analyze the sections microscopically to count the number of metastatic foci and/or measure the total tumor area relative to the total lung area.
-
-
Method C (Advanced Imaging):
-
References
- 1. Disabled-2 Heterozygous Mice Are Predisposed to Endometrial and Ovarian Tumorigenesis and Exhibit Sex-Biased Embryonic Lethality in a p53-Null Background - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disabled-2 inactivation is an early step in ovarian tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frequent loss of Dab2 protein and infrequent promoter hypermethylation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hormonal Induction and Roles of Disabled-2 in Lactation and Involution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 11. DAB2IP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. Disabled-2: a protein up-regulated by high molecular weight hyaluronan has both tumor promoting and tumor suppressor roles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways | Semantic Scholar [semanticscholar.org]
- 17. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]
- 18. Generation of Gene Knockout Mice by ES Cell Microinjection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LLC cells tumor xenograft model [protocols.io]
- 20. animalcare.jhu.edu [animalcare.jhu.edu]
- 21. researchgate.net [researchgate.net]
- 22. spectralinvivo.com [spectralinvivo.com]
- 23. Protocol for Imaging and Analysis of Mouse Tumor Models with CUBIC Tissue Clearing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Recombinant DAB2 Protein
Introduction
Disabled homolog 2 (DAB2) is a crucial intracellular adaptor protein involved in a multitude of cellular processes. It functions as a clathrin-associated sorting protein (CLASP), playing a significant role in clathrin-mediated endocytosis of various receptors.[1][2] Furthermore, DAB2 is a key regulator in several signaling pathways, including Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Wnt signaling.[1][3] Its role as a tumor suppressor in certain cancers, such as ovarian and prostate cancer, has made it a protein of significant interest for researchers in oncology and cell biology.[3][4]
Producing high-purity, functionally active recombinant DAB2 protein is essential for structural studies, drug screening, and investigating its complex protein-protein interactions. This document provides detailed protocols for the expression and purification of recombinant DAB2 using two common strategies: N-terminal His-tagged DAB2 from Escherichia coli and N-terminal GST-tagged DAB2 from baculovirus-infected insect cells.
Method 1: Purification of His-tagged DAB2 from E. coli
This protocol describes the expression of N-terminally hexahistidine (6xHis)-tagged DAB2 in E. coli and its subsequent purification using Immobilized Metal Affinity Chromatography (IMAC). This method is well-suited for producing large quantities of the protein for biochemical and structural analysis.
Experimental Workflow for His-DAB2 Purification
Caption: Workflow for His-tagged DAB2 purification from E. coli.
Detailed Protocol: His-DAB2 from E. coli
1. Transformation and Expression
-
Transform a pET-based expression vector containing the N-terminally 6xHis-tagged human DAB2 gene into a suitable E. coli expression strain (e.g., BL21(DE3) or NiCo21(DE3)).[3][5]
-
Plate the transformed cells on an LB agar plate containing the appropriate antibiotic (e.g., 100 µg/mL ampicillin) and incubate overnight at 37°C.[6]
-
Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking (250 rpm) to generate a starter culture.
-
Inoculate 1 L of LB medium (with antibiotic) with 10 mL of the overnight starter culture in a 2 L baffled flask.[7]
-
Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.[6]
-
Cool the culture to room temperature and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.[4]
-
Continue to incubate the culture overnight (16-18 hours) at a reduced temperature, such as 22°C, with shaking.[3]
-
Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C.[7] Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
2. Protein Purification
-
Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer.
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 15 seconds on, 45 seconds off) until the solution is no longer viscous.[4] Add protease inhibitors to the lysis buffer just before use.[3]
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant, which contains the soluble His-DAB2 protein. Filter the supernatant through a 0.45 µm filter.[8]
-
Equilibrate a Ni-NTA affinity column (e.g., 5 mL resin bed volume) with 10 column volumes (CV) of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min).
-
Wash the column with 10-15 CV of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-DAB2 protein with 5 CV of Elution Buffer. Collect 1 mL fractions.
-
Analyze the collected fractions for protein content using SDS-PAGE. Pool the fractions containing the purified protein.
3. Quality Control and Storage
-
To remove imidazole and exchange the protein into a suitable storage buffer, perform dialysis overnight at 4°C against Storage Buffer.
-
Assess the purity of the final protein sample by Coomassie-stained SDS-PAGE. A single band should be observed at the expected molecular weight (~86 kDa for full-length His-DAB2).
-
Confirm the identity of the protein by Western blot using an anti-DAB2 or anti-His-tag antibody.
-
Determine the final protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Aliquot the purified protein, snap-freeze in liquid nitrogen, and store at -80°C.
Buffer Compositions for His-DAB2 Purification
| Buffer Name | Component | Concentration | Purpose |
| Lysis Buffer | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 10-20 mM | Minimizes non-specific binding of host proteins | |
| Protease Inhibitors | 1x Cocktail (EDTA-free) | Prevents protein degradation | |
| Wash Buffer | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions | |
| Imidazole | 25-50 mM | Removes weakly bound contaminant proteins | |
| Elution Buffer | Sodium Phosphate | 50 mM, pH 8.0 | Buffering agent |
| NaCl | 300-500 mM | Maintains protein solubility | |
| Imidazole | 250-500 mM | Competes with His-tag for Ni-NTA binding, eluting the target protein | |
| Storage Buffer | HEPES or Tris-HCl | 50 mM, pH 7.5 | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| DTT | 1 mM | Reducing agent to prevent oxidation | |
| Glycerol | 10% (v/v) | Cryoprotectant |
Note: Buffer compositions are based on standard IMAC protocols.[1][5][8] Optimization may be required for best results.
Method 2: Purification of GST-tagged DAB2 from Insect Cells
The baculovirus expression vector system (BEVS) is an excellent choice for expressing eukaryotic proteins that require post-translational modifications for proper folding and activity.[9] This protocol outlines the purification of N-terminally Glutathione S-transferase (GST)-tagged DAB2 from baculovirus-infected Sf9 insect cells. A two-step affinity purification strategy (GST affinity followed by His-tag affinity) is recommended to ensure the recovery of full-length, highly pure protein.[10][11]
Detailed Protocol: GST-DAB2 from Insect Cells
1. Baculovirus Generation and Protein Expression
-
Clone the human DAB2 gene into a baculovirus transfer plasmid (e.g., a pFastBac derivative) engineered to fuse an N-terminal GST tag and an optional C-terminal His-tag to the protein.[10]
-
Generate recombinant bacmid DNA in E. coli DH10Bac cells according to the manufacturer's protocol (e.g., Bac-to-Bac system).
-
Transfect Sf9 insect cells (Spodoptera frugiperda) with the purified bacmid DNA to produce the initial (P1) viral stock.[12]
-
Amplify the viral stock to generate a high-titer P2 or P3 stock.
-
For large-scale expression, infect a suspension culture of Sf9 cells (at a density of ~2.0 x 10^6 cells/mL) with the high-titer baculovirus stock.
-
Incubate the infected culture at 27°C for 48-72 hours.
-
Harvest the cells by centrifugation at 1,000 x g for 15 minutes. The cell pellet can be stored at -80°C or used immediately.
2. Protein Purification
-
Resuspend the insect cell pellet in ice-cold GST Lysis Buffer.
-
Lyse the cells by sonication on ice or using a Dounce homogenizer.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
Equilibrate Glutathione Sepharose resin with GST Lysis Buffer.
-
Add the equilibrated resin to the clarified supernatant and incubate for 2-4 hours at 4°C with gentle rotation to allow binding of the GST-DAB2 fusion protein.
-
Wash the resin extensively with GST Wash Buffer to remove unbound proteins.
-
Elute the GST-DAB2 protein from the resin using GST Elution Buffer.
-
(Optional but Recommended for Highest Purity) If a C-terminal His-tag is present, proceed to a second affinity step. Dilute the eluate from the GST column 1:3 with IMAC Lysis Buffer (see His-tag protocol buffers) and load it onto an equilibrated Ni-NTA column. Wash and elute as described in the His-DAB2 protocol. This tandem affinity approach effectively removes truncated protein fragments and co-purifying contaminants.[11][13]
3. Quality Control and Storage
-
Perform dialysis on the final purified protein against a suitable Storage Buffer.
-
Assess purity and identity using SDS-PAGE and Western blot analysis (anti-DAB2, anti-GST).
-
Determine the final protein concentration, aliquot, and store at -80°C.
Buffer Compositions for GST-DAB2 Purification
| Buffer Name | Component | Concentration | Purpose |
| GST Lysis Buffer | PBS or Tris-HCl | 50 mM, pH 7.4 | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| Triton X-100 | 1% (v/v) | Detergent for cell lysis | |
| Protease Inhibitors | 1x Cocktail | Prevents protein degradation | |
| GST Wash Buffer | PBS or Tris-HCl | 50 mM, pH 7.4 | Buffering agent |
| NaCl | 300-500 mM | Reduces non-specific binding | |
| GST Elution Buffer | Tris-HCl | 50 mM, pH 8.0 | Buffering agent |
| Reduced Glutathione | 10-20 mM | Competes with resin for GST-tag binding | |
| Storage Buffer | HEPES or Tris-HCl | 50 mM, pH 7.5 | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength | |
| DTT | 1 mM | Reducing agent | |
| Glycerol | 10% (v/v) | Cryoprotectant |
Note: Buffer compositions are based on standard GST affinity protocols.[10] Optimization may be required.
Expected Purification Outcomes
Specific yield and purity can vary significantly based on the expression level, solubility of the protein, and optimization of the purification protocol. The following table provides typical expected outcomes for affinity chromatography.
| Parameter | His-Tag (IMAC) from E. coli | GST-Tag from Insect Cells |
| Binding Capacity | 10–40 mg protein per mL of resin | ~8-10 mg protein per mL of resin |
| Expected Purity | >90-95% after one step | >90% after one step; >97% with tandem purification |
| Expected Yield | 1-10 mg per L of culture | 0.5-5 mg per L of culture |
Note: Purity and yield values are estimates based on typical performance of these methods.[4][13]
DAB2 Signaling Pathway Interactions
DAB2 acts as a scaffold protein that modulates key signaling cascades. It can inhibit the MAPK pathway by interacting with Grb2, preventing the activation of the Ras-MAPK cascade. In the TGF-β pathway, DAB2 can bind to SMAD proteins, influencing their activity and downstream signaling.[3][8]
Caption: DAB2's inhibitory role in TGF-β and MAPK signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. protocols.io [protocols.io]
- 3. The clathrin adaptor Dab2 recruits EH domain scaffold proteins to regulate integrin β1 endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning, Expression, and Purification of Histidine-Tagged Escherichia coli Dihydrodipicolinate Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neb.com [neb.com]
- 6. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance [sigmaaldrich.com]
- 9. Purification of proteins from baculovirus-infected insect cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GST-His purification: A Two-step Affinity Purification Protocol Yielding Full-length Purified Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. escholarship.org [escholarship.org]
- 12. med.unc.edu [med.unc.edu]
- 13. A rapid and universal tandem-purification strategy for recombinant proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low DAB2 Antibody Signal in Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low or no signal when using DAB2 antibodies in Western blotting experiments.
Troubleshooting Guide: Low or No DAB2 Signal
This guide provides a systematic approach to troubleshooting weak or absent DAB2 signals in your Western blot experiments.
Question: I am not seeing any band or a very weak band for DAB2 in my Western blot. What are the possible causes and how can I troubleshoot this?
Answer:
A low or absent signal for DAB2 can stem from several factors throughout the Western blotting workflow, from sample preparation to signal detection. Below is a step-by-step guide to help you identify and resolve the issue.
Step 1: Verify Protein Expression and Sample Preparation
The first step is to ensure that the DAB2 protein is present in your sample at a detectable level and that the sample has been prepared correctly.
-
Is the DAB2 protein expressed in your sample?
-
Expression Levels: DAB2 expression varies significantly between different cell and tissue types. For instance, its expression is often downregulated in various cancer cell lines such as ovarian, breast, lung, and gastric cancer.[1][2]
-
Positive Control: It is highly recommended to include a positive control to confirm that the antibody and the overall protocol are working.[3][4] Good positive controls for DAB2 include cell lysates from A172, OVCAR3, and HeLa cells.[5]
-
Protein Loading: A protein load of at least 20-30 µg of whole-cell extract per lane is recommended. For tissues or to detect modified forms of DAB2, you may need to load up to 100 µg.[4] If the expression of DAB2 is low in your sample, consider enriching it through immunoprecipitation or cell fractionation.[3][6]
-
-
Was the sample prepared correctly?
-
Lysis Buffer: The choice of lysis buffer is critical for efficient protein extraction. For whole-cell lysates, RIPA or NP-40 buffers are commonly recommended.[7][8][9] Since DAB2 can be found in the cytoplasm and associated with membranes, a buffer that effectively solubilizes these compartments is necessary.
-
Protease and Phosphatase Inhibitors: DAB2 is a phosphoprotein and can be degraded by proteases.[5][10] Always add fresh protease and phosphatase inhibitors to your lysis buffer to ensure protein stability.[3][9][11]
-
Denaturation: Ensure your protein samples were properly denatured by boiling in Laemmli buffer containing SDS before loading, unless the antibody datasheet specifies non-denaturing conditions.[9][12]
-
Step 2: Optimize Electrophoresis and Transfer
Inefficient separation or transfer of the protein from the gel to the membrane is a common cause of weak signals.
-
Was the protein transfer successful?
-
Transfer Verification: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm that the transfer was efficient and even across the membrane.[6][13]
-
Membrane Choice: For a protein of DAB2's size (~96 kDa), a PVDF or nitrocellulose membrane with a 0.45 µm pore size is suitable.
-
Transfer Conditions: Ensure there are no air bubbles between the gel and the membrane, as this can block transfer.[3] For high molecular weight proteins like DAB2, you may need to optimize the transfer time and voltage. Adding a small amount of SDS (up to 0.1%) to the transfer buffer can aid in the transfer of larger proteins.[14]
-
Step 3: Evaluate Antibody and Incubation Conditions
The primary and secondary antibodies are key reagents for signal detection.
-
Is the primary antibody functional and used at the optimal concentration?
-
Antibody Activity: If the antibody has been stored improperly or is old, it may have lost activity. You can test its functionality with a dot blot.[3][14]
-
Antibody Concentration: The recommended dilution for the primary antibody is a starting point.[4] You may need to optimize the concentration; try increasing the concentration or incubating overnight at 4°C to enhance the signal.[6][14]
-
-
Is the secondary antibody appropriate and active?
-
Compatibility: Ensure the secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
-
Concentration: Titrate the secondary antibody concentration. While a higher concentration can increase signal, it may also lead to higher background.[15]
-
Step 4: Refine Blocking, Washing, and Detection
Proper blocking and washing are crucial for minimizing background and allowing for clear signal detection.
-
Is the blocking step masking the epitope?
-
Blocking Agent: While 5% non-fat dry milk is a common blocking agent, it can sometimes mask certain epitopes, especially for phosphoproteins.[4] Consider switching to 3-5% Bovine Serum Albumin (BSA) or trying different blocking buffers.[3][14]
-
Blocking Duration: Over-blocking can also lead to a weak signal. A typical blocking time is 1 hour at room temperature.[14]
-
-
Are the washing steps too stringent?
-
Is the detection system working correctly?
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of DAB2 in a Western blot?
A1: The predicted molecular weight of the main DAB2 isoform (p96) is approximately 96 kDa. However, due to post-translational modifications such as phosphorylation, it can migrate at a slightly higher apparent molecular weight on an SDS-PAGE gel.[16]
Q2: Which cell lines are recommended as positive controls for DAB2 expression?
A2: Based on antibody validation data, HeLa, A172, and OVCAR3 cells are known to express DAB2 and can be used as positive controls.[5] It's important to note that DAB2 expression is often lost in cancer cells, so selecting an appropriate positive control is crucial.[2]
Q3: Can post-translational modifications (PTMs) of DAB2 affect antibody binding?
A3: Yes, PTMs can potentially affect antibody binding if the modification occurs within the epitope recognized by the antibody.[17][18][19] DAB2 is known to be phosphorylated, which can influence its function and interactions.[5][20][21] If you suspect PTMs are interfering with detection, using an antibody that targets a different region of the protein may be helpful.
Q4: What is the stability of the DAB2 protein?
A4: The stability of DAB2 can vary depending on the cell type. In dendritic cells, DAB2 has been shown to be particularly unstable with a short half-life.[10] In other cell types like macrophages, it is relatively long-lived.[10] It is always recommended to use fresh samples and include protease inhibitors during sample preparation.[9]
Q5: My DAB2 antibody is showing multiple bands. What could be the reason?
A5: Multiple bands could be due to several reasons:
-
Protein Isoforms: DAB2 has different isoforms, which could appear as separate bands.
-
Post-Translational Modifications: As mentioned, PTMs can cause shifts in molecular weight.
-
Non-specific Binding: The antibody may be cross-reacting with other proteins. Optimizing antibody concentration and blocking conditions can help reduce non-specific bands.[13]
-
Protein Degradation: If samples are not handled properly, degradation products may appear as lower molecular weight bands.
Data and Protocols
Quantitative Data Summary
Table 1: Recommended Starting Conditions for DAB2 Western Blot
| Parameter | Recommendation | Source(s) |
| Protein Load | 20-100 µg of total protein per lane | |
| Primary Antibody Dilution | Start with the manufacturer's recommended dilution (typically 1:1000) and optimize. | [4] |
| Secondary Antibody Dilution | 1:5,000 to 1:20,000 | [15] |
| Blocking | 5% non-fat dry milk or 3-5% BSA in TBST for 1 hour at room temperature. | [4][14] |
| Primary Antibody Incubation | 1-2 hours at room temperature or overnight at 4°C. | [6][14] |
Table 2: Recommended Lysis Buffers for Protein Extraction
| Protein Location | Recommended Buffer | Key Components |
| Whole Cell / Cytoplasmic | NP-40 Lysis Buffer | 150 mM NaCl, 1.0% NP-40, 50 mM Tris-HCl, pH 8.0 |
| Nuclear / Membrane-Bound | RIPA Lysis Buffer | 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0 |
Source:[9]
Experimental Protocols
Protocol 1: Cell Lysis for Western Blot
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with fresh protease and phosphatase inhibitors. Use approximately 1 mL of buffer per 10^7 cells.[12]
-
Scrape the cells off the dish and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.[12]
-
Centrifuge the lysate at approximately 12,000 x g for 20 minutes at 4°C to pellet the cell debris.[8][12]
-
Transfer the supernatant (protein lysate) to a fresh, pre-cooled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford assay).[12]
-
Add 4X or 6X Laemmli sample buffer to the desired amount of protein lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[9]
-
The samples are now ready for loading onto an SDS-PAGE gel or can be stored at -80°C.
Protocol 2: Western Blotting for DAB2
-
SDS-PAGE: Load 20-100 µg of your protein samples into the wells of a polyacrylamide gel. Also, load a molecular weight marker. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Confirm successful transfer with Ponceau S staining.[13]
-
Blocking: Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[22]
-
Primary Antibody Incubation: Dilute the DAB2 primary antibody in the blocking buffer to the desired concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[22]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[22]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.
-
Signal Capture: Capture the chemiluminescent signal using X-ray film or a digital imaging system.
Visualizations
References
- 1. DAB2 suppresses gastric cancer migration by regulating the Wnt/β-catenin and Hippo-YAP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Dab2 (D7O9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 7. Choosing a Lysis Buffer for Western Blot (WB) | Cell Signaling Technology [cellsignal.com]
- 8. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 9. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 10. Rapid Downregulation of DAB2 by Toll-Like Receptor Activation Contributes to a Pro-Inflammatory Switch in Activated Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. promegaconnections.com [promegaconnections.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 14. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Anti-DAB2 antibody [EPR22881-69] (ab256524) | Abcam [abcam.com]
- 17. Post-translational Modification in Antibody Function - The Antibody Society [antibodysociety.org]
- 18. Posttranslational Modifications and the Immunogenicity of Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Post-translational Modifications Differentially Affect IgG1 Conformation and Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Optimizing Fixation for DAB2 Immunofluorescence: A Technical Support Guide
Welcome to the technical support center for optimizing your Disabled-2 (DAB2) immunofluorescence (IF) experiments. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve high-quality, reproducible staining results.
Frequently Asked Questions (FAQs)
Q1: What is the optimal fixation method for DAB2 immunofluorescence?
While the ideal fixation method can be cell- or tissue-type dependent, a common and often successful approach for DAB2 is fixation with 4% paraformaldehyde (PFA) followed by an antigen retrieval step.[1] This method preserves cellular morphology well. However, methanol fixation can also be effective, particularly if the specific antibody epitope is masked by PFA cross-linking. It is recommended to test both methods to determine the best condition for your specific experimental setup.
Q2: Why am I getting a weak or no signal for DAB2?
Several factors can contribute to a weak or absent DAB2 signal:
-
Suboptimal Fixation: Over-fixation with PFA can mask the epitope. Try reducing the fixation time or switching to methanol fixation.[2][3]
-
Inadequate Permeabilization: Ensure your permeabilization step (e.g., with Triton X-100 or saponin) is sufficient for the antibody to access the intracellular DAB2 protein. Methanol fixation also serves as a permeabilization agent.[3]
-
Incorrect Antibody Concentration: The primary antibody concentration may be too low. It's crucial to titrate your antibody to find the optimal concentration.[2][4]
-
Antigen Retrieval Issues: If using PFA fixation, antigen retrieval is often necessary. The duration and temperature of heat-induced epitope retrieval (HIER) may need optimization.[1]
Q3: I'm observing high background staining. What could be the cause?
High background can obscure your specific signal. Common causes include:
-
Insufficient Blocking: Ensure you are using an appropriate blocking solution (e.g., normal serum from the secondary antibody's host species or bovine serum albumin) for an adequate amount of time.[2]
-
Primary or Secondary Antibody Concentration is Too High: Using too much antibody can lead to non-specific binding.[4]
-
Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.
-
Autofluorescence: Some tissues have endogenous fluorophores. Using fresh fixative solutions can help reduce autofluorescence.[5]
Q4: What is the expected subcellular localization of DAB2?
DAB2 is known to be an adaptor protein involved in endocytosis and signaling pathways. Its localization is often described as punctate cytoplasmic, and it can be found in vesicles and near the plasma membrane.[6][7][8] In polarized epithelial cells, DAB2 expression has been noted in the terminal web region.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No DAB2 Signal | Over-fixation with PFA masking the epitope. | Reduce PFA fixation time (e.g., to 10-15 minutes). Consider performing antigen retrieval.[1][2] |
| Inefficient permeabilization. | If using PFA, ensure adequate permeabilization with a detergent like Triton X-100 (0.1-0.5%). Alternatively, try methanol fixation which also permeabilizes.[3] | |
| Primary antibody concentration is too low. | Perform a titration of your primary antibody to determine the optimal concentration. Increase the incubation time (e.g., overnight at 4°C).[2][4] | |
| Protein is not abundant in the sample. | Consider using a signal amplification method.[2] | |
| High Background | Insufficient blocking. | Increase the blocking time (e.g., to 1 hour at room temperature). Use a blocking solution containing serum from the same species as the secondary antibody.[2] |
| Antibody concentration is too high. | Reduce the concentration of the primary and/or secondary antibody.[4] | |
| Inadequate washing. | Increase the number and duration of wash steps after antibody incubations. | |
| Autofluorescence. | Use freshly prepared fixative solutions. Consider using a different fluorophore with a longer wavelength.[5] | |
| Non-specific Staining | Secondary antibody is binding non-specifically. | Run a control with only the secondary antibody. Ensure the secondary antibody is raised against the host species of the primary antibody. |
| Primary antibody is cross-reacting. | Use a primary antibody that has been validated for immunofluorescence. Run a negative control with cells known not to express DAB2, if possible. |
Data Presentation: Comparison of Fixation Methods
The following table summarizes the expected qualitative outcomes of different fixation methods for immunofluorescence. The optimal method for DAB2 should be empirically determined.
| Fixative | Signal Intensity | Background | Morphology Preservation | Antigen Retrieval | Notes |
| 4% Paraformaldehyde (PFA) | Medium to High | Low to Medium | Excellent | Often Required | Cross-links proteins, which can mask epitopes. |
| Cold Methanol (-20°C) | Medium to High | Low | Good | Not Required | Denatures and precipitates proteins; also permeabilizes the cell membrane. May not be suitable for all epitopes. |
| Acetone (-20°C) | Variable | Low | Moderate | Not Required | Similar to methanol, but can be harsher on some epitopes and cellular structures. |
Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Antigen Retrieval
This protocol is a good starting point for DAB2 immunofluorescence in cultured cells.
-
Cell Preparation: Grow cells on sterile glass coverslips to 60-80% confluency.
-
Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fixation: Fix the cells with freshly prepared 4% PFA in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Antigen Retrieval (HIER):
-
Place the coverslips in a Coplin jar containing 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer to 95-100°C for 10-20 minutes. A microwave or water bath can be used.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host) in PBS with 0.1% Triton X-100 for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-DAB2 antibody diluted in the blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Protocol 2: Methanol Fixation
This is an alternative protocol that is faster as it combines fixation and permeabilization and does not require antigen retrieval.
-
Cell Preparation: Grow cells on sterile glass coverslips to 60-80% confluency.
-
Washing: Gently wash the cells twice with 1X PBS.
-
Fixation and Permeabilization: Fix the cells with ice-cold 100% methanol for 10 minutes at -20°C.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block with 5% normal goat serum (or serum from the secondary antibody host) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with anti-DAB2 antibody diluted in the blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBST for 5 minutes each.
-
Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Washing: Wash once with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Visualizations
Caption: General experimental workflow for DAB2 immunofluorescence.
Caption: Troubleshooting logic for DAB2 immunofluorescence.
References
- 1. Dynamic expression of Dab2 in the mouse embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hycultbiotech.com [hycultbiotech.com]
- 3. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. DAB2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 8. Frontiers | Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Immunofluorescence Microscopy Protocol with Methanol Fixed Cells [protocols.io]
Technical Support Center: Improving DAB2 Gene Knockdown Efficiency
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you enhance the efficiency of Disabled-2 (DAB2) gene knockdown in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your DAB2 gene knockdown experiments using siRNA, shRNA, or CRISPR-Cas9 technologies.
Low Knockdown Efficiency with siRNA
Q1: I am observing minimal or no reduction in DAB2 mRNA or protein levels after siRNA transfection. What are the possible causes and solutions?
A1: Low knockdown efficiency with siRNA can stem from several factors, from experimental design to execution. Here’s a systematic troubleshooting approach:
Possible Causes & Troubleshooting Steps:
-
Suboptimal siRNA Design:
-
Recommendation: Use at least 2-3 different validated siRNA sequences targeting different regions of the DAB2 mRNA to identify the most effective one. Not all siRNA sequences are equally effective.
-
-
Inefficient Transfection:
-
Cell Health and Density: Ensure your cells are healthy, actively dividing, and plated at the optimal density (typically 50-70% confluency) at the time of transfection.
-
Transfection Reagent: The choice of transfection reagent is cell-type dependent. Optimize the siRNA-to-reagent ratio. A common starting point is a 1:1 to 1:3 ratio (µg of siRNA to µL of lipid reagent).
-
Positive Control: Always include a positive control siRNA (e.g., targeting a housekeeping gene like GAPDH or PPIB) to confirm that the transfection procedure itself is working. A knockdown of >70% for the positive control is generally considered successful.
-
Serum and Antibiotics: Some transfection reagents are inhibited by serum and antibiotics. Check the manufacturer's protocol and consider performing the transfection in serum-free or reduced-serum media.
-
-
Incorrect siRNA Concentration:
-
Recommendation: Perform a dose-response experiment to determine the optimal siRNA concentration. Typical concentrations range from 5 nM to 50 nM. Higher concentrations can sometimes lead to off-target effects and cellular toxicity.
-
-
Timing of Analysis:
-
mRNA vs. Protein: Analyze mRNA levels by qRT-PCR 24-48 hours post-transfection. For protein analysis by Western blot, the optimal time point depends on the DAB2 protein's half-life. Since DAB2 can be an unstable protein, you might observe changes in protein levels between 48 and 72 hours post-transfection.[1] A time-course experiment is recommended.
-
-
Validation of Knockdown:
-
qRT-PCR: Use validated primers for DAB2 to quantify mRNA knockdown.
-
Western Blot: Use a specific and validated antibody for DAB2 to confirm protein level reduction.
-
Issues with shRNA-mediated Knockdown
Q2: My lentiviral or retroviral shRNA transduction is resulting in poor or inconsistent DAB2 knockdown.
A2: Achieving stable and efficient knockdown with shRNA involves several critical steps, from vector design to viral transduction.
Possible Causes & Troubleshooting Steps:
-
Ineffective shRNA Sequence:
-
Recommendation: Test multiple shRNA sequences targeting DAB2. One study demonstrated a 90.3% knockdown efficiency in C2C12 cells using a specific lentiviral shRNA construct.[2]
-
-
Low Viral Titer or Transduction Efficiency:
-
Viral Production: Ensure efficient production of high-titer lentivirus or retrovirus. This includes using high-quality packaging plasmids and healthy packaging cells (e.g., HEK293T).
-
Multiplicity of Infection (MOI): Optimize the MOI for your target cell line. A range of MOIs (e.g., 1, 5, 10) should be tested to find the optimal concentration that yields high knockdown with minimal toxicity.
-
Transduction Enhancers: The use of polybrene (typically 4-8 µg/mL) can significantly enhance transduction efficiency for many cell types.
-
Control Virus: Use a control virus expressing a fluorescent reporter (e.g., GFP) to visually assess transduction efficiency.
-
-
Selection and Clonal Variability:
-
Antibiotic Selection: If your shRNA vector contains a selection marker (e.g., puromycin), ensure you have determined the optimal antibiotic concentration to kill non-transduced cells.
-
Clonal Selection: Due to random integration of the lentiviral construct, individual clones can exhibit varying levels of shRNA expression and, consequently, different knockdown efficiencies. It is crucial to screen multiple independent clones to find one with the desired level of DAB2 knockdown.
-
-
Promoter Activity:
-
Recommendation: The choice of promoter driving shRNA expression (e.g., U6 or H1) can influence knockdown efficiency in different cell types. If you suspect low promoter activity, consider using a vector with a different Pol III promoter.
-
Challenges with CRISPR-Cas9 Knockout of DAB2
Q3: I am struggling to obtain a complete knockout of the DAB2 gene using CRISPR-Cas9.
A3: CRISPR-Cas9 offers permanent gene disruption, but achieving high knockout efficiency requires careful planning and execution.
Possible Causes & Troubleshooting Steps:
-
Suboptimal gRNA Design:
-
Recommendation: Design and test at least 2-3 gRNAs targeting a constitutive early exon of the DAB2 gene to induce a frameshift mutation. Various online tools can help predict gRNA efficiency and off-target effects. Commercially available, pre-designed gRNAs for DAB2 are also an option.[3]
-
-
Inefficient Delivery of CRISPR Components:
-
Transfection/Electroporation: Optimize the delivery method for your cell type. For plasmids, use a high-quality transfection reagent. For hard-to-transfect cells, electroporation of Cas9 protein and gRNA as a ribonucleoprotein (RNP) complex can be more efficient.
-
Delivery Confirmation: Use a vector that co-expresses a fluorescent marker (e.g., GFP) with Cas9 to sort for transfected cells and enrich the population of edited cells.
-
-
Inefficient Non-Homologous End Joining (NHEJ):
-
Cell Cycle: The efficiency of DNA repair pathways can be cell cycle-dependent. Ensure your cells are actively dividing at the time of transfection.
-
-
Validation of Knockout:
-
Genomic DNA Analysis: After allowing sufficient time for editing (48-72 hours), extract genomic DNA and perform a mismatch cleavage assay (e.g., T7E1 assay) or Sanger sequencing of the target locus to confirm the presence of insertions or deletions (indels).
-
Western Blot: A complete knockout should result in the complete absence of the DAB2 protein, as confirmed by Western blot.
-
Frequently Asked Questions (FAQs)
Q4: What is a reasonable knockdown efficiency to aim for?
A4: For mRNA levels measured by qRT-PCR, a knockdown of >70% is generally considered good. For protein levels, a reduction of 50-70% is often acceptable, as protein half-life can influence the observed knockdown efficiency.[4] However, the required efficiency depends on the experimental question. In some cases, even a partial knockdown can produce a clear phenotype.
Q5: How can I minimize off-target effects?
A5:
-
siRNA/shRNA: Use the lowest effective concentration of your siRNA/shRNA. Perform BLAST searches to ensure your target sequence is specific to DAB2. Consider using siRNA pools to reduce the concentration of any single siRNA.
-
CRISPR-Cas9: Use gRNA design tools that predict and help minimize off-target cleavage. Consider using a high-fidelity Cas9 variant to increase specificity. It is also recommended to validate your findings with a second gRNA targeting a different locus within the DAB2 gene.
Q6: Should I measure knockdown at the mRNA or protein level?
A6: It is highly recommended to measure knockdown at both the mRNA (using qRT-PCR) and protein (using Western blot) levels. A reduction in mRNA does not always directly correlate with a proportional decrease in protein levels due to factors like protein stability and turnover.
Q7: What are some key signaling pathways involving DAB2 that I should be aware of when analyzing the phenotype of my knockdown cells?
A7: DAB2 is a crucial adaptor protein involved in several key signaling pathways. Knockdown of DAB2 can lead to the activation of pro-tumorigenic and pro-EMT (Epithelial-to-Mesenchymal Transition) pathways, including:
-
MAPK Pathway: DAB2 normally inhibits the MAPK pathway by disrupting the interaction between SOS and Grb2.[5]
-
Wnt/β-catenin Pathway: DAB2 can inhibit canonical Wnt signaling.
-
TGFβ Pathway: DAB2 is an essential component in the transmission of TGFβ signaling to the Smad family of proteins.[6]
Data Presentation
Table 1: Comparison of DAB2 Gene Knockdown Methods
| Method | Mechanism | Duration of Effect | Typical Efficiency | Throughput | Key Advantages | Key Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA degradation. | Transient (3-7 days) | 50-90% (mRNA) | High | Rapid, easy to perform, suitable for high-throughput screening. | Transient effect, potential for off-target effects. |
| shRNA | Stable expression of short hairpin RNA leading to long-term mRNA degradation. | Stable/Long-term | >90% (mRNA)[2] | Medium | Stable and heritable knockdown, suitable for long-term studies and in vivo models. | More complex cloning and viral production, potential for insertional mutagenesis. |
| CRISPR-Cas9 | Permanent gene disruption at the DNA level. | Permanent | High (can achieve complete knockout) | Low to Medium | Complete and permanent loss of gene function. | Potential for off-target mutations, requires clonal selection and extensive validation. |
Experimental Protocols
Protocol 1: siRNA Transfection for DAB2 Knockdown
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute your DAB2-targeting siRNA (e.g., to a final concentration of 20 nM) in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute your chosen lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Validation: Harvest the cells for mRNA analysis (qRT-PCR) at 24-48 hours and for protein analysis (Western blot) at 48-72 hours.
Protocol 2: Lentiviral shRNA Transduction for Stable DAB2 Knockdown
-
Lentivirus Production: Co-transfect HEK293T cells with your pLKO.1-based shRNA vector targeting DAB2 and the necessary packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Harvest: Harvest the lentiviral supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter. The virus can be concentrated by ultracentrifugation if necessary.
-
Cell Transduction:
-
Seed your target cells in a 6-well plate.
-
On the day of transduction, replace the medium with fresh medium containing polybrene (4-8 µg/mL).
-
Add the desired volume of lentiviral supernatant (optimized by MOI titration) to the cells.
-
-
Selection: 48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin) at a pre-determined optimal concentration.
-
Expansion and Validation: Expand the resistant cells and validate DAB2 knockdown in the stable pool by qRT-PCR and Western blot. For homogenous populations, perform single-cell cloning and screen individual clones for the highest level of knockdown.
Protocol 3: CRISPR-Cas9 Mediated Knockout of DAB2
-
gRNA Design and Cloning: Design and clone 2-3 gRNAs targeting an early exon of DAB2 into a Cas9 expression vector (e.g., pX458 which also expresses GFP).
-
Transfection: Transfect your target cells with the gRNA/Cas9 expression plasmid using a high-efficiency transfection method.
-
Cell Sorting (Optional but Recommended): 48 hours post-transfection, use fluorescence-activated cell sorting (FACS) to isolate GFP-positive cells, thereby enriching for cells that have taken up the plasmid.
-
Single-Cell Cloning: Plate the sorted cells at a very low density (or by serial dilution) in 96-well plates to isolate single clones.
-
Screening and Validation:
-
Expand individual clones.
-
Extract genomic DNA and screen for indels at the DAB2 target locus using a mismatch cleavage assay or sequencing.
-
Confirm the absence of DAB2 protein in positive clones by Western blot.
-
Visualizations
Caption: Key signaling pathways regulated by DAB2.
Caption: General experimental workflow for gene knockdown.
References
- 1. Rapid Downregulation of DAB2 by Toll-Like Receptor Activation Contributes to a Pro-Inflammatory Switch in Activated Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. origene.com [origene.com]
- 6. The adaptor molecule Disabled‐2 links the transforming growth factor β receptors to the Smad pathway | The EMBO Journal [link.springer.com]
Technical Support Center: Cloning Full-length Human DAB2 cDNA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully cloning the full-length Disabled-2 (DAB2) cDNA.
Frequently Asked Questions (FAQs)
Q1: What is the full-length size of the human DAB2 cDNA?
The human DAB2 gene produces an approximately 4-kb mRNA transcript.[1] The primary protein-coding sequence translates to a 770-amino acid protein.[2] However, it's important to be aware of splice variants.
Q2: Are there known splice variants of DAB2 that I should be aware of?
Yes, several splice variants of DAB2 have been identified.[1][3][4] The two main isoforms are often referred to as p96 and a shorter p67 variant.[3][4] When designing your cloning strategy, it is crucial to identify the specific isoform you intend to clone and design primers accordingly. This may involve analyzing the transcript variants deposited in databases like NCBI.
Q3: Which tissues or cell lines are recommended as a source for DAB2 mRNA?
DAB2 is expressed in various tissues, including the ovary, brain, kidney, and intestine.[5] Its expression is often downregulated in cancer cell lines, particularly in ovarian and breast cancer.[1][5] For a higher chance of isolating full-length DAB2 cDNA, it is advisable to use normal epithelial cell lines or tissues where DAB2 expression is known to be robust. For example, normal ovarian surface epithelial cells express DAB2, whereas many ovarian cancer cell lines do not.[5] It is recommended to perform a preliminary quantitative RT-PCR (qRT-PCR) to assess DAB2 expression levels in your chosen cell line or tissue before proceeding with full-length cloning.
Q4: What are the key functional domains of the DAB2 protein?
The DAB2 protein contains several key functional domains that are critical for its role as an adaptor protein in signal transduction and endocytosis.[5][6] These include:
-
Phosphotyrosine-Binding (PTB) Domain: Located at the N-terminus, it binds to NPXY motifs in the cytoplasmic tails of various transmembrane receptors.[3][6]
-
Proline-Rich Domain (PRD): Situated at the C-terminus, it interacts with SH3 domain-containing proteins like Grb2 and Src.[4][5]
-
Clathrin-Binding Motifs: These motifs allow DAB2 to associate with clathrin, a key component of coated pits involved in endocytosis.[5]
Troubleshooting Guides
Problem 1: Low or No Yield of Full-Length DAB2 cDNA during RT-PCR
This is a common challenge, especially given the relatively long length of the DAB2 transcript.
| Possible Cause | Recommended Solution |
| Degraded RNA Template | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure proper RNA extraction and handling techniques to prevent RNase contamination.[7][8] |
| Secondary Structure of mRNA | The DAB2 mRNA may form stable secondary structures that impede reverse transcriptase. Increase the reverse transcription temperature (50-55°C) and use a thermostable reverse transcriptase.[7][9] Adding reagents like betaine (1M) to the PCR mix can also help.[10] |
| Inefficient Reverse Transcription of a Long Transcript | Use a combination of oligo(dT) and random hexamer primers during the reverse transcription step to ensure complete cDNA synthesis from both the 3' and 5' ends.[7][9] Extend the reverse transcription incubation time to at least one hour.[9] |
| Suboptimal PCR Conditions | Optimize the PCR cycling parameters, including annealing temperature (use a gradient PCR), extension time (ensure it is long enough for a ~4kb product), and the number of cycles.[10][11][12] Use a high-fidelity DNA polymerase designed for long amplicons. |
| Low DAB2 Expression | Confirm DAB2 expression in your source material using qRT-PCR with primers targeting a known expressed region of the gene before attempting to clone the full-length transcript.[10] |
Problem 2: Incorrect Insert Size or Multiple PCR Bands
Obtaining PCR products of unexpected sizes can be due to several factors.
| Possible Cause | Recommended Solution |
| Genomic DNA Contamination | Treat the RNA sample with DNase I before reverse transcription to remove any contaminating genomic DNA.[7] Design primers that span exon-exon junctions to specifically amplify cDNA. |
| Amplification of Splice Variants | If multiple bands are observed, they may represent different splice variants of DAB2.[3][4] Gel-purify the band corresponding to the expected full-length size for cloning and sequencing. Alternatively, design primers specific to the desired isoform. |
| Non-Specific Primer Annealing | Increase the annealing temperature during PCR to enhance primer specificity.[11][13] Verify primer sequences for potential off-target binding sites using bioinformatic tools. |
| Primer-Dimer Formation | Optimize primer concentrations and PCR conditions.[14] If necessary, redesign primers to have lower self-complementarity. |
Problem 3: Difficulty in Ligating Full-Length DAB2 cDNA into a Vector
Even with a correct PCR product, ligation can be challenging for long inserts.
| Possible Cause | Recommended Solution |
| Inefficient Restriction Enzyme Digestion | Ensure complete digestion of both the PCR product and the vector by using the recommended buffer and incubation time.[15][16] Add extra bases to the 5' end of your primers upstream of the restriction sites to improve cutting efficiency.[15] |
| Incorrect Vector-to-Insert Molar Ratio | Optimize the molar ratio of vector to insert. For long inserts, a 1:3 to 1:5 vector-to-insert ratio is a good starting point.[15][17] |
| Ligation Inhibitors | Purify the digested PCR product and vector from the agarose gel to remove any inhibitors.[16][17] |
| Large Insert Size | For large inserts like the full-length DAB2 cDNA, consider using a more efficient cloning method such as Gibson Assembly or a TOPO cloning kit.[15] |
Experimental Protocols
Protocol 1: Optimized Reverse Transcription for Full-Length DAB2 cDNA
-
RNA Preparation: Start with high-quality, intact total RNA (1-5 µg) from a cell line or tissue known to express DAB2. Treat with DNase I to remove genomic DNA.
-
Primer Mix: Use a combination of oligo(dT) primers (50 µM) and random hexamers (50 µM).
-
Reverse Transcription Reaction:
-
Combine RNA, primers, and dNTPs (10 mM).
-
Heat at 65°C for 5 minutes and then place on ice for at least 1 minute.
-
Add the reverse transcription buffer, RNase inhibitor, and a thermostable reverse transcriptase with low RNase H activity.
-
Incubate at 25°C for 10 minutes (for random hexamer priming), followed by 50-55°C for 60 minutes.[9]
-
Inactivate the enzyme by heating at 70°C for 15 minutes.
-
-
RNase H Treatment (Optional but Recommended): Add RNase H and incubate at 37°C for 20 minutes to degrade the RNA strand of the RNA-DNA hybrid.
Protocol 2: High-Fidelity PCR for Full-Length DAB2 Amplification
-
Primer Design: Design primers specific to the 5' and 3' untranslated regions (UTRs) of the desired DAB2 transcript to ensure amplification of the full-length coding sequence. Include appropriate restriction enzyme sites at the 5' ends of the primers for subsequent cloning.
-
PCR Reaction Mix:
-
Use a high-fidelity DNA polymerase designed for long amplicons.
-
Template: 1-5 µl of the cDNA reaction from Protocol 1.
-
Primers: 0.2-0.5 µM each.
-
dNTPs: 200 µM each.
-
Consider adding a PCR enhancer solution or betaine for GC-rich regions.
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 98°C for 30 seconds.
-
30-35 Cycles:
-
Denaturation: 98°C for 10 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize with a gradient).
-
Extension: 72°C for 2-4 minutes (depending on the polymerase, typically 1 minute per kb).
-
-
Final Extension: 72°C for 10 minutes.
-
-
Analysis: Analyze the PCR product on a 1% agarose gel to confirm the correct size (~4 kb).
Signaling Pathways and Experimental Workflows
References
- 1. Structure, sequence, and promoter analysis of human disabled-2 gene (DAB2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DAB2 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 7. go.zageno.com [go.zageno.com]
- 8. 逆転写反応のトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. genscript.com [genscript.com]
- 12. Optimizing your PCR [takarabio.com]
- 13. researchgate.net [researchgate.net]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. neb.com [neb.com]
- 17. neb.com [neb.com]
Technical Support Center: DAB2 Co-Immunoprecipitation Troubleshooting
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in DAB2 co-immunoprecipitation (co-IP) experiments, with a focus on reducing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: I am observing high background and multiple non-specific bands in my DAB2 co-IP. What are the primary causes and how can I reduce this?
High background in co-IP experiments is a common issue stemming from non-specific binding of proteins to the immunoprecipitation antibody, the beads (e.g., Protein A/G agarose), or other components of the assay.[1][2] For DAB2 co-IP, which aims to identify specific protein-protein interactions, minimizing this non-specific binding is critical for obtaining reliable results.
Key Strategies to Reduce Non-Specific Binding:
-
Pre-clearing the Lysate: This is a crucial step to remove molecules from the cell lysate that non-specifically bind to the beads.[3][4] Incubating the lysate with beads alone before adding the specific DAB2 antibody can significantly reduce background.[3]
-
Optimizing Antibody Concentration: Using too much antibody can lead to increased non-specific binding.[4][5] It is recommended to perform an antibody titration to determine the minimal amount of antibody required to efficiently immunoprecipitate DAB2.
-
Increasing Wash Stringency: The composition of the wash buffer is critical. Increasing the salt concentration (e.g., NaCl) and/or the detergent concentration (e.g., Tween-20, Triton X-100) can help disrupt weak, non-specific interactions.[5][6] However, conditions that are too harsh may disrupt the specific interaction between DAB2 and its binding partners.
-
Blocking the Beads: Before adding the cell lysate, incubating the beads with a blocking agent like Bovine Serum Albumin (BSA) can help to saturate non-specific binding sites on the beads themselves.[4][7]
-
Using Proper Controls: Including negative controls, such as an isotype control antibody of the same species and class as the anti-DAB2 antibody, is essential to differentiate between specific and non-specific binding.[8][9] A "beads only" control (lysate incubated with beads without the primary antibody) is also important to identify proteins that bind directly to the beads.[3]
Q2: Which type of lysis buffer is recommended for preserving DAB2 protein complexes?
The choice of lysis buffer is critical for maintaining the native conformation of proteins and preserving their interactions. For co-IP, non-denaturing or mild lysis buffers are generally preferred.[10]
-
Non-ionic detergent-based buffers: Buffers containing non-ionic detergents like NP-40 or Triton X-100 are less harsh than those with ionic detergents (e.g., SDS).[10] A common starting point is a RIPA buffer with a low concentration of detergents or a Tris-based buffer containing Triton X-100.
-
Avoid harsh detergents: Strong ionic detergents like SDS, often found in standard RIPA buffer, can denature proteins and disrupt protein-protein interactions, and are generally not recommended for co-IP experiments.[3]
-
Supplementation is key: Always supplement the lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent the degradation of your target proteins and their interacting partners.[11]
Q3: How can I optimize the wash steps for my DAB2 co-IP to minimize background without losing my protein of interest?
Optimizing the wash steps involves finding a balance between removing non-specifically bound proteins and preserving the specific interaction of interest.
-
Increase the number and duration of washes: Performing three to five washes is a common practice.[8] Increasing the duration of each wash can also be beneficial.[5]
-
Adjust wash buffer composition: You can empirically determine the optimal salt and detergent concentrations for your specific interaction. It's often a process of trial and error to find the right balance.[6][8]
-
Temperature: Performing washes at room temperature, if compatible with your protein complex, can sometimes be more effective at reducing background than washing in the cold.[8]
Q4: What are the recommended antibodies for DAB2 co-immunoprecipitation?
The success of a co-IP experiment heavily relies on the quality of the primary antibody. An ideal antibody should have high specificity and affinity for the target protein. Several commercially available antibodies have been validated for immunoprecipitation. When selecting an antibody, look for those that have been specifically tested and validated for IP applications in publications or by the manufacturer.[12][13][14] It is advisable to test a few different antibodies to determine which one performs best in your experimental setup.
Troubleshooting Guides
Table 1: Troubleshooting High Non-Specific Binding in DAB2 Co-IP
| Problem | Potential Cause | Recommended Solution |
| High background bands | Non-specific binding to beads | Pre-clear the lysate with beads before adding the primary antibody.[3][4] Block beads with 1-5% BSA before incubation with the lysate.[4][7] |
| Non-specific binding to the antibody | Perform an antibody titration to find the optimal (lowest effective) concentration.[4][5] Use an isotype control to assess the level of non-specific binding to the immunoglobulin.[8][9] | |
| Insufficient washing | Increase the number of wash steps (3-5 washes).[8] Increase the duration of each wash.[5] | |
| Inappropriate wash buffer stringency | Gradually increase the salt (e.g., 150-500 mM NaCl) and/or non-ionic detergent (e.g., 0.1-0.5% Triton X-100) concentration in the wash buffer.[5][6] | |
| Protein aggregation | Ensure lysis buffer contains sufficient detergent and salt to maintain protein solubility. Consider brief sonication of the lysate.[3] |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation of DAB2 and Interacting Proteins
This protocol provides a general workflow. Optimization of buffer composition and antibody concentration may be required.
Materials:
-
Cells expressing DAB2
-
Ice-cold PBS
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitors)
-
Anti-DAB2 antibody (IP-validated)
-
Isotype control antibody
-
Protein A/G magnetic beads or agarose beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration or PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or a gentle elution buffer like 0.1 M glycine, pH 2.5)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS and then lyse them in ice-cold lysis buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled tube. This is your protein lysate.
-
-
Pre-clearing (Optional but Recommended):
-
Add Protein A/G beads to the protein lysate and incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic rack (for magnetic beads).
-
Carefully transfer the supernatant (pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-DAB2 antibody (and isotype control in a separate tube) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and completely remove the supernatant.
-
-
Elution:
-
After the final wash, remove all residual wash buffer.
-
Elute the protein complexes from the beads by adding elution buffer and incubating (e.g., 5 minutes at 95°C for Laemmli buffer).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against DAB2 and the suspected interacting partners.
-
Visualizations
DAB2 Signaling Pathways
DAB2 is an adaptor protein involved in multiple signaling pathways, including the MAPK, Wnt, and TGF-β pathways.[15][16] Understanding these interactions can provide context for co-IP experiments.
Caption: Overview of DAB2's role in key signaling pathways.
Experimental Workflow for DAB2 Co-IP
A visual representation of the co-immunoprecipitation workflow can help in planning and executing the experiment.
Caption: A standard workflow for a DAB2 co-immunoprecipitation experiment.
Troubleshooting Logic for Non-Specific Binding
This decision tree provides a logical approach to troubleshooting high background in your DAB2 co-IP.
Caption: A decision tree for troubleshooting non-specific binding in co-IP.
References
- 1. Co-immunoprecipitation troubleshooting, tips and tricks | Proteintech Group [ptglab.com]
- 2. Troubleshooting tips for IP | Abcam [abcam.com]
- 3. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Co-immunoprecipitation non-specific binding - Molecular Biology [protocol-online.org]
- 6. assaygenie.com [assaygenie.com]
- 7. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Dab2 (D7O9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. biocompare.com [biocompare.com]
- 14. scbt.com [scbt.com]
- 15. mdpi.com [mdpi.com]
- 16. Expression Pattern of DAB Adaptor Protein 2 in Left- and Right-Side Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recombinant DAB2 Protein Expression
Welcome to the technical support center for the expression of recombinant Disabled-2 (DAB2) protein. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve protein yield and solubility.
FAQs: Quick Solutions
Q1: What is the primary function of the DAB2 protein?
A1: Disabled-2 (DAB2) is a key cytosolic adaptor protein involved in clathrin-mediated endocytosis.[1][2] It plays a crucial role in regulating several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β), Mitogen-Activated Protein Kinase (MAPK), and Wnt/β-catenin pathways.[1] Its function is critical in processes like cell positioning, homeostasis, and epithelial-to-mesenchymal transition (EMT).[1]
Q2: Why is expressing my human DAB2 protein in E. coli resulting in low yield?
A2: Low expression of human proteins in E. coli is a common issue that can stem from several factors.[3][4] A primary cause is "codon bias," where the codons in the human DAB2 gene are infrequently used by E. coli, leading to translational stalling.[3][5] Other potential reasons include protein toxicity to the host cell, mRNA instability, or the formation of insoluble protein aggregates called inclusion bodies.[6][7][8]
Q3: What is the simplest first step to improve the solubility of my recombinant DAB2?
A3: One of the most effective and straightforward initial steps is to lower the induction temperature.[9][10][11] Reducing the temperature to a range of 15-25°C slows down cellular processes like transcription and translation.[9][10] This slower rate of protein synthesis can facilitate proper folding and reduce the likelihood of aggregation into inclusion bodies.[8][9]
Q4: Which E. coli strain is generally recommended for expressing a protein like DAB2?
A4: The BL21(DE3) strain and its derivatives are the most common and recommended hosts for recombinant protein expression.[12][13][14][15] These strains are deficient in Lon and OmpT proteases, which minimizes the degradation of your target protein.[12][13] They also contain the T7 RNA polymerase gene necessary for high-level expression from common pET vectors.[12][16] For proteins with rare codons, strains like Rosetta(DE3), which supply tRNAs for rare codons, can be beneficial.[5]
Troubleshooting Guides
Problem 1: Low or No Expression of DAB2 Protein
If you are observing very little or no DAB2 protein on your SDS-PAGE gel after induction, follow this guide.
Possible Causes & Solutions
-
Codon Bias: The human DAB2 gene contains codons that are rare in E. coli, which can hinder translation.[3][5]
-
Plasmid or Clone Issues: Errors in the plasmid sequence or using a poorly performing colony can prevent expression.
-
Solution 1: Sequence your expression vector to confirm that the DAB2 gene is correctly inserted, in the correct reading frame, and free of mutations.[18]
-
Solution 2: Pick and test several individual colonies from your transformation plate, as expression levels can vary between clones for unknown reasons.[6]
-
-
Suboptimal Induction Conditions: The concentration of the inducer (e.g., IPTG), the cell density at induction (OD600), and the induction duration may not be optimal.[6][8]
-
Solution: Perform a small-scale expression trial to test a matrix of conditions. See the protocol below for a detailed guide.
-
Experimental Protocol: Small-Scale Induction Optimization
This protocol helps identify the best conditions for protein expression.
-
Inoculate a single colony of E. coli carrying the DAB2 expression plasmid into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
The next morning, use the overnight culture to inoculate 5 separate 10 mL cultures to an initial OD600 of ~0.1.
-
Grow the 10 mL cultures at 37°C with shaking until the OD600 reaches 0.6–0.8.
-
Set aside one culture as the "uninduced" control. Induce the remaining four cultures according to the conditions in the table below.
-
After the induction period, harvest 1 mL from each culture. Centrifuge to pellet the cells, remove the supernatant, and freeze the cell pellets.
-
Resuspend each pellet in 100 µL of SDS-PAGE loading buffer, boil for 10 minutes, and analyze 10-15 µL on an SDS-PAGE gel to compare expression levels.
Data Presentation: Induction Optimization Matrix
| Culture | Inducer (IPTG) Conc. | Induction Temp. | Induction Time |
| 1 (Control) | None | 37°C | 4 hours |
| 2 | 0.1 mM | 37°C | 4 hours |
| 3 | 1.0 mM | 37°C | 4 hours |
| 4 | 0.5 mM | 25°C | 6 hours |
| 5 | 0.5 mM | 18°C | 16 hours (overnight) |
Problem 2: DAB2 is Expressed but is Insoluble (Inclusion Bodies)
A strong band appears on the gel at the correct molecular weight, but after cell lysis, the protein is found in the insoluble pellet fraction.
Possible Causes & Solutions
-
High Expression Rate: Rapid, high-level expression often overwhelms the cell's folding machinery, leading to protein aggregation.[8][10]
-
Solution 1 (Temperature): Lower the induction temperature. Inducing at 16-25°C for a longer period (12-16 hours) is a very common strategy to increase the yield of soluble protein.[5][9]
-
Solution 2 (Inducer Concentration): Reduce the concentration of the inducer (e.g., IPTG). Lowering the transcription rate can give the newly synthesized protein more time to fold correctly.[9][10][17]
-
-
Lack of Chaperones or Disulfide Bond Support: As a eukaryotic protein, DAB2 may require specific cellular machinery for proper folding that is absent or insufficient in E. coli.
-
Solution: Use specialized E. coli strains. For example, strains like ArcticExpress(DE3) co-express cold-adapted chaperonins that are active at low temperatures and can aid in proper protein folding.[15]
-
-
Fusion Tag Issues: The type or position of an affinity tag (e.g., 6xHis-tag) can sometimes interfere with folding and promote insolubility.[5][9]
-
Solution 1: If using an N-terminal tag, try moving it to the C-terminus, or vice versa.[5][10]
-
Solution 2: Test a different solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST). These larger tags often improve the solubility of their fusion partners.
-
Experimental Protocol: Lysis and Solubility Assay
This protocol determines the proportion of recombinant DAB2 in the soluble versus insoluble fraction.
-
Take a 1 mL sample from an induced culture and pellet the cells by centrifugation.
-
Resuspend the pellet in 500 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, with protease inhibitors).
-
Lyse the cells using sonication on ice.
-
Take a 50 µL sample of the total cell lysate (this is the "Total" fraction).
-
Centrifuge the remaining lysate at high speed (e.g., >13,000 x g) for 20 minutes at 4°C to separate the soluble and insoluble components.
-
Carefully collect the supernatant (this is the "Soluble" fraction).
-
Resuspend the pellet in 450 µL of the same lysis buffer (this is the "Insoluble" fraction).
-
Mix 15 µL of each fraction (Total, Soluble, Insoluble) with loading buffer, boil, and analyze by SDS-PAGE. A soluble protein will appear predominantly in the soluble fraction.
Data Presentation: Comparison of E. coli Expression Strains
| Strain | Key Feature | Best For |
| BL21(DE3) | Protease deficient (lon-, ompT-).[12][15] | General high-level protein expression.[13] |
| Rosetta(DE3) | Supplements tRNAs for rare codons (AUA, AGG, AGA, CUA, CCC, GGA). | Expressing eukaryotic proteins with codon bias.[5] |
| ArcticExpress(DE3) | Co-expresses cold-adapted chaperonins Cpn60 and Cpn10.[15] | Improving solubility of proteins at low temperatures (4-12°C).[15] |
| BL21-AI | Tightly controlled expression via the araBAD promoter (arabinose-inducible).[15] | Expressing toxic proteins where basal expression must be minimized.[15] |
Visual Guides: Workflows and Pathways
Troubleshooting Workflow for Low DAB2 Yield
This diagram outlines a logical sequence of steps to diagnose and solve issues related to low or no expression of recombinant DAB2 protein.
A flowchart for troubleshooting low recombinant DAB2 protein yield.
DAB2's Role in TGF-β Signaling
This diagram illustrates the role of DAB2 as an adaptor protein in the canonical TGF-β signaling pathway, where it facilitates the transmission of the signal from the cell surface receptors to the downstream SMAD proteins.
DAB2 acts as a scaffold in the canonical TGF-β signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Emerging Roles of Disabled Homolog 2 (DAB2) in Immune Regulation [frontiersin.org]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Explanatory chapter: troubleshooting recombinant protein expression: general - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Tips for Recombinant Protein Expression in E. coli | Kerafast Blog [news.kerafast.com]
- 6. Troubleshooting Recombinant Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 9. biomatik.com [biomatik.com]
- 10. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 11. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Best E. coli Strains for Protein Expression (BL21 vs. DH5α vs. TOP10) [synapse.patsnap.com]
- 13. Competent Cells for Protein Expression | Thermo Fisher Scientific - HU [thermofisher.com]
- 14. sinobiological.com [sinobiological.com]
- 15. E. coli expression strains – Protein Expression and Purification Core Facility [embl.org]
- 16. goldbio.com [goldbio.com]
- 17. mdpi.com [mdpi.com]
- 18. goldbio.com [goldbio.com]
Technical Support Center: Validating Your New DAB2 Antibody
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in validating the specificity of a new antibody against the Disabled homolog 2 (DAB2) protein. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to validate the specificity of my new DAB2 antibody?
Q2: What are the primary methods for validating the specificity of a new antibody?
A2: The International Working Group for Antibody Validation (IWGAV) has proposed five key pillars for antibody validation.[1] These include:
-
Genetic Strategies: Using knockout (KO) or knockdown (KD) cell lines or tissues to demonstrate loss of signal.[1][3][4][5][6][7][8]
-
Orthogonal Strategies: Correlating antibody-based detection with a non-antibody-based method, such as mass spectrometry.[1]
-
Independent Antibody Strategies: Using two or more independent antibodies that recognize different epitopes on the target protein to confirm consistent staining patterns.[3]
-
Expression of Tagged Proteins: Using cells or tissues expressing a tagged version of the target protein to confirm antibody binding.
-
Immunoprecipitation followed by Mass Spectrometry (IP-MS): Identifying the protein and any interacting partners pulled down by the antibody.[3]
Q3: What is considered the "gold standard" for antibody validation?
A3: Knockout (KO) validation is widely considered the gold standard for confirming antibody specificity.[3][4][8] This method involves testing the antibody on a cell line or tissue where the target gene (DAB2 in this case) has been knocked out. A truly specific antibody should show no signal in the KO model compared to the wild-type control.[4][5][7]
Q4: Can I use my new DAB2 antibody for multiple applications?
A4: An antibody that is validated for one application (e.g., Western Blot) may not necessarily work in another (e.g., Immunohistochemistry).[3] Each application must be validated independently because the presentation of the antigen differs between techniques.[3]
Experimental Workflows and Protocols
To ensure robust validation of your DAB2 antibody, we recommend a multi-faceted approach. Below are the detailed workflows and protocols for key validation experiments.
Logical Workflow for DAB2 Antibody Validation
The following diagram illustrates a recommended logical workflow for validating a new DAB2 antibody.
Caption: Logical workflow for validating a new DAB2 antibody.
DAB2 Signaling Pathway
DAB2 is an adaptor protein involved in multiple signaling pathways, including the TGF-β, Wnt, and MAPK pathways.[9] Understanding these interactions is crucial for interpreting your validation results.
Caption: Simplified diagram of DAB2's role in key signaling pathways.
Detailed Experimental Protocols
Western Blot (WB) Protocol
Objective: To determine the molecular weight and relative expression level of DAB2 in cell lysates or tissue homogenates.
Materials:
-
Cell lysate or tissue homogenate
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary DAB2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Sample Preparation: Prepare protein samples by solubilizing, reducing, and denaturing them. Load 10-50 µg of protein per lane on an SDS-PAGE gel.[10]
-
Electrophoresis: Separate proteins based on size by running the gel.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[10]
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle shaking to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary DAB2 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.[10]
-
Washing: Repeat the washing step as in step 6.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system.
Knockout (KO) Validation Protocol
Objective: To confirm the specificity of the DAB2 antibody by comparing its binding in wild-type (WT) and DAB2 KO cell lines.
Protocol:
-
Culture both WT and DAB2 KO cell lines under standard conditions.
-
Prepare cell lysates from both cell lines as described in the Western Blot protocol.
-
Perform Western Blotting on both WT and KO lysates using the new DAB2 antibody.
-
Expected Result: A specific antibody will show a distinct band at the expected molecular weight for DAB2 in the WT lysate and no band in the KO lysate.[4][5]
| Cell Line | Expected DAB2 Band | Interpretation |
| Wild-Type (WT) | Present | Antibody recognizes DAB2 |
| DAB2 Knockout (KO) | Absent | Antibody is specific to DAB2 |
| DAB2 Knockout (KO) | Present | Antibody is non-specific |
Immunofluorescence (IF) / Immunocytochemistry (ICC) Protocol
Objective: To visualize the subcellular localization of DAB2.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary DAB2 antibody
-
Fluorophore-conjugated secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Preparation: Grow cells on glass coverslips.[11]
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[11]
-
Washing: Wash the cells twice with ice-cold PBS.[11]
-
Permeabilization: If DAB2 is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[11][12]
-
Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 1 hour.[13]
-
Primary Antibody Incubation: Incubate with the primary DAB2 antibody at the recommended dilution overnight at 4°C.[14]
-
Washing: Wash three times with PBS.[11]
-
Secondary Antibody Incubation: Incubate with the fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.[11]
-
Washing: Wash three times with PBS in the dark.[11]
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 1-5 minutes.[11]
-
Mounting: Mount the coverslip onto a microscope slide using mounting medium.[11]
-
Imaging: Visualize the staining using a fluorescence microscope.
Immunoprecipitation (IP) Protocol
Objective: To isolate DAB2 from a cell lysate to confirm antibody binding to the native protein.
Materials:
-
Cell lysate
-
Primary DAB2 antibody
-
Protein A/G magnetic beads or agarose resin
-
IP lysis buffer
-
Wash buffer
-
Elution buffer
-
SDS-PAGE sample buffer
Protocol:
-
Cell Lysate Preparation: Prepare cell lysates under non-denaturing conditions.[15]
-
Pre-clearing (Optional but Recommended): Incubate the lysate with Protein A/G beads/resin for 30-60 minutes to reduce non-specific binding.[15]
-
Immunoprecipitation: Add the primary DAB2 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.[15]
-
Capture: Add Protein A/G beads/resin to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.[16]
-
Washing: Pellet the beads/resin and wash 3-5 times with wash buffer to remove non-specific proteins.[16]
-
Elution: Elute the bound proteins from the beads/resin using elution buffer or by boiling in SDS-PAGE sample buffer.[16]
-
Analysis: Analyze the eluted proteins by Western Blot using the same or a different DAB2 antibody.
Protein Array Protocol
Objective: To screen the DAB2 antibody against a large number of purified human proteins to assess its cross-reactivity.[17]
Protocol:
-
Array Blocking: Block the protein microarray according to the manufacturer's instructions.
-
Antibody Incubation: Incubate the array with the primary DAB2 antibody at a predetermined optimal concentration.[17]
-
Washing: Wash the array to remove unbound antibody.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody.[17]
-
Washing: Wash the array to remove the unbound secondary antibody.
-
Scanning: Scan the microarray using a laser scanner to detect signals.
-
Data Analysis: Analyze the data to identify any off-target binding. A specific antibody should only bind to the DAB2 protein on the array.
| Protein on Array | Signal Intensity | Interpretation |
| DAB2 | High | Antibody specifically recognizes DAB2 |
| Other Proteins | Low / None | Minimal to no cross-reactivity |
| Other Proteins | High | Antibody exhibits cross-reactivity |
Troubleshooting Guides
Western Blot Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Incorrect primary antibody concentration | Titrate the primary antibody to determine the optimal concentration.[18] |
| Ineffective antigen retrieval (if applicable) | Use a more aggressive antigen retrieval method.[18] | |
| Expired reagents | Replace expired reagents with fresh ones.[18] | |
| High Background | Primary antibody concentration too high | Decrease the primary antibody concentration.[19] |
| Insufficient blocking | Increase blocking time or use a different blocking agent. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Validate the antibody using a KO cell line. |
| Secondary antibody is cross-reacting | Use a cross-adsorbed secondary antibody.[19] |
Immunofluorescence/Immunohistochemistry Troubleshooting
| Problem | Possible Cause | Solution |
| No Staining | Primary antibody not binding | Check antibody storage and handling. Confirm tissue/cell expression of DAB2.[18] |
| Inadequate fixation or permeabilization | Optimize fixation and permeabilization protocols for your specific sample.[19] | |
| High Background | Non-specific antibody binding | Increase blocking buffer concentration or incubation time.[19] |
| Secondary antibody binding non-specifically | Include a "secondary antibody only" control. Use a different secondary antibody. | |
| Incorrect Staining Pattern | Antibody is not specific to DAB2 | Perform KO validation to confirm specificity. |
| Fixation artifact | Try different fixation methods. |
For further assistance, please contact our technical support team.
References
- 1. cusabio.com [cusabio.com]
- 2. Antibody Specificity Profiling Using Protein Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sysy.com [sysy.com]
- 4. selectscience.net [selectscience.net]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. Reproducibility Initiative: KO and KD Antibody Validation: Novus Biologicals [novusbio.com]
- 7. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 8. It's a knock-out: KO cell lines in assay development [abcam.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. abcam.com [abcam.com]
- 12. DAB2 Polyclonal Antibody (PA5-56005) [thermofisher.com]
- 13. Anti-DAB2 antibody [EP2297Y] (ab76253) | Abcam [abcam.com]
- 14. sites.uclouvain.be [sites.uclouvain.be]
- 15. Immunoprecipitation Protocol (Magnetic Beads) | Cell Signaling Technology [cellsignal.com]
- 16. assets.fishersci.com [assets.fishersci.com]
- 17. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 18. documents.cap.org [documents.cap.org]
- 19. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
Technical Support Center: Overcoming Issues with DAB2 Plasmid Transfection Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with Disabled-2 (DAB2) plasmid transfection.
Troubleshooting Guides
Low transfection efficiency is a common issue in experiments involving plasmid DNA. The following guides provide systematic approaches to identify and resolve the root causes of suboptimal DAB2 plasmid transfection results.
Guide 1: Low Transfection Efficiency
Problem: After transfection with a DAB2 plasmid, the percentage of cells expressing the DAB2 protein is lower than expected.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal DNA to Reagent Ratio | The ratio of plasmid DNA to transfection reagent is critical and cell-type dependent. Perform a titration experiment to determine the optimal ratio. Start with a range of ratios (e.g., 1:2, 1:3, 1:4 of DNA [µg] to reagent [µL]) while keeping the DNA amount constant.[1][2][3] |
| Poor Plasmid DNA Quality | Use high-purity, supercoiled plasmid DNA. Contaminants such as endotoxins, proteins, or other nucleic acids can significantly reduce transfection efficiency.[4][5] Verify DNA quality using A260/A280 (should be ~1.8) and A260/A230 (should be >2.0) ratios.[3][5] |
| Inappropriate Cell Density | Cells should be in the logarithmic growth phase and at an optimal confluency at the time of transfection, typically 70-90% for adherent cells.[6] Overly confluent or sparse cultures can lead to poor uptake of the plasmid. |
| Unhealthy Cells | Ensure cells are healthy, with viability exceeding 90%, and have a low passage number.[6] Stressed or senescent cells are less receptive to transfection. |
| Incorrect Transfection Protocol | Strictly adhere to the manufacturer's protocol for your specific transfection reagent. Pay close attention to incubation times and the use of serum-free media for complex formation.[3] |
| Presence of Inhibitors | Serum and antibiotics can interfere with the formation of DNA-reagent complexes.[6] While some modern reagents are compatible with serum, it is often recommended to form the complexes in serum-free media. |
Guide 2: High Cell Toxicity or Death
Problem: Significant cell death is observed after transfection with the DAB2 plasmid.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Excessive Amount of Transfection Reagent | High concentrations of cationic lipids or polymers can be toxic to cells. Reduce the amount of transfection reagent used. A titration experiment can help find a balance between high efficiency and low toxicity. |
| High Concentration of Plasmid DNA | Too much plasmid DNA can induce cytotoxicity.[7] Optimize the DNA concentration by testing a range of amounts while keeping the DNA-to-reagent ratio constant. |
| Prolonged Exposure to Transfection Complexes | The optimal incubation time for cells with transfection complexes varies. For sensitive cell lines, reducing the exposure time may be necessary. |
| Poor Cell Health Pre-Transfection | Transfecting unhealthy or stressed cells can exacerbate cytotoxicity. Ensure cells are in optimal condition before starting the experiment.[6] |
| Contaminants in Plasmid DNA | Endotoxins in the plasmid preparation are a common cause of cell death. Use endotoxin-free plasmid purification kits.[4][5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal confluency for cells before transfecting with a DAB2 plasmid?
A1: For most adherent cell lines, a confluency of 70-90% at the time of transfection is recommended.[6] This ensures that the cells are actively dividing, which generally improves the uptake of foreign DNA.[6] However, the optimal density can vary between cell types, so it is best to optimize this for your specific cell line.
Q2: Can I use serum and antibiotics in the media during DAB2 plasmid transfection?
A2: This depends on the transfection reagent being used. While many modern reagents are compatible with serum and antibiotics, it is a common practice to form the DNA-reagent complexes in serum-free media, as some serum proteins can interfere with complex formation.[6] Some protocols suggest adding the complexes to cells in complete media containing serum, as serum can help mitigate cytotoxicity. Antibiotics can sometimes increase cell permeability when used with cationic lipid reagents, leading to toxicity.[6] Always consult the manufacturer's protocol for your specific reagent.
Q3: How does the size and topology of the DAB2 plasmid affect transfection efficiency?
A3: Supercoiled plasmid DNA is generally more efficient for transient transfection compared to linear or relaxed circular forms.[4][5][6] While most standard plasmids are within a size range that is amenable to transfection, very large plasmids can be more challenging to deliver into cells.
Q4: How soon after transfection can I expect to see DAB2 protein expression?
A4: The timeline for protein expression depends on the promoter driving DAB2 expression in your plasmid and the cell type. Typically, detectable levels of the protein can be observed within 24 to 72 hours post-transfection.
Q5: What are some key signaling pathways regulated by DAB2 that I should be aware of when designing my experiments?
A5: DAB2 is a crucial adaptor protein involved in several key signaling pathways. Understanding these can be important for interpreting your experimental results. DAB2 is known to regulate:
-
TGF-β Signaling: DAB2 can act as a link between the TGF-β receptors and the Smad proteins, thereby modulating downstream cellular responses.[8]
-
Wnt Signaling: DAB2 can negatively regulate the canonical Wnt/β-catenin pathway by stabilizing the β-catenin destruction complex.[9]
-
MAPK Signaling: DAB2 can inhibit the Ras/MAPK pathway by interfering with the interaction between Grb2 and Sos1.[10]
Experimental Protocols
Protocol: Optimizing DAB2 Plasmid Transfection in HEK293 Cells
This protocol provides a general framework for optimizing the transfection of a DAB2-expressing plasmid into HEK293 cells using a lipid-based transfection reagent.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™)
-
DAB2 expression plasmid (high purity, endotoxin-free)
-
Lipid-based transfection reagent
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 24-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 1 x 10^5 cells/well).[11][12]
-
Preparation of DNA-Reagent Complexes (per well):
-
In tube A, dilute 0.5 µg of the DAB2 plasmid in 50 µL of serum-free medium.
-
In tube B, dilute your lipid-based transfection reagent in 50 µL of serum-free medium according to the manufacturer's recommendations. To optimize, prepare several tubes with varying amounts of reagent (e.g., 1.0 µL, 1.5 µL, 2.0 µL).
-
Add the diluted DNA from tube A to the diluted reagent in tube B. Mix gently by pipetting.
-
Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of DNA-reagent complexes.[3]
-
-
Transfection:
-
Gently add the 100 µL of DNA-reagent complex dropwise to the well containing the HEK293 cells in complete growth medium.
-
Gently rock the plate to ensure even distribution of the complexes.
-
-
Post-Transfection:
-
Incubate the cells at 37°C in a CO2 incubator.
-
Analyze for DAB2 expression at 24-72 hours post-transfection using appropriate methods (e.g., Western blot, immunofluorescence, or qPCR).
-
Data Presentation
The following tables illustrate hypothetical optimization data for DAB2 plasmid transfection.
Table 1: Optimization of DNA to Reagent Ratio
| DNA (µg) | Reagent (µL) | Ratio (µg:µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.5 | 1.0 | 1:2 | 35 | 95 |
| 0.5 | 1.5 | 1:3 | 60 | 90 |
| 0.5 | 2.0 | 1:4 | 75 | 80 |
| 0.5 | 2.5 | 1:5 | 70 | 65 |
Table 2: Optimization of Plasmid DNA Amount
| DNA (µg) | Reagent (µL) | Ratio (µg:µL) | Transfection Efficiency (%) | Cell Viability (%) |
| 0.25 | 1.0 | 1:4 | 55 | 92 |
| 0.50 | 2.0 | 1:4 | 75 | 80 |
| 0.75 | 3.0 | 1:4 | 78 | 70 |
| 1.00 | 4.0 | 1:4 | 72 | 55 |
Visualizations
Signaling Pathways Involving DAB2
The following diagrams illustrate the role of DAB2 in key cellular signaling pathways.
References
- 1. Transfection Guide | Overview of Transfection Methods | Promega [promega.jp]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 4. Guidelines for transfection of DNA [qiagen.com]
- 5. biotage.com [biotage.com]
- 6. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - DE [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Refinement of Chromatin Immunoprecipitation for DAB2
Welcome to the technical support center for the refinement of Chromatin Immunoprecipitation (ChIP) for the Disabled-2 (DAB2) protein. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during DAB2 ChIP experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your DAB2 ChIP experiments in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Inefficient Protein-DNA Cross-linking: DAB2 is an adaptor protein and may have transient interactions with DNA-binding proteins. Standard formaldehyde cross-linking may not be sufficient.[1] | Consider a double cross-linking strategy. First, use a protein-protein cross-linker like Disuccinimidyl glutarate (DSG) before formaldehyde fixation. This can help stabilize the protein complexes DAB2 is a part of.[1] |
| Low Abundance of DAB2: As a transcription-associated protein, DAB2 may be expressed at low levels in your cells of interest.[2][3] | Increase the starting cell number. While many protocols suggest 1-10 million cells, for low-abundance targets like DAB2, you may need to start with a higher number.[4][5] Also, ensure your antibody has a high affinity for DAB2. | |
| Epitope Masking: Over-fixation with formaldehyde can mask the antibody binding site on DAB2.[6] | Optimize your cross-linking time. A shorter incubation with formaldehyde may be necessary. We recommend a time course experiment (e.g., 5, 10, 15 minutes) to determine the optimal fixation time for your specific cell type and antibody.[7] | |
| Inefficient Immunoprecipitation: The antibody may not be effectively capturing the DAB2-chromatin complex. | Ensure you are using a ChIP-validated antibody for DAB2.[8] Optimize the antibody concentration by performing a titration.[9] Also, consider an overnight antibody incubation at 4°C to increase the capture efficiency.[6] | |
| High Background | Non-specific Antibody Binding: The antibody may be binding to other proteins or the beads. | Include a pre-clearing step where the chromatin is incubated with protein A/G beads before adding the primary antibody.[10] Also, ensure you are using an appropriate negative control, such as a non-specific IgG antibody.[9] |
| Improper Chromatin Fragmentation: Large chromatin fragments can lead to non-specific pull-down. | Optimize your sonication or enzymatic digestion to achieve a fragment size range of 200-1000 bp.[4][9] Run a sample of your sheared chromatin on an agarose gel to verify the fragment size before proceeding with immunoprecipitation. | |
| Insufficient Washing: Non-specifically bound chromatin may not be adequately washed away. | Increase the number of washes or use wash buffers with higher salt concentrations to reduce non-specific binding.[10][11] | |
| Inconsistent Results | Variability in Experimental Conditions: Small variations in cell number, cross-linking time, or sonication can lead to inconsistent results. | Standardize your protocol and ensure all steps are performed consistently. It is crucial to measure the cell number accurately before starting the experiment.[4] |
| Poor Reproducibility: The efficiency of immunoprecipitation can vary between experiments.[12] | Always include positive and negative control loci in your qPCR analysis to normalize your results. For DAB2, a known target gene promoter would be an ideal positive control. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting cell number for a DAB2 ChIP experiment?
For a low-abundance protein like DAB2, it is recommended to start with a higher number of cells than for abundant proteins like histones. A general recommendation is to use at least 4 x 10^6 cells per immunoprecipitation (IP), which typically yields 10-20 µg of chromatin.[4] However, for DAB2, you may need to increase this to 1 x 10^7 cells or more to obtain a sufficient signal.
Q2: How do I choose the right antibody for DAB2 ChIP?
The success of your ChIP experiment is highly dependent on the quality of the antibody.[8] It is crucial to use a ChIP-validated antibody specific for DAB2. Before starting your ChIP experiment, it is advisable to validate the antibody's specificity by Western blot.
Q3: What is the optimal chromatin fragment size for DAB2 ChIP?
The ideal chromatin fragment size for ChIP is between 200 and 1000 base pairs.[4][9] This size range provides good resolution for identifying binding sites. You should optimize your sonication or enzymatic digestion protocol for your specific cell type to consistently achieve this fragment size.
Q4: What are the essential controls for a DAB2 ChIP experiment?
Several controls are essential to ensure the specificity of your results:
-
Negative Control IgG: An immunoprecipitation with a non-specific IgG antibody of the same isotype as your DAB2 antibody. This control helps to determine the level of non-specific binding of the antibody and beads.[9]
-
Positive Control Locus: A known gene target of DAB2. This control validates that the ChIP procedure is working.
-
Negative Control Locus: A genomic region where DAB2 is not expected to bind. This control also helps to assess non-specific binding.
-
Input DNA: A sample of the chromatin taken before the immunoprecipitation step. This represents the total amount of chromatin used in the experiment and is used for data normalization.
Q5: Should I use sonication or enzymatic digestion for chromatin fragmentation?
Both sonication and enzymatic digestion can be used for chromatin fragmentation.[4] Sonication uses physical force to shear the chromatin, while enzymatic digestion uses micrococcal nuclease (MNase) to cut the DNA between nucleosomes. For transcription factors and adaptor proteins like DAB2, enzymatic digestion can sometimes be gentler and preserve the integrity of the protein complexes.[4] However, sonication is also widely used and can be effective if properly optimized.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a successful DAB2 ChIP experiment, compiled from general ChIP protocols.
Table 1: Starting Material and Reagents
| Parameter | Recommended Range | Notes |
| Starting Cell Number | 4 x 10^6 - 1 x 10^7 cells | For low-abundance proteins like DAB2, a higher cell number is recommended.[4] |
| Formaldehyde Concentration | 1% (final concentration) | The final concentration for cross-linking. |
| Cross-linking Time | 5-15 minutes at room temperature | Optimization is crucial to avoid epitope masking.[7] |
| DAB2 Antibody | 2-10 µg per IP | The optimal amount should be determined by titration.[9] |
| Protein A/G Beads | 20-30 µL of slurry per IP | The amount may vary depending on the bead type (agarose or magnetic). |
Table 2: Chromatin Fragmentation and Immunoprecipitation
| Parameter | Recommended Value | Notes |
| Chromatin Fragment Size | 200-1000 bp | Verify by agarose gel electrophoresis.[4][9] |
| Antibody Incubation | 4°C, overnight | Longer incubation can increase the yield for low-abundance targets.[6] |
| Wash Steps | 3-5 washes | Use a series of low and high salt buffers to reduce background.[10][11] |
| Elution Volume | 100-200 µL | Use a sufficient volume to recover the immunoprecipitated complexes. |
| Reverse Cross-linking | 65°C for at least 4 hours or overnight | This step reverses the formaldehyde cross-links. |
Detailed Experimental Protocol: Refined ChIP for DAB2
This protocol is adapted for the immunoprecipitation of the low-abundance adaptor protein DAB2 and incorporates a double cross-linking step.
I. Cell Cross-linking (Double Cross-linking)
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in PBS containing 1 mM DSG (Disuccinimidyl glutarate) and incubate for 45 minutes at room temperature with gentle rotation.
-
Add formaldehyde to a final concentration of 1% and incubate for 10-15 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
II. Cell Lysis and Chromatin Fragmentation
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Isolate the nuclei. This step can help reduce cytoplasmic protein contamination.[9]
-
Resuspend the nuclear pellet in a shearing buffer.
-
Fragment the chromatin to a size range of 200-1000 bp using either sonication or enzymatic digestion with MNase.
-
Sonication: Optimize sonication conditions (power, duration, number of cycles) for your specific cell type and sonicator. Keep samples on ice to prevent overheating.[9]
-
Enzymatic Digestion: Optimize MNase concentration and digestion time.
-
-
Centrifuge to pellet cellular debris and collect the supernatant containing the soluble chromatin.
III. Immunoprecipitation
-
Dilute the chromatin with ChIP dilution buffer.
-
Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
-
Collect the pre-cleared chromatin and save a small aliquot as the "input" control.
-
Add 2-10 µg of a ChIP-validated DAB2 antibody to the remaining chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes and incubate for 2-4 hours at 4°C with rotation.
IV. Washing and Elution
-
Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins and DNA.
-
Elute the protein-DNA complexes from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
V. Reverse Cross-linking and DNA Purification
-
Reverse the cross-links by incubating the eluted samples and the input control at 65°C overnight.
-
Treat the samples with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
VI. Analysis
-
Quantify the purified DNA.
-
Analyze the enrichment of specific DNA sequences by qPCR or proceed with library preparation for ChIP-seq.
Visualizations
Caption: Refined ChIP workflow for the low-abundance adaptor protein DAB2.
Caption: Role of DAB2 as an adaptor in the TGF-β signaling pathway.[13][14]
References
- 1. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors | Life Science Alliance [life-science-alliance.org]
- 2. Chromatin Immunoprecipitation Assay as a Tool for Analyzing Transcription Factor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frequent loss of Dab2 protein and infrequent promoter hypermethylation in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin IP Frequently Asked Questions | Cell Signaling Technology [cellsignal.com]
- 5. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 6. Chromatin Immunoprecipitation Troubleshooting: ChIP Help: Novus Biologicals [novusbio.com]
- 7. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 8. clyte.tech [clyte.tech]
- 9. クロマチン免疫沈降(ChIP)法に関するよくあるお問い合わせ [sigmaaldrich.com]
- 10. bosterbio.com [bosterbio.com]
- 11. arigobio.com [arigobio.com]
- 12. communities.springernature.com [communities.springernature.com]
- 13. mdpi.com [mdpi.com]
- 14. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Long-Term Storage of DAB2 Protein Samples
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Disabled-2 (DAB2) protein samples. Proper storage is critical for maintaining the structural integrity and biological activity of this unstable adaptor protein.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of DAB2 protein samples?
For long-term storage, it is highly recommended to store purified DAB2 protein at -80°C.[1][2] This temperature minimizes enzymatic activity and degradation.[1] For short-term storage (days to weeks), 4°C can be acceptable, but the risk of degradation and microbial contamination is higher.[3][4] Avoid storing DAB2 protein at room temperature, as this can lead to rapid degradation.[3]
Q2: Should I aliquot my DAB2 protein samples before freezing?
Yes, it is crucial to aliquot the purified DAB2 protein into single-use volumes before freezing.[5] This practice prevents repeated freeze-thaw cycles, which can cause protein denaturation, aggregation, and loss of activity.[4][5]
Q3: What are the key components of a recommended storage buffer for DAB2?
While the optimal buffer is protein-specific, a good starting point for a DAB2 storage buffer would include:
-
Buffering Agent: A stable buffer such as Tris-HCl or HEPES to maintain a pH where DAB2 is most stable. The ideal pH should be empirically determined but often falls within the range of 6.5 to 8.0 for many proteins.
-
Salt: A moderate concentration of salt (e.g., 100-200 mM NaCl or KCl) can help maintain protein solubility and prevent aggregation.[6]
-
Cryoprotectant: Glycerol (at a final concentration of 10-50%) is essential to prevent the formation of damaging ice crystals during freezing.[1][4]
-
Reducing Agent: For proteins with cysteine residues, a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (1-5 mM) can prevent oxidation.[1]
-
Additives to Prevent Aggregation: Arginine and glutamate can be added to increase protein solubility.[2]
Q4: How can I prevent my DAB2 protein from aggregating during storage?
Aggregation is a common issue with purified proteins. To minimize aggregation of DAB2:
-
Optimize Protein Concentration: Store the protein at a concentration that balances stability and the requirements of downstream applications (typically 1–5 mg/mL).[1] Highly concentrated protein solutions are more prone to aggregation.[2]
-
Use Appropriate Additives: As mentioned above, cryoprotectants, salts, and amino acids like arginine can help prevent aggregation.[2][6]
-
Control pH: The pH of the storage buffer should be optimized to a point where the protein is most soluble and stable, which is often not its isoelectric point.[2]
-
Flash Freezing: Rapidly freeze aliquots in liquid nitrogen or a dry ice/ethanol bath to minimize the formation of large ice crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Protein Activity Post-Thawing | 1. Repeated freeze-thaw cycles. 2. Protein denaturation during freezing/thawing. 3. Incorrect storage buffer composition. | 1. Ensure samples are in single-use aliquots.[5] 2. Increase cryoprotectant (glycerol) concentration (up to 50%). Thaw samples rapidly.[7] 3. Re-evaluate and optimize the storage buffer (pH, salt, additives). |
| Protein Aggregation/Precipitation Observed | 1. High protein concentration. 2. Suboptimal buffer conditions (pH, ionic strength). 3. Absence of stabilizing agents. | 1. Store at a lower concentration.[2] 2. Screen a range of pH values and salt concentrations to find the optimal conditions for solubility.[6] 3. Add or increase the concentration of glycerol. Consider adding arginine or a non-denaturing detergent.[2] |
| Degradation of DAB2 Protein (Visible on SDS-PAGE) | 1. Protease contamination. 2. Instability at storage temperature. 3. Chemical degradation (e.g., oxidation). | 1. Add a broad-spectrum protease inhibitor cocktail to the storage buffer.[3] 2. Ensure storage at -80°C for long-term stability.[1] 3. Add a reducing agent (e.g., DTT) to the buffer. Minimize exposure to air.[1] |
| Low Protein Recovery After Thawing | 1. Adsorption of the protein to the storage tube walls. 2. Precipitation that is not readily visible. | 1. Use low protein binding tubes. Consider adding a carrier protein like BSA (if compatible with downstream applications).[3] 2. Centrifuge the thawed sample to pellet any precipitate and analyze both the supernatant and the pellet by SDS-PAGE. |
Experimental Protocols
Protocol 1: Preparation of DAB2 Protein Samples for Long-Term Storage
-
Buffer Exchange: If the purified DAB2 protein is in a buffer unsuitable for long-term storage (e.g., high concentrations of imidazole), exchange it into a pre-chilled, optimized storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20% glycerol, 1 mM DTT, and a protease inhibitor cocktail). This can be done using dialysis or a desalting column.
-
Determine Protein Concentration: Measure the concentration of the DAB2 protein using a suitable method (e.g., Bradford assay or absorbance at 280 nm).
-
Aliquoting: Dispense the protein solution into sterile, low protein binding microcentrifuge tubes in volumes appropriate for single-use experiments.
-
Flash Freezing: Rapidly freeze the aliquots by immersing them in liquid nitrogen or a dry ice/ethanol bath.
-
Storage: Immediately transfer the frozen aliquots to a -80°C freezer for long-term storage.
Protocol 2: Assessment of DAB2 Protein Stability by SDS-PAGE
-
Sample Preparation: At designated time points (e.g., 0, 1, 3, 6, and 12 months), thaw one aliquot of the stored DAB2 protein rapidly. Prepare a sample for SDS-PAGE by mixing a small amount of the protein with 2x Laemmli sample buffer.
-
Gel Electrophoresis: Load the prepared sample, alongside a fresh (time point 0) control and a molecular weight marker, onto a polyacrylamide gel (e.g., 10-12% for full-length DAB2). Run the gel according to standard procedures.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue or a more sensitive stain like silver stain to visualize the protein bands.
-
Analysis: Examine the gel for the appearance of lower molecular weight bands, which would indicate degradation, or high molecular weight aggregates that may not enter the resolving gel. Compare the intensity of the full-length DAB2 band across different time points.
Protocol 3: Confirmation of DAB2 Integrity by Western Blot
-
SDS-PAGE and Transfer: Follow the SDS-PAGE protocol as described above. After electrophoresis, transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for DAB2 overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Compare the intensity and integrity of the DAB2 band across the different storage time points. A decrease in the main band intensity or the appearance of smaller bands would suggest degradation.
Visualizations
Caption: Workflow for preparing and assessing the stability of DAB2 protein samples over time.
Caption: DAB2's role as a modulator in the canonical TGF-β signaling pathway.[8][9][10]
Caption: DAB2 negatively regulates the MAPK signaling pathway by interacting with Grb2.[8][10]
References
- 1. genextgenomics.com [genextgenomics.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. westbioscience.com [westbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. mdpi.com [mdpi.com]
- 9. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
Validation & Comparative
Validating the Tumor Suppressor Function of DAB2 In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in vivo models used to validate the tumor suppressor function of Disabled-2 (DAB2). It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways to facilitate a deeper understanding of DAB2's role in cancer progression.
Data Presentation: In Vivo Evidence of DAB2 Tumor Suppressor Function
The following tables summarize quantitative data from various in vivo studies investigating the role of DAB2 in tumorigenesis and metastasis.
Table 1: Tumor Development in DAB2 Genetically Engineered Mouse Models
| Mouse Model | Cancer Type | Key Findings | Quantitative Data | Reference |
| Dab2 heterozygous knockout (Dab2+/-) | Endometrial and Ovarian Cancer | Predisposition to uterine hyperplasia and preneoplastic ovarian changes. | Uterine hyperplasia observed in a high frequency of Dab2+/- females.[1] | [1] |
| K14-Cre;Dab2 conditional knockout (cKO) | Skin Squamous Cell Carcinoma | Delayed papilloma initiation and reduced tumor burden. Failure of malignant conversion from papillomas to squamous cell carcinomas. | Delayed papilloma initiation and reduced papilloma numbers in cKO mice compared to wild-type.[2] | [2] |
Table 2: Tumor Growth and Metastasis in Xenograft Models with Manipulated DAB2 Expression
| Xenograft Model | Cancer Cell Line | DAB2 Manipulation | Key Findings | Quantitative Data | Reference |
| Orthotopic Fibrosarcoma | MN-MCA1 | Myeloid-specific Dab2 knockout | Significant reduction in lung metastasis without affecting primary tumor growth. | Reduced number of lung metastases in knockout mice compared to wild-type. | [3] |
| Orthotopic Breast Cancer | E0771 | Myeloid-specific Dab2 knockout | Significant reduction in lung metastasis without affecting primary tumor growth. | Reduced number of lung metastases in knockout mice compared to wild-type. | [3] |
| Ovarian Cancer | SKOV3 | shRNA against survivin (downstream effects may involve DAB2 pathways) | Significant reduction in tumor volume and weight. | Tumor volume and weight were significantly less in the shRNA group compared to controls. | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Generation of Conditional DAB2 Knockout Mouse Model for Skin Carcinogenesis
This protocol describes the generation and use of a tamoxifen-inducible, keratin 14 (K14)-driven Cre-recombinase system to specifically delete Dab2 in the epidermis of mice, followed by a chemically induced skin carcinogenesis model.
Materials:
-
K14-CreERT2 transgenic mice
-
Dab2 floxed mice (Dab2fl/fl)
-
Tamoxifen (dissolved in corn oil)
-
7,12-Dimethylbenz[a]anthracene (DMBA) (dissolved in acetone)
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) (dissolved in acetone)
Procedure:
-
Breeding: Cross K14-CreERT2 mice with Dab2fl/fl mice to generate K14-CreERT2;Dab2fl/+ offspring. Intercross these offspring to obtain K14-CreERT2;Dab2fl/fl (conditional knockout, cKO) and Dab2fl/fl (wild-type, WT) littermate controls.
-
Genotyping: Perform PCR analysis on tail DNA to confirm the genotypes of the mice.
-
Tamoxifen Induction: At 6-8 weeks of age, administer tamoxifen (1 mg/day) via oral gavage for five consecutive days to both cKO and WT mice to induce Cre-mediated recombination and subsequent deletion of the Dab2 gene in the epidermis of cKO mice.
-
Chemical Carcinogenesis Initiation: One week after the last tamoxifen dose, shave the dorsal skin of the mice. Apply a single topical dose of DMBA (100 µg in 200 µl acetone) to the shaved area.
-
Tumor Promotion: Two weeks after DMBA initiation, begin twice-weekly topical applications of TPA (5 µg in 200 µl acetone) to the same area.
-
Tumor Monitoring: Monitor the mice weekly for the appearance of papillomas. Record the number and size of tumors for each mouse.
-
Data Analysis: Compare the tumor incidence (percentage of mice with tumors), tumor multiplicity (average number of tumors per mouse), and tumor size between the cKO and WT groups. Statistical analysis can be performed using appropriate tests such as the Student's t-test or Mann-Whitney U test.
Orthotopic Ovarian Cancer Xenograft Model
This protocol details the implantation of human ovarian cancer cells into the ovarian bursa of immunodeficient mice to study the effects of DAB2 on tumor growth and metastasis.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human ovarian cancer cell line (e.g., SKOV3) stably transfected with a vector for DAB2 overexpression or shRNA-mediated knockdown, and a corresponding control vector. Cells should also express a reporter gene like luciferase for in vivo imaging.
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical instruments
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Cell Preparation: Culture the engineered ovarian cancer cells to 80-90% confluency. On the day of injection, harvest the cells and resuspend them in sterile PBS (with or without Matrigel) at a concentration of 1 x 10^7 cells/ml. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize a 6- to 8-week-old female immunodeficient mouse. Shave and sterilize the left flank.
-
Surgical Procedure:
-
Make a small incision (approximately 1 cm) in the skin and peritoneum to expose the ovary and the surrounding fat pad.
-
Carefully exteriorize the ovary and uterine horn.
-
Using a 30-gauge needle, inject 10 µl of the cell suspension (1 x 10^5 cells) directly into the ovarian bursa.
-
Gently return the ovary to the peritoneal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly using bioluminescence imaging. Anesthetize the mice and administer D-luciferin (150 mg/kg) via intraperitoneal injection. Image the mice 10-15 minutes post-injection.
-
Tumor volume can also be measured using high-frequency ultrasound.
-
-
Metastasis Assessment: At the end of the experiment (typically 4-6 weeks post-injection or when tumors reach a predetermined size), euthanize the mice. Harvest the primary tumor and major organs (lungs, liver, spleen, and distant lymph nodes).
-
Data Analysis:
-
Quantify the bioluminescent signal from the primary tumor and metastatic sites.
-
Measure the weight of the primary tumor.
-
Perform histological analysis on the harvested organs to confirm and quantify metastatic lesions.
-
Compare tumor growth rates and metastatic burden between the DAB2-manipulated and control groups.
-
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the role of DAB2 in key signaling pathways implicated in cancer.
DAB2 in the Wnt/β-catenin Signaling Pathway
Caption: DAB2 negatively regulates Wnt signaling by interacting with Dishevelled (Dvl), preventing the disassembly of the β-catenin destruction complex.
DAB2 in the TGF-β Signaling Pathway
Caption: DAB2 can act as an adaptor protein in the TGF-β pathway, facilitating the phosphorylation and activation of Smad2/3, thereby promoting TGF-β-mediated transcriptional responses.
DAB2 in the MAPK Signaling Pathway
Caption: DAB2 inhibits the MAPK signaling pathway by competing with Sos for binding to Grb2, thereby preventing the activation of Ras.
Conclusion
The in vivo evidence strongly supports the role of DAB2 as a tumor suppressor in various cancers. Genetically engineered mouse models demonstrate that loss of DAB2 predisposes animals to tumor development and accelerates malignant progression. Xenograft studies further confirm that re-expression of DAB2 or inhibition of pathways it regulates can impede tumor growth and metastasis. The intricate involvement of DAB2 in critical signaling pathways such as Wnt, TGF-β, and MAPK highlights its potential as a therapeutic target. This guide provides a foundational resource for researchers aiming to further elucidate the in vivo functions of DAB2 and develop novel cancer therapies.
References
- 1. Item - Schematic illustration of a working model for Dab2 in modulation of TGF-beta pathway. - Public Library of Science - Figshare [plos.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. TGF-β Signaling from Receptors to Smads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of shRNA targeting survivin on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Disabled-2 (DAB2) in Cancer: A Comparative Analysis of its Expression in Normal and Tumor Tissues
An Objective Guide for Researchers and Drug Development Professionals
Disabled-2 (DAB2) is a crucial adaptor protein involved in regulating key signaling pathways that govern cell growth, differentiation, and homeostasis.[1][2] Initially identified as a tumor suppressor, its expression is frequently altered in various malignancies.[1][3] This guide provides a comparative analysis of DAB2 expression in normal versus tumor tissues, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in oncology and drug development.
Comparative Analysis of DAB2 Expression
Numerous studies have demonstrated a significant downregulation of DAB2 expression in a wide range of cancers when compared to their normal tissue counterparts.[1][4] This loss is considered an early event in the tumorigenesis of certain cancers, such as ovarian cancer.[1] A meta-analysis revealed that loss of DAB2 expression was observed in approximately 74.9% of human malignant tumors.[5] However, the role of DAB2 can be complex, with some studies reporting its overexpression in certain cancer types, where it may paradoxically promote tumor progression.[1][6]
Quantitative Data Summary: DAB2 Expression in Tumor vs. Normal Tissue
The following table summarizes findings on DAB2 expression across various cancers.
| Cancer Type | Finding | Quantitative Data | Reference(s) |
| Ovarian Cancer | Downregulated | Expression lost in 90% of ovarian cancer cell lines compared to normal ovarian surface epithelial cells. | [1] |
| Lung Cancer | Downregulated | High DAB2 expression was found in 56% of normal lung tissues, compared to only 25% of lung cancer tumors.[1][7] Low DAB2 protein levels are associated with reduced overall and progression-free survival.[1][7] | [1][7] |
| Gastric Cancer | Downregulated | 86% (32 out of 37) of patients showed reduced DAB2 staining in gastric cancer tissues compared to adjacent normal tissues.[8] | [8] |
| Breast Cancer | Downregulated | 74% of patients exhibited loss of DAB2 expression.[4] Loss of the p96 isoform of DAB2 was specifically noted in breast cancer.[1][7] | [1][4][7][9] |
| Prostate Cancer | Downregulated | DAB2 gene expression was decreased compared to normal controls. | [1] |
| Cervical Cancer | Downregulated | DAB2 gene expression was decreased compared to normal controls. | [1] |
| Esophageal Cancer | Downregulated | Low DAB2 expression is associated with reduced overall survival and an increased risk of recurrence.[1] | [1] |
| Colorectal Cancer | Downregulated | A diminishing expression of DAB2 was observed in both low-grade and high-grade colorectal cancer.[10] | [10] |
| Urothelial Carcinoma | Upregulated | Higher expression of DAB2 was associated with higher tumor grade and poorer oncological outcomes, suggesting it may promote tumor invasion.[6] | [6] |
| Pancreatic Cancer | Upregulated | No DAB2 expression was found in normal pancreatic tissues, while 7 out of 8 pancreatic cancer tissues showed low or high DAB2 expression.[1] | [1] |
The Role of DAB2 in Cellular Signaling
DAB2 functions as a negative regulator of several critical pro-tumorigenic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK), Wingless/Integrated (Wnt), and Transforming Growth Factor-beta (TGFβ) pathways.[1][2] By interacting with key components of these cascades, DAB2 helps maintain cellular homeostasis. Its loss disrupts this balance, leading to uncontrolled cell proliferation, epithelial-to-mesenchymal transition (EMT), and metastasis.[1][11]
References
- 1. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. DAB2 | Cancer Genetics Web [cancer-genetics.org]
- 4. mdpi.com [mdpi.com]
- 5. Frequent Loss Expression of Dab2 and Promotor Hypermethylation in Human Cancers: A Meta-Analysis and Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. DAB2 suppresses gastric cancer migration by regulating the Wnt/β-catenin and Hippo-YAP signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Loss of Dab2 Expression in Breast Cancer Cells Impairs Their Ability to Deplete TGF-β and Induce Tregs Development via TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Expression Pattern of DAB Adaptor Protein 2 in Left- and Right-Side Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Functional Divergence of DAB2 Isoforms: p96 and p67
For Researchers, Scientists, and Drug Development Professionals
The Disabled-2 (DAB2) protein, a crucial adaptor in cellular signaling and trafficking, exists primarily in two splice isoforms: the full-length p96 and the shorter p67. While originating from the same gene, these isoforms exhibit distinct structural features that translate into divergent functional roles within the cell. This guide provides an objective comparison of the functions of DAB2 p96 and p67, supported by experimental data, detailed methodologies, and visual representations of the key pathways they modulate.
Structural and Functional Overview
DAB2 isoforms are generated through alternative splicing, with p67 lacking a central portion of the protein that is present in p96. This omitted region in p67 contains critical binding motifs for clathrin and the AP-2 adaptor complex, which are essential for the canonical function of p96 in clathrin-mediated endocytosis (CME).[1][2]
Table 1: Key Domain and Functional Differences between DAB2 p96 and p67
| Feature | DAB2 p96 | DAB2 p67 | Reference |
| Structure | Full-length protein | Splice variant lacking a central exon | [2] |
| Clathrin Binding Motifs | Present | Absent | [2] |
| AP-2 Binding Motifs (DPF) | Present | Absent | [1] |
| Primary Function | Adaptor protein in clathrin-mediated endocytosis | Minor role in endocytosis; potential transcriptional co-factor | [1] |
| Subcellular Localization | Primarily cytoplasm and clathrin-coated pits | Can be found in the nucleus |
Quantitative Comparison of Isoform Functions
While direct quantitative comparisons of binding affinities are not extensively reported in the literature, the functional consequences of the structural differences are evident in various cellular processes.
Table 2: Functional Comparison of DAB2 p96 and p67 in Cellular Processes
| Cellular Process | DAB2 p96 | DAB2 p67 | Reference |
| Clathrin-Mediated Endocytosis (CME) | Essential for the internalization of specific cargo, such as the Low-Density Lipoprotein Receptor (LDLR). Overexpression of p96, but not p67, disrupts the localization of the AP-2 complex.[1] | Plays a minor role in endocytosis due to the lack of clathrin and AP-2 binding sites. | [1] |
| TGF-β Signaling | Both isoforms can interact with Smad2 and Smad3, but p96 is more established in facilitating TGF-β signaling by linking the receptors to the Smad pathway. | Can also interact with Smad proteins, though its precise role in modulating the pathway is less clear. | [3] |
| Wnt/β-catenin Signaling | Overexpression of DAB2 (isoform often unspecified but likely p96) inhibits canonical Wnt signaling by interacting with Dishevelled (Dvl). | The specific role of p67 in Wnt signaling is not well-defined. | [4] |
| Cell Proliferation and Migration | Loss of p96 expression is associated with increased proliferation and migration in some cancers. | The impact of p67 on these processes is not as extensively studied. | |
| Transcriptional Regulation | Not its primary described function. | Has been shown to possess intrinsic transcriptional activation function and can act as a transcriptional co-factor. |
Signaling Pathways and Molecular Interactions
The differential functions of DAB2 p96 and p67 stem from their distinct interactions with key cellular machinery.
Clathrin-Mediated Endocytosis (CME) Pathway
DAB2 p96 is a well-established adaptor protein in CME, facilitating the internalization of cargo proteins like the LDLR.[5][6] This process is critical for nutrient uptake and receptor turnover. The p96 isoform utilizes its specific binding motifs to recruit clathrin and the AP-2 complex to the plasma membrane, initiating the formation of clathrin-coated pits.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of the Wnt signaling pathway by disabled-2 (Dab2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellevue.primo.exlibrisgroup.com [bellevue.primo.exlibrisgroup.com]
- 6. Reactome | LDLR is bound by DAB2 and ARH [reactome.org]
A Researcher's Guide to DAB2 Antibody Cross-Reactivity Across Species
For researchers, scientists, and drug development professionals, selecting the right antibody is paramount for accurate and reproducible results. This guide provides a comparative analysis of commercially available DAB2 antibodies, focusing on their cross-reactivity across human, mouse, and rat species. The information is compiled from publicly available datasheets and experimental data to aid in your antibody selection process.
Understanding DAB2: A Key Cellular Adaptor
Disabled-2 (DAB2) is an essential intracellular adaptor protein involved in a multitude of cellular processes. It plays a critical role in signal transduction pathways, including the TGF-β, Wnt, and Ras/MAPK pathways, by facilitating the assembly of signaling complexes.[1][2][3] Furthermore, DAB2 is a key component of clathrin-mediated endocytosis, a process vital for the uptake of extracellular molecules and the regulation of cell surface receptor expression.[2][3] Given its involvement in fundamental cellular functions and its altered expression in various diseases, including cancer, DAB2 is a protein of significant interest in biomedical research.[1]
The high degree of sequence homology for the DAB2 protein across mammalian species suggests that antibodies raised against the human protein are likely to cross-react with their mouse and rat orthologs. For instance, the human DAB2 protein shares approximately 83% identity with the mouse p96 protein.[4] One commercially available polyclonal antibody raised against a recombinant human DAB2 protein shows high antigen sequence identity with mouse (86%) and rat (82%) orthologs.[5] This high level of conservation provides a strong basis for the potential of cross-species reactivity.
Comparative Analysis of DAB2 Antibody Performance
The following table summarizes the performance of several commercially available DAB2 antibodies in key applications across human, mouse, and rat species. This data is based on information provided by the respective manufacturers.
| Antibody | Host | Clonality | Applications | Human | Mouse | Rat | Immunogen | Manufacturer |
| ab256524 | Rabbit | Monoclonal | WB, IHC-P, IP | ✅ | ✅ | ✅ | Proprietary | Abcam |
| #12906 | Rabbit | Monoclonal | WB, IP | ✅ | ✅ | ✅ | Synthetic peptide (human) | Cell Signaling Technology |
| PA5-19615 | Rabbit | Polyclonal | WB, IHC, ICC/IF | ✅ | Predicted | Predicted | Synthetic peptide (human) | Thermo Fisher Scientific |
| sc-136964 | Mouse | Monoclonal | WB, IP, IF, IHC(P) | ✅ | ✅ | ✅ | Recombinant protein (human) | Santa Cruz Biotechnology |
Key: ✅ - Validated; Predicted - Predicted to react based on sequence homology. WB - Western Blot; IHC-P - Immunohistochemistry (Paraffin); IP - Immunoprecipitation; IF/ICC - Immunofluorescence/Immunocytochemistry.
Experimental Validation Workflow
The validation of antibody cross-reactivity is a critical process to ensure specificity and reliability. A typical workflow for validating a DAB2 antibody across different species is outlined below.
Detailed Experimental Protocols
Below are representative protocols for Western Blotting and Immunohistochemistry, which are central to validating antibody cross-reactivity. These protocols are generalized and should be optimized for specific experimental conditions.
Western Blot Protocol
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of each lysate using a standard protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.
-
Membrane Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary DAB2 antibody at the recommended dilution (e.g., 1:1000) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, appropriate for the host species of the primary antibody, for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The expected molecular weight of DAB2 is approximately 95 kDa.[6]
Immunohistochemistry (IHC-P) Protocol
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed, paraffin-embedded tissue sections in xylene and rehydrate through a graded series of ethanol solutions to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigen. A common method is to incubate the slides in a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the tissue sections with the primary DAB2 antibody at the recommended dilution overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides with a wash buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex, or with an HRP-polymer-conjugated secondary antibody.
-
Chromogen Detection: Develop the signal using a chromogen substrate such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene before mounting with a permanent mounting medium.
Signaling Pathway Involvement of DAB2
DAB2 acts as a crucial regulator in several key signaling pathways. Understanding its interactions is vital for interpreting experimental results.
References
- 1. Dab2 (D7O9T) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Endocytosis and Physiology: Insights from Disabled-2 Deficient Mice [frontiersin.org]
- 3. uniprot.org [uniprot.org]
- 4. DAB2 Polyclonal Antibody (PA5-19615) [thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Anti-DAB2 antibody [EPR22881-69] (ab256524) | Abcam [abcam.com]
Navigating the Labyrinth of Ovarian Cancer Prognosis: A Comparative Guide to DAB2 and Standard Biomarkers
For Immediate Release
In the intricate landscape of ovarian cancer research, the quest for reliable prognostic markers is paramount for guiding therapeutic strategies and improving patient outcomes. This guide provides a comprehensive comparison of the emerging biomarker, Disabled-2 (DAB2), against established markers such as Cancer Antigen 125 (CA-125) and Human Epididymis Protein 4 (HE4). This report is tailored for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data to aid in the validation of novel prognostic tools.
The Dual Role of DAB2 in Ovarian Cancer Progression
Disabled-2 (DAB2) presents a complex and multifaceted role in ovarian cancer, acting as both a tumor suppressor and a promoter of metastasis, depending on its expression context.[1][2][3] Initially identified as a tumor suppressor whose expression is often lost in the early stages of ovarian tumorigenesis[3][4][5], recent studies have revealed a more nuanced picture. High expression of DAB2, particularly in the tumor stroma, is paradoxically associated with poorer patient outcomes, including reduced overall and progression-free survival.[1] This suggests that while epithelial DAB2 may have a tumor-suppressive role, stromal DAB2 could be co-opted by the tumor microenvironment to facilitate disease progression.[1]
Quantitative Comparison of Prognostic Performance
To provide a clear and objective comparison, the following tables summarize the prognostic performance of DAB2, CA-125, and HE4 based on available literature.
| Biomarker | Ovarian Cancer Subtype | Patient Cohort Size | Endpoint | Hazard Ratio (95% CI) | p-value | Reference |
| DAB2 (High vs. Low Expression) | High-Grade Serous | 483 | Overall Survival | N/A | 0.006 | [1] |
| High-Grade Serous | 427 | Progression-Free Survival | 1.79 (1.41–2.28) | 1.4e−06 | [1] | |
| CA-125 (High vs. Low Pre-treatment) | Epithelial | 10,594 (meta-analysis) | Overall Survival | 1.62 (1.270-2.060) | <0.001 | [6] |
| Epithelial | 10,594 (meta-analysis) | Progression-Free Survival | 1.59 (1.44-1.76) | <0.001 | [6] | |
| High-Grade Serous (stage III) | 230 | Overall Survival | 3.13 (1.53-6.41) | 0.002 | [7] | |
| High-Grade Serous (stage III) | 230 | Disease-Free Survival | 2.35 (1.51-3.64) | <0.001 | [7] | |
| HE4 (High vs. Low Pre-operative) | Serous Epithelial | N/A | Overall Survival | 5.45 | 0.05 | [3] |
| Serous Epithelial | N/A | Progression-Free Survival | 4.64 | 0.039 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of prognostic biomarker studies. Below are representative protocols for the assessment of DAB2, CA-125, and HE4.
Immunohistochemistry (IHC) for DAB2 Expression
This protocol is adapted from studies evaluating DAB2 protein expression in formalin-fixed, paraffin-embedded (FFPE) ovarian cancer tissues.[2]
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene twice for 5 minutes each.
-
Transfer slides through a graded series of ethanol (100% twice for 3 minutes, 95% for 1 minute, 80% for 1 minute).
-
Rinse in distilled water for at least 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in a slide container with 10 mM sodium citrate buffer (pH 6.0) containing 0.05% Tween 20.
-
Heat the container in a steamer for 30 minutes.
-
Allow slides to cool in the buffer for 30 minutes at room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 40 minutes at room temperature.
-
Wash slides twice in PBS for 5 minutes each.
-
Block non-specific binding with a blocking buffer (e.g., 5% fetal horse serum in PBS) for 1 hour in a humidified chamber.
-
Incubate with the primary antibody against DAB2 (e.g., a specific anti-DAB2 antibody at a 1/100 dilution) overnight at 4°C in a humidified chamber.[2]
-
Wash slides three times in PBS for 3 minutes each.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.
-
Wash slides three times in PBS for 3 minutes each.
-
Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes.
-
Wash slides twice in PBS for 5 minutes each.
-
-
Visualization and Counterstaining:
-
Apply 3,3'-Diaminobenzidine (DAB) substrate solution until the desired color intensity is reached (typically under 5 minutes).
-
Stop the reaction by immersing the slides in water.
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
Rinse in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Coverslip with mounting medium.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for CA-125 and HE4
This protocol outlines a standard sandwich ELISA procedure for the quantitative measurement of CA-125 or HE4 in patient serum.
-
Preparation:
-
Bring all reagents and serum samples to room temperature.
-
Prepare wash buffer and standards as per the kit instructions.
-
-
Assay Procedure:
-
Secure the desired number of antibody-coated microplate wells.
-
Dispense 50 µL of standards, controls, and patient serum samples into the appropriate wells.
-
Dispense 100 µL of the enzyme-conjugated secondary antibody into each well.
-
Mix gently and incubate for 60-90 minutes at 37°C.
-
Aspirate the contents of the wells and wash each well three to five times with wash buffer.
-
-
Detection:
-
Add 100 µL of TMB substrate solution to each well and incubate for 15-20 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of CA-125 or HE4 in the patient samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological context of DAB2 and the experimental processes, the following diagrams are provided in DOT language.
Conclusion and Future Directions
The validation of DAB2 as a prognostic marker in ovarian cancer is a dynamic and evolving area of research. Its dual role as both a tumor suppressor and a potential promoter of metastasis underscores the importance of contextual analysis, particularly distinguishing between epithelial and stromal expression. While CA-125 and HE4 remain the clinical standards, their limitations in sensitivity and specificity warrant the investigation of novel biomarkers like DAB2.
This guide highlights that high stromal DAB2 expression is a promising indicator of poor prognosis in high-grade serous ovarian cancer. However, the lack of head-to-head comparative studies with established markers in large, well-defined patient cohorts is a significant gap in the current literature. Future research should focus on such comparative analyses, as well as on standardizing DAB2 assessment methodologies, to fully elucidate its clinical utility. For drug development professionals, understanding the intricate signaling pathways regulated by DAB2 may unveil novel therapeutic targets to overcome chemoresistance and improve patient outcomes in ovarian cancer.
References
- 1. Disabled-2: a protein up-regulated by high molecular weight hyaluronan has both tumor promoting and tumor suppressor roles in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disabled-2 inactivation is an early step in ovarian tumorigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Disabled-2 Heterozygous Mice Are Predisposed to Endometrial and Ovarian Tumorigenesis and Exhibit Sex-Biased Embryonic Lethality in a p53-Null Background - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic value of various subtypes of extracellular DNA in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCPSP | Journal of College of Physicians and Surgeons Pakistan [jcpsp.pk]
The Dual Roles of DAB2: A Comparative Guide to its In Vitro and In Vivo Functions
For Researchers, Scientists, and Drug Development Professionals
The Disabled-2 (DAB2) protein, a crucial intracellular adaptor and tumor suppressor, plays a pivotal role in a multitude of cellular processes. Its functions, however, can appear distinct when studied in the controlled environment of a laboratory (in vitro) versus within a whole, living organism (in vivo). This guide provides a comprehensive comparison of the established in vitro and in vivo functions of DAB2, supported by experimental data and detailed methodologies, to offer researchers a clearer understanding of its complex biology.
Unveiling DAB2's Function: In Vitro vs. In Vivo
DAB2 is recognized as a key player in signal transduction, embryonic development, and cancer progression. Its activity is intricately linked to its ability to interact with a wide array of proteins, including signaling molecules, receptors, and cytoskeletal components. The following sections dissect the known functions of DAB2 as elucidated through both in vitro and in vivo experimental models.
In Vitro Functions of DAB2: A Mechanistic View
In vitro studies, utilizing cultured cells and purified proteins, have been instrumental in dissecting the molecular mechanisms of DAB2 action. These experiments provide a high degree of control, allowing for the precise manipulation of cellular pathways.
A primary in vitro function of DAB2 is its role as a negative regulator of the Wnt/β-catenin signaling pathway. By stabilizing Axin and promoting the degradation of β-catenin, DAB2 effectively dampens this oncogenic pathway. Furthermore, DAB2 is heavily implicated in the modulation of the TGF-β signaling cascade. It acts as an adaptor protein, linking the TGF-β receptors to downstream effectors and influencing processes like cell growth and differentiation.
In the context of growth factor signaling, DAB2 has been shown to interact with and inhibit key kinases such as ERK and AKT. This inhibitory action contributes to its tumor-suppressive properties by arresting cell cycle progression and promoting apoptosis.
In Vivo Functions of DAB2: A Holistic Perspective
In vivo studies, employing animal models such as knockout mice, provide invaluable insights into the physiological and pathological roles of DAB2 within a complete biological system. These studies have largely corroborated the tumor-suppressive functions observed in vitro.
Dab2-deficient mice exhibit embryonic lethality, highlighting the essential role of DAB2 in early development, particularly in the formation of the visceral endoderm. This underscores its importance in cell fate determination and tissue organization. In various cancer models, the loss of DAB2 expression is strongly correlated with tumor progression and metastasis. For instance, in mouse models of ovarian and breast cancer, re-expression of DAB2 has been shown to inhibit tumor growth and spread.
Comparative Analysis of DAB2 Functions
The following table summarizes the key functional differences and similarities of DAB2 as observed in in vitro and in vivo settings.
| Function | In Vitro Evidence | In Vivo Evidence | Key Experimental Models |
| Wnt/β-catenin Signaling | Negative regulator; promotes β-catenin degradation. | Tumor suppression in models with aberrant Wnt signaling. | Cell lines (HEK293T, cancer cell lines), Xenograft models |
| TGF-β Signaling | Adaptor protein; modulates receptor signaling. | Essential for normal embryonic development; tumor suppression. | Dab2 knockout mice, Cancer models |
| Growth Factor Signaling (ERK, AKT) | Inhibition of kinase activity. | Reduced tumor growth upon DAB2 re-expression. | Cell culture, Mouse models of cancer |
| Cell Adhesion and Migration | Regulation of integrin function and focal adhesions. | Altered cell migration and tissue organization in Dab2 mutants. | Transwell migration assays, Dab2 knockout mice |
| Endocytosis | Adaptor for clathrin-mediated endocytosis. | Defective endocytosis in specific cell types in Dab2 deficient animals. | Cell-based endocytosis assays, Dab2 conditional knockout mice |
Visualizing DAB2's Molecular Interactions
The following diagrams illustrate key signaling pathways and experimental workflows related to DAB2 function.
Comparative study of DAB2's role in different types of cancer
For Researchers, Scientists, and Drug Development Professionals
Disabled-2 (DAB2) is a multifaceted adaptor protein implicated in a variety of cellular processes, including signal transduction and endocytosis. Its role in cancer is complex and often contradictory, acting as a tumor suppressor in some contexts and potentially promoting tumorigenesis in others. This guide provides a comparative analysis of DAB2's function across different cancer types, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations to aid in research and therapeutic development.
Comparative Analysis of DAB2 Expression and Prognostic Significance
The expression of DAB2 is frequently altered in various cancers, and its levels often correlate with patient prognosis. Generally, downregulation of DAB2 is observed in numerous malignancies, supporting its role as a tumor suppressor. However, in some cases, elevated DAB2 expression is associated with a poor prognosis, highlighting its context-dependent functions.
| Cancer Type | DAB2 Expression Status | Percentage of Cases with Altered Expression | Prognostic Significance of Low DAB2 Expression | Reference |
| Ovarian Cancer | Downregulated | Loss of expression in up to 90% of cell lines | Associated with tumor initiation | [1] |
| Lung Cancer | Downregulated | Loss of expression in up to 95% of primary tumors | Reduced Overall Survival (OS) and Progression-Free Survival (PFS), higher tumor stage, and metastasis | [1][2] |
| Breast Cancer | Downregulated | Loss of p96 isoform expression is common | - | [1] |
| Prostate Cancer | Downregulated | Decreased in tumor tissue compared to normal | - | [1] |
| Cervical Cancer | Downregulated | Decreased in tumor tissue compared to normal | - | [1] |
| Gastric Cancer | Downregulated | Decreased in tumor tissue compared to normal | - | [1] |
| Colorectal Cancer | Downregulated in Right-Sided Tumors | Lower expression in right-sided CRC | Associated with high-grade tumors | [3] |
| Bladder Cancer | Contradictory | Low expression associated with high clinical stage and lymph node metastasis; high expression associated with high clinical grade and reduced OS/PFS | Context-dependent | [1][4] |
| Hepatocellular Carcinoma | Downregulated (via promoter methylation) | Increased promoter methylation in patients with <3 years OS | Poor Overall Survival | [1] |
| Nasopharyngeal Carcinoma | Downregulated (via promoter methylation) | Frequent promoter hypermethylation | Putative tumor suppressor effect | [5] |
| Skin Squamous Cell Carcinoma | Upregulated | Higher in cancer cell lines vs. normal keratinocytes | Trend towards poor overall survival in melanoma | [6] |
Table 1: Comparative summary of DAB2 expression and prognostic significance in various cancers.
Key Signaling Pathways Modulated by DAB2
DAB2 exerts its influence on cancer progression by modulating several critical signaling pathways. Its role as an adaptor protein allows it to interact with key components of these cascades, often leading to their inhibition.
DAB2 in the MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival. DAB2 is known to negatively regulate this pathway.
DAB2 in the Wnt/β-catenin Pathway
The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. DAB2 acts as a negative regulator of the canonical Wnt pathway.
DAB2 in the TGF-β Pathway
The Transforming Growth Factor-β (TGF-β) pathway has a dual role in cancer, acting as a tumor suppressor in early stages and a promoter of metastasis in later stages. DAB2 is a key component in mediating TGF-β signaling.
Experimental Protocols for DAB2 Analysis
Accurate and reproducible experimental methods are crucial for studying the role of DAB2 in cancer. Below are detailed protocols for common techniques used to assess DAB2 expression and regulation.
Experimental Workflow for Studying DAB2 in Cancer
This workflow outlines the key steps in investigating the role of DAB2 in cancer, from sample collection to data interpretation.
Immunohistochemistry (IHC) Protocol for DAB2 Staining
This protocol is for the detection of DAB2 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Peroxidase Block (3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary Antibody: Rabbit anti-DAB2 polyclonal antibody (diluted 1:500 - 1:1000 in blocking buffer)
-
Biotinylated Goat Anti-Rabbit secondary antibody
-
HRP-conjugated Streptavidin
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in Antigen Retrieval Buffer and heat to 95-100°C for 20 minutes.
-
Allow slides to cool to room temperature (approximately 20 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in Peroxidase Block for 15 minutes at room temperature.
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary DAB2 antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Incubate with HRP-conjugated streptavidin for 30 minutes at room temperature.
-
-
Chromogenic Detection:
-
Wash slides with Wash Buffer (3 x 5 minutes).
-
Incubate with DAB substrate until the desired brown color develops (monitor under a microscope).
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Western Blot Protocol for DAB2 Detection
This protocol is for the detection of DAB2 in protein lysates from cells or tissues.
Reagents and Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (8-10%)
-
Running Buffer (Tris-Glycine-SDS)
-
Transfer Buffer (Tris-Glycine-Methanol)
-
PVDF membrane
-
Blocking Buffer (5% non-fat dry milk or BSA in TBST)
-
Primary Antibody: Rabbit anti-DAB2 polyclonal antibody (e.g., Cell Signaling Technology #8582, diluted 1:1000 in blocking buffer).[7][8]
-
HRP-conjugated Goat Anti-Rabbit secondary antibody (diluted 1:2000-1:5000 in blocking buffer)
-
ECL (Enhanced Chemiluminescence) substrate
-
TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in RIPA buffer.
-
Quantify protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary DAB2 antibody overnight at 4°C with gentle agitation.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 x 10 minutes).
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Visualize the signal using a chemiluminescence imaging system.
-
Bisulfite Sequencing Protocol for DAB2 Promoter Methylation Analysis
This protocol outlines the steps for analyzing the methylation status of the DAB2 promoter region.
Reagents and Materials:
-
Genomic DNA extraction kit
-
Bisulfite conversion kit
-
PCR primers specific for the bisulfite-converted DAB2 promoter sequence
-
Taq polymerase and PCR reagents
-
Agarose gel and electrophoresis equipment
-
PCR product purification kit
-
Cloning vector (e.g., pGEM-T Easy) and ligation reagents
-
Competent E. coli cells
-
LB agar plates with appropriate selection
-
Plasmid DNA purification kit
-
Sanger sequencing reagents and access to a sequencer
Procedure:
-
Genomic DNA Extraction:
-
Extract high-quality genomic DNA from cells or tissues.
-
-
Bisulfite Conversion:
-
Treat 500 ng to 1 µg of genomic DNA with sodium bisulfite using a commercial kit. This converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers designed to be specific for the DAB2 promoter region, avoiding CpG sites in the primer sequence.
-
Verify PCR product size and purity by agarose gel electrophoresis.
-
-
Cloning and Sequencing:
-
Purify the PCR product.
-
Ligate the PCR product into a cloning vector and transform into competent E. coli.
-
Plate the transformed bacteria and grow overnight.
-
Select 10-12 individual colonies and grow in liquid culture.
-
Isolate plasmid DNA from each colony.
-
Sequence the plasmid DNA using Sanger sequencing.
-
-
Data Analysis:
-
Align the obtained sequences to the original DAB2 promoter sequence.
-
For each CpG site, determine the percentage of clones that have a cytosine (methylated) versus a thymine (unmethylated).
-
Conclusion
The role of DAB2 in cancer is undeniably significant, yet its precise function can vary dramatically depending on the tumor type and microenvironment. While predominantly acting as a tumor suppressor through the negative regulation of key oncogenic pathways like MAPK and Wnt, emerging evidence points to a more nuanced, and at times, pro-tumorigenic role. This comparative guide provides a framework for researchers to navigate the complexities of DAB2 signaling in different cancers. The provided data, protocols, and pathway diagrams are intended to facilitate further investigation into DAB2 as a potential prognostic biomarker and therapeutic target. A deeper understanding of the context-dependent functions of DAB2 will be crucial for the development of effective, targeted cancer therapies.
References
- 1. Disabled-2 (DAB2): A Key Regulator of Anti- and Pro-Tumorigenic Pathways [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Cross-tissue Analysis of Gene and Protein Expression in Normal and Cancer Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A protein expression atlas on tissue samples and cell lines from cancer patients provides insights into tumor heterogeneity and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dab2 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. media.cellsignal.com [media.cellsignal.com]
Unveiling the Interaction: A Comparative Guide to DAB2 and TGF-β Receptor Engagement
For researchers, scientists, and drug development professionals, understanding the intricate molecular interactions within signaling pathways is paramount. This guide provides a comprehensive analysis of the interaction between the Disabled-2 (DAB2) adaptor protein and Transforming Growth Factor-β (TGF-β) receptors, offering a comparative look at the experimental evidence and methodologies used to confirm this critical engagement.
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a pivotal role in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in numerous diseases, making its components attractive targets for therapeutic intervention. The adaptor protein DAB2 has emerged as a key modulator of TGF-β signaling, directly interacting with TGF-β receptors to influence downstream cellular responses. This guide delves into the experimental evidence supporting this interaction, details the protocols used for its validation, and compares DAB2 with other proteins known to interact with TGF-β receptors.
Evidence for DAB2 and TGF-β Receptor Interaction
The primary evidence for a direct physical interaction between DAB2 and TGF-β receptors comes from co-immunoprecipitation (Co-IP) experiments. Multiple studies have demonstrated that DAB2 associates with both the type I (TβRI) and type II (TβRII) TGF-β receptors in vivo.[1][2][3] This interaction is crucial for linking the TGF-β receptors to the Smad signaling cascade, as the expression of wild-type DAB2 has been shown to restore TGF-β-mediated Smad2 phosphorylation and subsequent nuclear translocation in mutant cell lines deficient in TGF-β signaling.[1][3]
Functionally, DAB2's interaction with TGF-β receptors has been shown to modulate the balance between the canonical Smad-dependent pathway and non-canonical, non-Smad pathways. Specifically, DAB2 appears to negatively regulate the TGF-β-induced activation of the JNK (c-Jun N-terminal kinase) pathway, while not affecting the Smad pathway.[4][5] This suggests that DAB2 directs TGF-β receptor signaling towards the Smad-mediated transcriptional response.
Furthermore, DAB2 plays a significant role in the endocytosis and intracellular trafficking of TGF-β receptors. As a clathrin-associated sorting protein, DAB2 facilitates the internalization of TGF-β receptors, a process that is essential for proper signal transduction.
Comparative Analysis of TGF-β Receptor Interacting Proteins
DAB2 is one of several adaptor proteins that modulate TGF-β signaling through direct interaction with the receptors. The following table provides a comparison of DAB2 with other key TGF-β receptor-interacting proteins.
| Interacting Protein | Primary Function in TGF-β Signaling | Experimental Evidence for Interaction | Quantitative Binding Data (Kd) |
| DAB2 | Links TGF-β receptors to the Smad pathway; modulates non-Smad (JNK) signaling; involved in receptor endocytosis.[1][3][4] | Co-immunoprecipitation.[1][2][4] | Not Available |
| SARA (Smad Anchor for Receptor Activation) | Recruits Smad2/3 to the activated TβRI to facilitate their phosphorylation.[6] | Co-immunoprecipitation, Yeast two-hybrid. | Not Available |
| ELF (Embryonic Liver Fodrin) | A β-spectrin that acts as an adaptor protein for Smad3 and Smad4.[7] | Co-immunoprecipitation. | Not Available |
| Crk | An adaptor protein that collaborates with TGF-β to induce epithelial-mesenchymal transition (EMT).[8] | Co-immunoprecipitation, Western Blotting. | Not Available |
| BAMBI (BMP and activin membrane-bound inhibitor) | A pseudoreceptor that inhibits TGF-β signaling by forming a complex with TβRI and Smad7.[6] | Co-immunoprecipitation. | Not Available |
Experimental Protocols
The following is a detailed methodology for a key experiment used to confirm the DAB2/TGF-β receptor interaction.
Co-immunoprecipitation of DAB2 and TβRI
This protocol is adapted from studies demonstrating the in vivo association of DAB2 and TβRI.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., ES-2 ovarian cancer cells) in appropriate media.
-
For overexpression studies, transiently transfect cells with a vector encoding a tagged version of TβRI (e.g., myc-TβRI) using a suitable transfection reagent.
2. Cell Lysis:
-
After 48 hours post-transfection, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
3. Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the lysate with protein A/G agarose or magnetic beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge and discard the beads.
4. Immunoprecipitation:
-
To the pre-cleared lysate, add a primary antibody specific for the "bait" protein (e.g., anti-DAB2 antibody).
-
As a negative control, use a non-specific IgG antibody of the same isotype.
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads to the mixture and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
5. Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
6. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody against the "prey" protein (e.g., anti-myc antibody to detect myc-TβRI) and an antibody against the bait protein (anti-DAB2) to confirm successful immunoprecipitation.
-
Use an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
Visualizing the Molecular Interactions
The following diagrams illustrate the DAB2-mediated TGF-β signaling pathway and the experimental workflow for co-immunoprecipitation.
Caption: DAB2 interaction with the TGF-β receptor complex.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. The adaptor molecule Disabled-2 links the transforming growth factor β receptors to the Smad pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The adaptor molecule Disabled‐2 links the transforming growth factor β receptors to the Smad pathway | The EMBO Journal [link.springer.com]
- 4. Dab2 inhibits the cholesterol-dependent activation of JNK by TGF-β - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of TGF-β receptor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adaptor proteins and ubiquinators in TGF-beta signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel signaling collaboration between TGF-β and adaptor protein Crk facilitates EMT in human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Critical Safety Protocol: Disposal Procedures for Unidentified Laboratory Chemicals
Immediate Safety Advisory: The identifier "DIBA-2" does not correspond to a recognized chemical in standard databases. Proper and safe disposal of any chemical substance is entirely dependent on its specific properties and associated hazards. Disposal without positive identification can lead to dangerous chemical reactions, environmental contamination, and significant regulatory violations.
This guide provides a comprehensive procedural framework for researchers, scientists, and drug development professionals to safely manage and dispose of an unidentified or internally coded chemical. The primary directive is to treat the substance as unknown and hazardous until its identity is unequivocally confirmed.
Step 1: Chemical Identification and Safety Data Sheet (SDS) Acquisition
Before any disposal procedures can be considered, the identity of the substance must be determined. It is the responsibility of the waste generator to identify the material.[1]
Actionable Steps:
-
Internal Documentation Review: Meticulously check laboratory notebooks, chemical inventory records, and internal databases for any reference to "this compound." This identifier may be an internal code linked to a specific chemical name or formula.
-
Container Examination: Carefully inspect the container for any additional labels, manufacturer information, chemical structures, or lot numbers that could aid in identification.
-
Consult with Personnel: Inquire with the principal investigator, lab manager, or the researchers who originally procured or synthesized the substance.[2]
-
Contact Environmental Health & Safety (EHS): If the chemical's identity cannot be determined through documentation, it must be handled as an unknown chemical.[2][3] Contact your institution's EHS department immediately. They will provide the specific protocol for managing, and if necessary, analyzing the unknown waste. The cost of analysis is typically borne by the generating department.[1][4][5]
Once the chemical is identified, you must obtain its Safety Data Sheet (SDS). The SDS is the definitive source of information regarding hazards, handling, storage, and disposal. Section 13 of the SDS specifically addresses disposal considerations.
Step 2: Hazard Assessment and Waste Segregation
After identifying the chemical and obtaining the SDS, a thorough hazard assessment is required. All chemical waste must be treated as hazardous until proven otherwise.[6] The following table summarizes key hazard classifications found on an SDS and general disposal considerations.
| Hazard Classification | Key Characteristics & SDS Sections | General Disposal Considerations |
| Ignitable/Flammable | Low flash point (e.g., < 60°C). (SDS Section 9). Often EPA Waste Code D001.[2] | Collect in a designated, compatible container. Do not mix with oxidizers. Keep away from heat and ignition sources.[7] |
| Corrosive (Acidic/Basic) | pH ≤ 2 or pH ≥ 12.5. Causes severe skin burns and eye damage. (SDS Section 2, 9). Often EPA Waste Code D002.[2] | Collect in a compatible container (e.g., glass or specific plastic). Do not mix acids and bases. Neutralization may be required or permitted by EHS prior to disposal. |
| Reactive/Unstable | Reacts violently with water, air, or other substances; may be explosive. (SDS Section 2, 10). | Handle under inert atmosphere if required.[8] Quenching or deactivation procedures may be necessary before disposal.[9] Consult EHS for specific procedures. Never mix with other chemicals. |
| Toxic | Harmful or fatal if swallowed, inhaled, or absorbed through the skin. May cause organ damage or have carcinogenic properties. (SDS Section 2, 8, 11). | Collect in a sealed, labeled container. Avoid generating dusts or aerosols. Use appropriate personal protective equipment (PPE). |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. (SDS Section 2, 12). | Prevent release to the environment. Do not dispose of down the drain.[7] Collect for approved hazardous waste disposal. |
Step 3: General Protocol for Chemical Waste Disposal
The following is a generalized protocol that must be adapted based on the specific information provided in the chemical's SDS and your institution's policies.
Methodology for Chemical Waste Preparation and Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a flame-resistant lab coat, and compatible gloves, as specified in the SDS.
-
Container Selection: Choose a waste container that is in good condition, has a secure, leak-proof lid, and is chemically compatible with the waste.[2] Leave chemicals in their original containers when possible.
-
Waste Segregation: Never mix different chemical wastes unless explicitly instructed by a validated procedure and permitted by your EHS office.[2] Incompatible materials can react violently.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE ," the full chemical name(s) of the contents, and all associated hazards (e.g., Flammable, Corrosive, Reactive).[2][10] Do not use abbreviations or chemical formulas.[4]
-
Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[2][11] Keep the container closed except when adding waste.
-
Disposal Request: Once the container is full (typically 80-90% capacity) or waste is no longer being generated, submit a chemical waste pickup request to your institution's EHS department.
Logical Workflow for Chemical Disposal
The following diagram illustrates the critical decision-making process for the safe disposal of any laboratory chemical, with a particular emphasis on initially unidentified substances.
Caption: Decision workflow for the proper disposal of an unidentified chemical.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. benchchem.com [benchchem.com]
- 3. unomaha.edu [unomaha.edu]
- 4. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 5. Section 11: Unknown Wastes - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
- 6. benchchem.com [benchchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tuodaindus.com [tuodaindus.com]
- 9. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Handling Guide for Diisobutylaluminum Hydride (DIBA-2)
This guide provides crucial safety, handling, and disposal protocols for Diisobutylaluminum hydride (DIBA-2 or DIBAL-H), a potent and hazardous reducing agent used extensively in organic synthesis. The information is tailored for researchers, scientists, and drug development professionals to ensure safe laboratory operations. Adherence to these procedures is paramount to mitigate the significant risks associated with this reagent.
Immediate Hazard Identification
This compound is a pyrophoric organoaluminum compound, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water and other protic solvents.[1] It is typically supplied as a solution in a flammable organic solvent like hexane or toluene, which adds to the overall fire hazard. The primary dangers are summarized below.
| Hazard Type | Description | Citations |
| Pyrophoric | Ignites spontaneously when exposed to air. | [1] |
| Water-Reactive | Reacts violently and potentially explosively with water, releasing flammable hydrogen gas. | [1] |
| Corrosive | Causes severe burns to skin and eyes upon contact. | [1] |
| Flammable | Usually supplied in a flammable solvent (e.g., hexane, toluene), posing a significant fire risk. | [1] |
| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | |
| Reproductive Hazard | Suspected of damaging fertility or the unborn child. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory. Engineering controls, such as a fume hood or glove box, are the primary line of defense, with PPE serving as the essential final barrier.
| Body Part | Required PPE | Purpose & Specifications |
| Eyes / Face | Chemical Splash Goggles & Full-Face Shield | Goggles must provide a complete seal around the eyes. A face shield must be worn over the goggles to protect the entire face from splashes.[2] |
| Hands | Chemical-Resistant Gloves (Inner & Outer) | Wear two pairs of gloves. An inner, disposable nitrile glove and a heavy-duty outer glove. Nomex flight gloves can be worn under chemical-resistant gloves for fire protection.[3] Always consult the manufacturer's resistance guide for the specific solvent being used.[4][5] |
| Body | Flame-Resistant Lab Coat | A lab coat made from a material like Nomex® is essential.[3] Standard cotton or polyester lab coats are flammable and offer insufficient protection. |
| Respiratory | N/A (with proper engineering controls) | All work must be performed in a certified chemical fume hood or a glove box under an inert atmosphere. If these are unavailable, a self-contained breathing apparatus (SCBA) is required. |
Operational and Disposal Plans
Experimental Protocol: Safe Handling and Transfer
Handling this compound requires meticulous preparation and execution using air-free techniques. Never work alone when handling pyrophoric reagents.[6][7]
1. Preparation:
- Ensure a certified chemical fume hood is available and the sash is lowered to the appropriate height.
- Remove all flammable materials and water sources from the immediate work area.
- Have an appropriate fire extinguisher (Class D, e.g., dry powder, sand) and spill containment material (powdered lime, dry sand) readily accessible. Do not use a CO2 or water extinguisher.
- Ensure an emergency safety shower and eyewash station are unobstructed and within a 10-second travel time.
- All glassware must be oven-dried, cooled under a stream of inert gas (nitrogen or argon), and kept under a positive pressure of that gas.
2. Reagent Transfer (Using Double-Tipped Needle Technique):
- Secure the this compound reagent bottle (e.g., a Sure/Seal™ bottle) and the reaction flask in the fume hood.
- Purge a double-tipped needle with inert gas by inserting one end into the headspace of the inert gas line and the other into the reaction flask.[8]
- Insert one end of the purged needle into the headspace of the this compound bottle through the septum.
- Insert the other end of the needle through the septum on your reaction flask, ensuring the tip is below the surface of the solvent if applicable.
- To initiate liquid transfer, apply a slight positive pressure of inert gas to the this compound bottle and/or gently lower the end of the needle in the reagent bottle into the liquid.[8]
- Once the desired amount is transferred, raise the needle out of the liquid (but still in the headspace) and allow inert gas to flush the needle clear of any remaining reagent.[8]
- Carefully remove the needle from the reaction flask first, then from the reagent bottle.
Experimental Protocol: Waste Disposal and Quenching
Unused this compound and any equipment that has come into contact with it must be carefully quenched (neutralized) before disposal. This procedure should be performed in a fume hood, in a flask separate from your main reaction, and with appropriate cooling.
1. Preparation for Quenching:
- Prepare a three-necked flask equipped with a stir bar, an addition funnel, and an inert gas inlet.
- Dilute the residual this compound waste significantly with an unreactive, anhydrous solvent such as heptane or toluene.
- Place the flask in an ice-water or dry-ice/acetone bath to maintain a low temperature.
2. Step-wise Quenching Procedure:
- Step 1: Isopropanol. Slowly add isopropanol dropwise from the addition funnel to the cooled, stirred solution. Isopropanol is a less reactive alcohol that will react controllably with the this compound. Vigorous gas evolution (hydrogen) will occur. Control the addition rate to keep the reaction from becoming too vigorous.
- Step 2: Methanol. Once the addition of isopropanol is complete and gas evolution has subsided, switch to slowly adding methanol.[9][10] Methanol is more reactive and will neutralize any remaining, less accessible this compound.
- Step 3: Water. After gas evolution from the methanol addition has completely ceased, very cautiously add water dropwise to ensure all pyrophoric material has been destroyed.[9]
- Step 4: Neutralization. Once the solution no longer shows signs of reaction with water, it can be neutralized with a dilute acid (e.g., 1M HCl) if necessary, before being disposed of as hazardous chemical waste according to your institution's guidelines.[9][10]
3. Decontamination of Equipment:
- Syringes, needles, and cannulas must be immediately rinsed. Draw up an inert, dry solvent (like hexane) and discharge it into a separate quenching flask containing isopropanol. Repeat this rinse cycle three times.
- The empty reagent bottle must also be decontaminated. Triple rinse with a dry, inert solvent, adding each rinse to the quenching flask.[7] Only after this procedure can the bottle be considered for disposal.
Quantitative Safety Data
The following table summarizes key quantitative safety data for this compound, which is often supplied in a solvent carrier. Data may vary based on the specific solvent and concentration.
| Property | Value | Significance |
| Flash Point | > -23 °C / > -9.4 °F | The solution can form an ignitable mixture with air at very low temperatures. |
| Autoignition Temp. | 225 °C / 437 °F | The temperature at which the substance will ignite without an external ignition source. |
| Lower Explosive Limit (LEL) | ~ 1.1% (in hexane) | The minimum concentration of vapor in air required for ignition. |
| Upper Explosive Limit (UEL) | ~ 7.5% (in hexane) | The maximum concentration of vapor in air that will support ignition. |
Procedural Workflow Visualization
The following diagram illustrates the essential steps and decision points for the safe handling and quenching of this compound.
References
- 1. Diisobutylaluminum hydride - American Chemical Society [acs.org]
- 2. mcrsafety.com [mcrsafety.com]
- 3. nri.tamu.edu [nri.tamu.edu]
- 4. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 7. ehs.uci.edu [ehs.uci.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
